molecular formula C10H10O7S B10854872 Ferulic acid 4-O-sulfate CAS No. 151481-53-7

Ferulic acid 4-O-sulfate

Katalognummer: B10854872
CAS-Nummer: 151481-53-7
Molekulargewicht: 274.25 g/mol
InChI-Schlüssel: PZPATWACAAOHTJ-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3-Methoxy-4-sulfooxyphenyl)prop-2-enoic acid is a specialized sulfated cinnamic acid derivative of significant interest in biochemical research. This compound features a sulfate ester group on the phenolic ring, a modification that can profoundly alter its solubility, bioavailability, and metabolic stability compared to its non-sulfated analogs, such as ferulic acid and isoferulic acid . Such structural characteristics make it a valuable probe for studying phase II metabolism and the transport of phenolic compounds. The sulfated moiety suggests potential applications in investigating enzyme inhibition, particularly against sulfatases, and in exploring cell signaling pathways influenced by sulfated metabolites. Researchers can utilize this compound to model the behavior of more complex dietary phenol metabolites, especially those produced by microbial catabolism in the gut, a rapidly advancing field of nutritional science . Its structural similarity to other bioactive cinnamic acids, which have demonstrated antioxidant and anti-inflammatory properties in model systems, provides a foundation for further mechanistic studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPATWACAAOHTJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86321-29-1, 151481-53-7
Record name 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferulic acid 4-O-sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Action of Ferulic Acid 4-O-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in various plant sources, undergoes significant metabolism in the body following ingestion. One of its primary metabolites is Ferulic acid 4-O-sulfate (FA-sul).[1] While ferulic acid itself has been the subject of extensive research, recent evidence indicates that its sulfated metabolite possesses distinct and potent biological activities, particularly in the cardiovascular system. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its vasodilatory and blood pressure-lowering effects. The information presented herein is based on key experimental findings and is intended to be a valuable resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: Vasodilation and Blood Pressure Reduction

The principal and most well-documented pharmacological action of this compound is its ability to induce vasorelaxation and consequently lower blood pressure.[1][2][3] Notably, this effect is not significantly observed with the parent compound, ferulic acid, highlighting the critical role of sulfation in its bioactivity.[1]

Signaling Pathway of Vasorelaxation

The vasodilatory effect of this compound is mediated through an endothelium-independent pathway involving the activation of soluble guanylate cyclase (sGC) and the subsequent opening of voltage-dependent potassium channels in vascular smooth muscle cells.[1]

The proposed signaling cascade is as follows:

  • Activation of soluble Guanylate Cyclase (sGC): this compound acts on vascular smooth muscle cells to stimulate sGC.

  • Increased cGMP Production: The activation of sGC leads to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Activation of Voltage-Dependent Potassium Channels: Elevated intracellular cGMP levels lead to the opening of voltage-dependent potassium (Kv) channels.

  • Hyperpolarization and Vasorelaxation: The efflux of potassium ions through the opened Kv channels results in hyperpolarization of the vascular smooth muscle cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.[1]

This mechanism has been substantiated by experiments showing that the vasorelaxant effect of this compound is significantly diminished by inhibitors of sGC and by specific blockers of voltage-dependent potassium channels.[1]

This compound Vasodilation Pathway FA_sul This compound sGC Soluble Guanylate Cyclase (sGC) (Inactive) FA_sul->sGC Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by active sGC Kv_channel Voltage-Dependent K+ Channel (Closed) cGMP->Kv_channel Activates Kv_channel_open K+ Channel (Open) K_efflux K+ Efflux Kv_channel_open->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx VSMC_Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_influx->VSMC_Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Ex Vivo Vasorelaxant Effect of this compound on Mouse Arteries
Artery TypeConcentration Range (µM)Maximum Relaxation (Emax %)
Saphenous Artery0.1 - 3064.2 ± 4.0
Femoral Artery0.1 - 3089.8 ± 4.5
Aorta0.1 - 3070.7 ± 3.5
Data from Van Rymenant et al., 2017.[1]
Table 2: In Vivo Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Mice
TreatmentDose (µg/kg)Change in MAP (mmHg)
This compound16.13-9.6 ± 1.2
This compound161.3-34.9 ± 3.2
Ferulic Acid161.3No significant change
Data from Van Rymenant et al., 2017.[3][4]

Potential Anti-Inflammatory Mechanisms

While the primary mechanism of action of this compound is vasodilation, studies on its parent compound, ferulic acid, suggest potential anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and MAPK.[5][6][7][8] Although direct evidence for this compound is still emerging, it is plausible that this metabolite may also exert anti-inflammatory effects.

Potential_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_sul This compound (Hypothesized) IKK IKK FA_sul->IKK Inhibits (?) IkB IκB IKK->IkB Phosphorylates NFkB_complex IκB-NF-κB Complex (Inactive) IkB->NFkB_complex Inhibits degradation of NFkB_p65 NF-κB (p65) Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_p65->Gene_expression Induces NFkB_complex->NFkB_p65 Translocates to Nucleus

Caption: Hypothesized anti-inflammatory pathway of this compound.

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay

This protocol outlines the methodology for assessing the vasorelaxant properties of this compound on isolated arterial segments.

  • Tissue Preparation:

    • Euthanize a mouse (e.g., Swiss mouse) via an approved method.

    • Carefully dissect the desired arteries (e.g., aorta, femoral, saphenous) and place them in cold Krebs-Ringer bicarbonate buffer.

    • Clean the arteries of surrounding connective and adipose tissue under a dissection microscope.

    • Cut the arteries into rings of approximately 2 mm in length.

  • Mounting in Myograph:

    • Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph.

    • Place the myograph chambers in a heated (37°C) tissue bath containing Krebs-Ringer buffer and aerate with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 30 minutes.

    • Induce a contraction with a standard agonist (e.g., phenylephrine (B352888) or a high potassium solution) to check for tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

  • Experimentation:

    • Pre-contract the arterial rings with an agonist (e.g., phenylephrine).

    • Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the tissue bath.

    • Record the changes in isometric tension after each addition.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction tension.

    • Plot the concentration-response curve and calculate the Emax (maximum relaxation) and EC50 (concentration for 50% of maximum relaxation).

Ex_Vivo_Vasorelaxation_Workflow start Start dissect Dissect Arteries start->dissect clean Clean and Cut into Rings dissect->clean mount Mount in Wire Myograph clean->mount equilibrate Equilibrate and Check Viability mount->equilibrate precontract Pre-contract with Agonist equilibrate->precontract add_fas Add Cumulative Concentrations of this compound precontract->add_fas record Record Tension Changes add_fas->record analyze Analyze Data (Concentration-Response Curve) record->analyze end End analyze->end

Caption: Workflow for the ex vivo vasorelaxation assay.
Protocol 2: In Vivo Blood Pressure Measurement

This protocol describes the procedure for measuring the acute effects of this compound on blood pressure in an anesthetized mouse model.

  • Animal Preparation:

    • Anesthetize a mouse (e.g., Swiss mouse) with an appropriate anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Cannulate the carotid artery with a pressure transducer-tipped catheter to monitor blood pressure and heart rate.

    • Cannulate the jugular vein for intravenous administration of the test compound.

  • Stabilization:

    • Allow the animal to stabilize for a period (e.g., 20-30 minutes) until a steady baseline blood pressure reading is obtained.

  • Administration of Compound:

    • Administer a bolus intravenous injection of the vehicle control and record the response.

    • After the blood pressure returns to baseline, administer a bolus intravenous injection of this compound at the desired dose.

    • Continuously record the mean arterial pressure (MAP) and heart rate.

  • Data Analysis:

    • Measure the maximum change in MAP from the baseline following the injection of the compound.

    • Compare the effects of this compound to the vehicle control.

In_Vivo_Blood_Pressure_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize cannulate Cannulate Carotid Artery and Jugular Vein anesthetize->cannulate stabilize Stabilize and Record Baseline BP cannulate->stabilize inject_vehicle Inject Vehicle Control stabilize->inject_vehicle inject_fas Inject this compound stabilize->inject_fas record Continuously Record MAP inject_vehicle->record inject_fas->record record->stabilize Return to Baseline analyze Analyze Change in MAP record->analyze end End analyze->end

Caption: Workflow for in vivo blood pressure measurement.

Conclusion

This compound, a major metabolite of dietary ferulic acid, demonstrates potent vasodilatory and hypotensive effects that are not observed with its parent compound. The core mechanism of action involves an endothelium-independent pathway in vascular smooth muscle cells, initiated by the activation of soluble guanylate cyclase, leading to increased cGMP and the subsequent opening of voltage-dependent potassium channels. This results in hyperpolarization and vasorelaxation. While further research is needed to fully elucidate its potential anti-inflammatory properties, the current evidence strongly supports the role of this compound as a key bioactive metabolite contributing to the cardiovascular benefits associated with the consumption of ferulic acid-rich foods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for future research and development of novel therapeutic agents targeting the cardiovascular system.

References

The In Vitro Biological Profile of Ferulic Acid 4-O-Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its diverse pharmacological properties. However, following ingestion, ferulic acid undergoes extensive metabolism, with ferulic acid 4-O-sulfate emerging as a major circulating metabolite. Understanding the biological activities of this sulfated form is paramount to elucidating the true in vivo effects of dietary ferulic acid. This technical guide provides a comprehensive analysis of the currently available in vitro data on the biological activities of this compound, with a focus on its vasorelaxant and cytoprotective effects. The information is presented to aid researchers and professionals in drug discovery and development in their evaluation of this key metabolite.

Quantitative Data Summary

The in vitro biological activities of this compound have been primarily investigated in the contexts of vasorelaxation and protection against oxidative stress. The following tables summarize the key quantitative findings from these studies.

Table 1: Vasorelaxant Activity of this compound
Artery TypeAgonist Used for Pre-contractionConcentration Range of this compoundMaximum Relaxation (Emax) (%)Reference
Mouse Saphenous ArteryPhenylephrine10⁻⁷ - 3x10⁻⁵ M64.2 ± 4.0
Mouse Femoral ArteryPhenylephrine10⁻⁷ - 3x10⁻⁵ M89.8 ± 4.5
Mouse AortaPhenylephrine10⁻⁷ - 3x10⁻⁵ M70.7 ± 3.5

Notably, the parent compound, ferulic acid, did not elicit any significant vasorelaxant response in the same experimental setup.

Table 2: Cytoprotective Effects of this compound in HepG2 Cells under Iron-Induced Oxidative Stress
ParameterTreatment ConditionsEffect of this compound (20 µM)Reference
Reactive Oxygen Species (ROS)Iron-induced oxidative stressProtective against ROS production[1][2]
Lipid PeroxidationIron-induced oxidative stressProtective against lipid peroxidation[1][2]
Glutathione (GSH) LevelsIron-induced oxidative stressProtective against antioxidant depletion[1][2]

The protective effects were associated with the activation of the Nrf2 signaling pathway[1][2].

Key Biological Activities and Signaling Pathways

Vasorelaxant Effects

This compound has been identified as a potent vasorelaxant, an effect not observed with its parent compound. This activity is mediated through the soluble guanylate cyclase (sGC) pathway and the involvement of voltage-dependent potassium channels. The proposed mechanism involves the activation of sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). This cascade ultimately results in the opening of potassium channels, leading to hyperpolarization of vascular smooth muscle cells and subsequent relaxation.

Vasorelaxation_Pathway FA-4-O-Sulfate FA-4-O-Sulfate sGC Soluble Guanylate Cyclase (sGC) FA-4-O-Sulfate->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts K_channel Voltage-dependent K+ channels cGMP->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Relaxation Vasorelaxation Hyperpolarization->Relaxation Induces Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA-4-O-Sulfate FA-4-O-Sulfate Keap1_Nrf2 Keap1-Nrf2 Complex FA-4-O-Sulfate->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Upregulates Cell_Protection Cellular Protection (↓ROS, ↓Lipid Peroxidation) Antioxidant_Genes->Cell_Protection Leads to

References

Ferulic Acid 4-O-Sulfate: A Technical Guide on its Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound abundant in whole grains, fruits, and vegetables, has garnered significant attention for its potential cardiovascular benefits. Following consumption, FA undergoes extensive phase II metabolism in the gut and liver, leading to the formation of various metabolites. Among these, ferulic acid 4-O-sulfate (FA-sul) has emerged as a key player, demonstrating potent vasodilatory and blood pressure-lowering effects that surpass those of its parent compound.[1][2][3] This technical guide provides an in-depth overview of the vasodilatory role of FA-sul, focusing on its mechanism of action, quantitative physiological effects, and the experimental protocols used to elucidate its activity.

Chemical Properties and Synthesis

This compound is a sulfated derivative of ferulic acid, belonging to the class of coumaric acids.[4] Its chemical synthesis has been described in the literature, often involving the sulfation of ferulic acid.[5][6][7] The sulfation process significantly alters the molecule's bioactivity, transforming it into a potent vasodilator.[1]

Quantitative Data on Vasorelaxation

Experimental evidence from ex vivo studies on isolated mouse arteries has demonstrated the significant concentration-dependent vasorelaxant effects of this compound, while ferulic acid itself showed no significant response in the same concentration range.[1][2][8] The maximal relaxation (Emax) induced by FA-sul varies across different arterial beds, as summarized in the table below.

Artery Type Animal Model Pre-contraction Agent FA-sul Concentration Range (M) Maximal Relaxation (Emax %) Reference
AortaMouseNot Specified10⁻⁷ - 3x10⁻⁵70.7 ± 3.5[1]
Femoral ArteryMouseNot Specified10⁻⁷ - 3x10⁻⁵89.8 ± 4.5[1]
Saphenous ArteryMouseNot Specified10⁻⁷ - 3x10⁻⁵64.2 ± 4.0[1]

Mechanism of Action: The sGC-cGMP-K+ Channel Signaling Pathway

The vasodilatory action of this compound is primarily mediated through an endothelium-independent pathway involving the activation of soluble guanylate cyclase (sGC).[1][2] This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells.

The key steps in the signaling pathway are as follows:

  • Activation of sGC: FA-sul activates sGC in vascular smooth muscle cells.[1]

  • Increased cGMP Production: The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1][9]

  • Activation of cGMP-dependent Protein Kinase (PKG): cGMP, in turn, activates PKG.[2][10]

  • Opening of Potassium Channels: PKG is believed to phosphorylate and open voltage-gated potassium (Kv) channels in the plasma membrane of vascular smooth muscle cells.[1][2]

  • Hyperpolarization and Vasorelaxation: The opening of K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-operated Ca2+ channels, resulting in a decrease in intracellular calcium concentration and subsequent vasorelaxation.[1]

The proposed signaling pathway is illustrated in the diagram below.

Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell FA_sul This compound sGC Soluble Guanylate Cyclase (sGC) FA_sul->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Kv_channel Voltage-gated K+ Channel PKG->Kv_channel activates K_ion K+ Kv_channel->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization VOCC Voltage-operated Ca2+ Channel Hyperpolarization->VOCC inhibits Ca_ion Ca2+ VOCC->Ca_ion influx blocked Vasorelaxation Vasorelaxation Ca_ion->Vasorelaxation leads to Wire_Myography_Workflow Start Start Dissection Artery Dissection and Cleaning Start->Dissection Mounting Mounting in Wire Myograph Dissection->Mounting Equilibration Equilibration and Normalization Mounting->Equilibration Viability_Test Viability Test (High K+) Equilibration->Viability_Test Pre_contraction Pre-contraction (e.g., Phenylephrine) Viability_Test->Pre_contraction Cumulative_Addition Cumulative Addition of FA-sul Pre_contraction->Cumulative_Addition Data_Recording Record Vasorelaxation Cumulative_Addition->Data_Recording End End Data_Recording->End

References

Unveiling the Antioxidant Potential of Ferulic Acid 4-O-Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Key Ferulic Acid Metabolite for Drug Development Professionals, Researchers, and Scientists

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its potent antioxidant and cytoprotective properties. However, following oral ingestion, ferulic acid undergoes extensive metabolism, with Ferulic acid 4-O-sulfate emerging as one of its major circulating metabolites in plasma. Understanding the biological activities of this sulfated metabolite is paramount for elucidating the in vivo mechanisms of action of ferulic acid and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant molecular pathways.

Direct Antioxidant Capacity: A Comparative Analysis

In vitro antioxidant assays are fundamental for determining the intrinsic ability of a compound to neutralize free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

A consistent finding across multiple studies is that this compound exhibits significantly diminished direct antioxidant activity when compared to its parent compound, ferulic acid.[1][2][3][4] This reduction in activity is attributed to the sulfation of the 4'-hydroxyl group on the phenolic ring. This hydroxyl group is critical for the free radical scavenging activity of ferulic acid, as it can donate a hydrogen atom to stabilize free radicals, forming a resonance-stabilized phenoxyl radical.[5] The blockage of this key functional group by a sulfate (B86663) moiety markedly reduces its ability to participate in these antioxidant reactions.

While specific quantitative values for the antioxidant capacity of this compound are not always reported in literature abstracts, the consensus is that its activity is "very low" or "weak".[1][3][4] The following tables summarize the comparative antioxidant activities based on available qualitative and semi-quantitative data.

Table 1: Comparative DPPH Radical Scavenging Activity

CompoundReported DPPH Scavenging Activity
Ferulic AcidHigh
This compound Very Low

Table 2: Comparative ABTS Radical Scavenging Activity

CompoundReported ABTS Scavenging Activity
Ferulic AcidHigh
This compound Very Low[1][3]

Table 3: Comparative Ferric Reducing Antioxidant Power (FRAP)

CompoundReported FRAP Value
Ferulic AcidHigh
This compound Very Low[1][3]

Indirect Antioxidant Mechanisms: The Role of Cellular Signaling Pathways

Despite its limited direct radical-scavenging ability, emerging evidence suggests that this compound may contribute to cellular antioxidant defenses through indirect mechanisms, primarily by modulating intracellular signaling pathways.

The Nrf2-ARE Pathway: A Key Regulator of Endogenous Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

There is evidence to suggest that this compound can activate the Nrf2 pathway, thereby augmenting the cell's intrinsic antioxidant capacity. This indirect mechanism may compensate for its lack of direct radical-scavenging activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation FA_S Ferulic Acid 4-O-Sulfate FA_S->Keap1 Induces dissociation? ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: Nrf2 signaling pathway activation by this compound.

Modulation of Inflammatory and Stress-Activated Pathways: MAPK and NF-κB

Mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) are critical signaling pathways involved in the cellular response to a variety of stressors, including oxidative stress and inflammation. While direct evidence for the modulation of these pathways by this compound is still emerging, studies on the parent compound, ferulic acid, have demonstrated significant interactions. It is plausible that the sulfated metabolite may retain some of these modulatory activities.

MAPK Signaling: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are involved in a cascade that can lead to the activation of transcription factors and subsequent cellular responses, including apoptosis and inflammation. Ferulic acid has been shown to modulate MAPK signaling, often in a protective manner against oxidative stress.

NF-κB Signaling: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by oxidative stress or pro-inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Ferulic acid has been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

Inflammatory_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) MAPKKK MAPKKK Oxidative_Stress->MAPKKK IKK IKK Oxidative_Stress->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_cyto NF-κB IkB->NFkB_cyto Inhibition NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation FA_S Ferulic Acid 4-O-Sulfate FA_S->MAPK Modulation? FA_S->IKK Inhibition? Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Transcription Inflammation_Genes Pro-inflammatory Genes NFkB_nu->Inflammation_Genes Transcription

Caption: Potential modulation of MAPK and NF-κB pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of the test compound (this compound, ferulic acid, or standards like Trolox or ascorbic acid) at various concentrations.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a control containing the solvent and DPPH solution.

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to a defined volume of the diluted ABTS•+ solution.

    • Include a control containing the solvent and the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test compound to a defined volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

    • Express the FRAP value of the test compound in terms of equivalents of the standard.

Experimental Workflow for Cellular Antioxidant Activity

To assess the indirect antioxidant effects of this compound, cellular-based assays are essential. A general workflow for such an experiment is outlined below.

Cellular_Antioxidant_Workflow cluster_prep 1. Cell Culture & Treatment cluster_stress 2. Induction of Oxidative Stress cluster_analysis 3. Analysis of Antioxidant Endpoints Cell_Culture Culture relevant cell line (e.g., hepatocytes, endothelial cells) Pre_treatment Pre-treat cells with This compound (various concentrations) Cell_Culture->Pre_treatment Induce_Stress Induce oxidative stress (e.g., with H₂O₂, t-BHP) Pre_treatment->Induce_Stress ROS_Measurement Measure intracellular ROS levels (e.g., using DCFH-DA) Induce_Stress->ROS_Measurement Enzyme_Activity Measure activity of antioxidant enzymes (e.g., SOD, CAT, GPx) Induce_Stress->Enzyme_Activity Nrf2_Activation Assess Nrf2 activation: - Nuclear translocation (Immunofluorescence) - Target gene expression (qPCR/Western Blot) Induce_Stress->Nrf2_Activation

Caption: General workflow for assessing the cellular antioxidant activity of this compound.

Conclusion

References

Ferulic Acid 4-O-Sulfate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, ferulic acid 4-O-sulfate has emerged as a molecule of significant interest due to its distinct biological activities, which differ notably from its parent compound. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a primary focus on its potential as a therapeutic agent. We delve into its mechanism of action, particularly its vasodilatory and blood pressure-lowering effects, and present key quantitative data from preclinical studies. Detailed methodologies for the core experiments that have defined our understanding of this compound are provided, alongside visualizations of its signaling pathways and experimental workflows to facilitate comprehension and future research.

Introduction

Ferulic acid is a well-documented antioxidant and anti-inflammatory agent.[1] However, following oral ingestion, it is rapidly metabolized in the intestines and liver to form conjugates, with this compound being one of the most abundant metabolites found in plasma. Intriguingly, while the sulfation of the phenolic hydroxyl group significantly diminishes the antioxidant capacity of ferulic acid, it unmasks a potent vasodilatory and hypotensive activity.[2][3] This guide will explore the therapeutic landscape of this compound, moving beyond the shadow of its parent compound to highlight its unique pharmacological profile.

Mechanism of Action: Vasodilation and Blood Pressure Reduction

The primary therapeutic effect of this compound identified to date is its ability to relax arterial smooth muscle and consequently lower blood pressure.[2] This action is endothelium-independent and is primarily mediated through the soluble guanylate cyclase (sGC) signaling pathway and the modulation of voltage-dependent potassium channels.[1]

Soluble Guanylate Cyclase (sGC) Activation

This compound has been shown to elicit concentration-dependent vasorelaxation in isolated mouse arteries.[1][4] This effect is significantly attenuated by inhibitors of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling cascade.[1][2] Furthermore, the vasorelaxant effect is diminished in arteries from sGCα1 knockout mice, confirming the central role of this enzyme.[1] The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in smooth muscle relaxation.

Involvement of Voltage-Dependent Potassium Channels

The vasorelaxant effects of this compound are also dependent on the activity of voltage-dependent potassium (Kv) channels.[1] Inhibition of these channels with agents like 4-aminopyridine (B3432731) significantly reduces the vasodilation induced by this compound.[1] The opening of Kv channels leads to an efflux of potassium ions from the vascular smooth muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-operated calcium channels, thereby reducing intracellular calcium concentration and leading to vasorelaxation.

Ferulic_Acid_4_O_Sulfate_Vasodilation_Pathway cluster_sGC sGC Pathway cluster_Kv K+ Channel Pathway FA4S This compound sGC Soluble Guanylate Cyclase (sGC) FA4S->sGC Activates Kv Voltage-Dependent K+ Channels FA4S->Kv Opens cGMP cGMP GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Promotes K_efflux K+ Efflux Kv->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VOCC Voltage-Operated Ca2+ Channels Hyperpolarization->VOCC Inhibits Ca_influx Ca2+ Influx Ca_influx->Vasorelaxation Leads to Synthesis_Workflow Start Ferulic Acid Synthesis Chemical Sulfation Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., LC-MS/MS, NMR) Purification->Characterization Final_Product This compound Characterization->Final_Product Experimental_Workflow cluster_ex_vivo Ex Vivo Vasorelaxation Assay cluster_in_vivo In Vivo Blood Pressure Measurement A1 Isolate Mouse Arteries A2 Mount in Organ Bath A1->A2 A3 Pre-contract with Phenylephrine A2->A3 A4 Administer FA-4-O-Sulfate (Cumulative Doses) A3->A4 A5 Measure Isometric Tension (Relaxation) A4->A5 B1 Anesthetize Mouse B2 Catheterize Carotid Artery & Jugular Vein B1->B2 B3 Administer FA-4-O-Sulfate (Intravenous) B2->B3 B4 Monitor Mean Arterial Pressure (MAP) B3->B4

References

In-Depth Technical Guide to the Pharmacological Profile of Ferulic Acid 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid 4-O-sulfate is a principal phase II metabolite of ferulic acid, a ubiquitous phenolic compound found in various plant sources. While ferulic acid has been extensively studied for its diverse pharmacological activities, recent research has begun to elucidate the distinct biological profile of its sulfated metabolite. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, with a focus on its cardiovascular effects and antioxidant capacity. Detailed experimental protocols, quantitative bioactivity data, and elucidated signaling pathways are presented to support further research and drug development endeavors.

Introduction

Ferulic acid, a hydroxycinnamic acid, is known for its antioxidant, anti-inflammatory, and cardioprotective properties.[1] Following oral ingestion, ferulic acid undergoes extensive metabolism in the liver and intestines, leading to the formation of various conjugates, with this compound being one of the most abundant circulating metabolites.[2] Understanding the pharmacological profile of this major metabolite is crucial for accurately interpreting the in vivo bioactivity and therapeutic potential of dietary ferulic acid. This guide synthesizes the available scientific literature on this compound, providing a detailed technical resource for the scientific community.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of this compound.

Table 1: Vasorelaxant Activity of this compound [2]

ParameterMouse AortaMouse Femoral ArteryMouse Saphenous Artery
Emax (%) 70.7 ± 3.589.8 ± 4.564.2 ± 4.0
pEC50 5.23 ± 0.065.31 ± 0.075.16 ± 0.08

Emax represents the maximum relaxation effect, and pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum response.

Table 2: In Vivo Hemodynamic Effects of this compound in Mice [3]

Dosage (µg/kg, i.v.)Change in Mean Arterial Pressure (MAP)
16.13 Significant decrease
161.3 Significant decrease

Table 3: Antioxidant Capacity of this compound

AssayResultReference
FRAP & ABTS Very low antioxidant activity compared to ferulic acid.[4]
DPPH, CUPRAC Very weak antioxidant properties compared to precursor compounds.[5]

Specific IC50 or Trolox equivalent values for this compound are not consistently reported in the literature, with studies qualitatively describing its activity as significantly lower than the parent compound.

Table 4: Human Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Tmax ~1-2 hoursAfter consumption of polyphenol-rich beverage.[6]
Cmax Variable, dose-dependentAfter consumption of instant coffee.[7]

Pharmacokinetic data for this compound can vary depending on the dietary source of the precursor ferulic acid and the individual's metabolism.

Signaling Pathways and Mechanism of Action

Cardiovascular Effects: The Soluble Guanylate Cyclase (sGC) Pathway

The primary mechanism underlying the vasodilatory and blood pressure-lowering effects of this compound involves the activation of the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells.[2] This action is independent of the endothelium.

  • Mechanism: this compound stimulates sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).

  • Downstream Effects: Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade results in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).

  • Potassium Channels: The vasorelaxant effect is also partially mediated by the opening of voltage-dependent potassium channels.[2]

sGC_Pathway FA4S Ferulic Acid 4-O-Sulfate sGC Soluble Guanylate Cyclase (sGC) FA4S->sGC Activates K_channel Voltage-gated K+ channels FA4S->K_channel Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2 Decreased Intracellular Ca2+ PKG->Ca2 Leads to Relaxation Vasorelaxation Ca2->Relaxation K_channel->Relaxation Contributes to

sGC-mediated vasorelaxation by this compound.
Other Signaling Pathways (NF-κB, MAPK, PI3K/Akt)

Currently, there is a lack of direct experimental evidence detailing the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways. The majority of research in this area has focused on the parent compound, ferulic acid.

Ferulic Acid (Parent Compound) and Key Inflammatory Pathways:

  • NF-κB Pathway: Ferulic acid has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and immune responses.[8][9] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

  • MAPK Pathway: Ferulic acid can modulate the MAPK signaling cascade, including JNK and ERK pathways, which are involved in cellular stress responses and inflammation.[9]

  • PI3K/Akt Pathway: Ferulic acid has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[1][10]

It is important to note that these findings pertain to ferulic acid and not its sulfated metabolite. Further research is required to determine if this compound retains or possesses distinct activities related to these pathways.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the use of a sulfating agent such as a sulfur trioxide-pyridine complex.

Workflow for Synthesis and Purification:

synthesis_workflow Start Start with Ferulic Acid Protection Protection of Carboxylic Acid Group (e.g., as methyl ester) Start->Protection Sulfation Sulfation of Phenolic Hydroxyl Group (Pyridine-SO3 complex) Protection->Sulfation Deprotection Deprotection of Carboxylic Acid Group (Hydrolysis) Sulfation->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification End Ferulic Acid 4-O-Sulfate Purification->End

General workflow for the synthesis of this compound.

Detailed Protocol (Conceptual):

  • Protection: The carboxylic acid group of ferulic acid is often protected, for instance, by esterification (e.g., with methanol) to prevent unwanted side reactions.

  • Sulfation: The protected ferulic acid is dissolved in a suitable aprotic solvent (e.g., pyridine (B92270) or dichloromethane). A sulfur trioxide-amine complex, such as pyridine-SO3, is added, typically at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred for a defined period until completion.

  • Work-up: The reaction mixture is quenched, and the product is extracted.

  • Deprotection: The protecting group on the carboxylic acid is removed, usually by hydrolysis.

  • Purification: The final product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Note: Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and should be optimized.

Isolated Artery Vasorelaxation Assay

This ex vivo method is used to assess the direct effect of compounds on blood vessel tone.

Methodology:

  • Tissue Preparation: Arteries (e.g., aorta, femoral, or saphenous arteries) are dissected from euthanized animals (e.g., mice) and cut into small rings.

  • Mounting: The arterial rings are mounted in an organ bath or wire myograph containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.

  • Equilibration and Viability Check: The tissues are allowed to equilibrate under a set tension. The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable tone.

  • Compound Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. Concentration-response curves are then plotted to determine Emax and pEC50 values.

In Vivo Blood Pressure Measurement

This protocol is used to evaluate the effect of this compound on systemic blood pressure.

Methodology:

  • Animal Preparation: Anesthetized animals (e.g., mice) are used. Catheters are inserted into a carotid artery for blood pressure monitoring and a jugular vein for intravenous drug administration.

  • Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.

  • Compound Administration: A bolus intravenous injection of this compound is administered.

  • Blood Pressure Monitoring: MAP is continuously monitored and recorded post-injection to determine the magnitude and duration of the hypotensive effect.

  • Control: A vehicle control is administered to ensure that the observed effects are not due to the solvent.

Antioxidant Capacity Assays (FRAP and ABTS)

These in vitro assays are commonly used to assess the antioxidant potential of a compound.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Procedure: The FRAP reagent is prepared. The test compound is added to the FRAP reagent, and the absorbance is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., Trolox).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Procedure: The ABTS•⁺ radical is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). The test compound is added to the ABTS•⁺ solution, and the decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Quantification: The scavenging activity is calculated and often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This compound, a major metabolite of ferulic acid, exhibits a distinct pharmacological profile characterized by potent vasodilatory and blood pressure-lowering effects mediated primarily through the sGC pathway. In contrast, its antioxidant capacity is significantly lower than that of its parent compound. While the effects of ferulic acid on key inflammatory signaling pathways such as NF-κB, MAPK, and PI3K/Akt are well-documented, further investigation is critically needed to determine the specific activities of this compound in these pathways. Future research should focus on elucidating these unknown mechanisms, obtaining more precise quantitative data on its antioxidant and anti-inflammatory activities, and conducting further pharmacokinetic studies to fully understand its therapeutic potential. This in-depth technical guide provides a solid foundation for researchers to advance our knowledge of this important metabolite.

References

Ferulic Acid 4-O-Sulfate: An In-Depth Technical Guide on its Interaction with Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a phenolic compound abundant in various plant sources, undergoes extensive metabolism in vivo, with ferulic acid 4-O-sulfate emerging as a principal and systemically available metabolite.[1][2] While the biological activities of ferulic acid have been widely investigated, recent research has shed light on the distinct and potent effects of its sulfated metabolite. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular pathways, focusing on its vasodilatory, blood pressure-lowering, and potential antioxidant and anti-inflammatory roles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Ferulic acid (FA) is a hydroxycinnamic acid recognized for its antioxidant and anti-inflammatory properties.[2][3] Following oral ingestion, FA is rapidly absorbed and metabolized in the gut and liver, leading to the formation of various conjugates, including glucuronides and sulfates.[4][5] Among these, this compound (FA-4S) has been identified as a major metabolite found in plasma.[1] This observation has prompted a shift in focus towards understanding the specific biological activities of FA-4S, which may be more physiologically relevant than those of its parent compound. This guide delves into the current understanding of how FA-4S interacts with and modulates key cellular signaling pathways.

Interaction with Cellular Pathways

Vasodilation and Blood Pressure Regulation

A significant body of evidence points to the potent vasodilatory and blood pressure-lowering effects of this compound, a stark contrast to the negligible direct activity of its parent compound, ferulic acid, in this regard.[1]

2.1.1. Soluble Guanylate Cyclase (sGC) Pathway

The primary mechanism underlying the vasorelaxant effect of FA-4S involves the activation of the soluble guanylate cyclase (sGC) pathway. FA-4S stimulates sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1] The effect is blunted by inhibitors of sGC, confirming the central role of this pathway.[1]

2.1.2. Involvement of Potassium Channels

Studies have also indicated the involvement of voltage-dependent potassium channels in the vasodilatory action of FA-4S. The specific inhibitor 4-aminopyridine (B3432731) has been shown to significantly reduce the vasorelaxant effects of FA-4S, suggesting that the opening of these channels contributes to the hyperpolarization of vascular smooth muscle cells and subsequent relaxation.[1]

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell FA-4S_ext This compound sGC Soluble Guanylate Cyclase (sGC) FA-4S_ext->sGC Activates K_channel Voltage-Dependent K+ Channel FA-4S_ext->K_channel Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Promotes K_channel->K_ion_out K+ Efflux K_ion_out->Relaxation Contributes to

Caption: Signaling pathway of this compound-induced vasorelaxation.

Antioxidant Activity

While ferulic acid is a well-known antioxidant, the sulfation at the 4-hydroxyl group in this compound significantly diminishes its direct free radical scavenging ability.[6][7][8] The phenolic hydroxyl group is crucial for the antioxidant activity of ferulic acid, and its blockage through sulfation reduces this capacity.[3][8] However, some studies suggest that FA-4S may still contribute to the overall antioxidant status in vivo through indirect mechanisms, though this requires further investigation.[9]

Anti-inflammatory Pathways

The anti-inflammatory effects of ferulic acid are well-documented, involving the modulation of pathways such as NF-κB and MAPK.[10][11] While direct evidence for the anti-inflammatory activity of this compound is still emerging, its role as a major metabolite suggests it could contribute to the anti-inflammatory effects observed after ferulic acid consumption.[2] Further research is needed to elucidate the specific interactions of FA-4S with key inflammatory mediators and signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Vasorelaxant Effects of this compound

ParameterValueExperimental ModelReference
Concentration Range10⁻⁷ - 3x10⁻⁵ MIsolated mouse saphenous and femoral arteries, and aortae[1]
EffectConcentration-dependent vasorelaxationIsolated mouse arteries[1][12]

Table 2: In Vivo Effects of this compound on Blood Pressure

DosageRoute of AdministrationEffectAnimal ModelReference
16.13 and 161.3 µg/kgIntravenousSignificant decrease in mean arterial pressureMale Swiss mice[9][13]

Experimental Protocols

Ex Vivo Vasorelaxation Assay

Objective: To assess the direct effect of this compound on vascular tone.

Methodology:

  • Tissue Preparation: Male Swiss mice are euthanized, and saphenous and femoral arteries, as well as the thoracic aorta, are carefully dissected and cleaned of surrounding connective tissue.[1]

  • Mounting: Arterial segments (2 mm in length) are mounted in a wire myograph system containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[1]

  • Pre-contraction: Arteries are pre-contracted with a submaximal concentration of phenylephrine.[1]

  • Treatment: Cumulative concentrations of this compound (10⁻⁷ to 3x10⁻⁵ M) are added to the bath, and the relaxation response is recorded.[1]

  • Data Analysis: Vasorelaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Vasorelaxation_Workflow Start Start Dissection Dissect Mouse Arteries (Saphenous, Femoral, Aorta) Start->Dissection Mounting Mount Arterial Segments in Wire Myograph Dissection->Mounting Pre-contraction Pre-contract with Phenylephrine Mounting->Pre-contraction Treatment Add Cumulative Concentrations of FA-4S (10⁻⁷ - 3x10⁻⁵ M) Pre-contraction->Treatment Recording Record Relaxation Response Treatment->Recording Analysis Calculate % Vasorelaxation Recording->Analysis End End Analysis->End Blood_Pressure_Workflow Start Start Anesthesia Anesthetize Male Swiss Mouse Start->Anesthesia Catheterization Insert Carotid Artery Catheter Anesthesia->Catheterization Baseline Record Baseline Mean Arterial Pressure (MAP) Catheterization->Baseline Injection Intravenous Injection of FA-4S (16.13 & 161.3 µg/kg) Baseline->Injection Recording Continuously Record MAP Injection->Recording Analysis Analyze Change in MAP Recording->Analysis End End Analysis->End

References

In Vivo Efficacy of Ferulic Acid 4-O-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in various plant sources, is extensively metabolized in the body following consumption. One of its primary metabolites is Ferulic acid 4-O-sulfate (FA-sul). Emerging research has highlighted that this sulfated metabolite is not merely an inactive byproduct but possesses significant biological activities, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the in-vivo efficacy of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The primary in vivo efficacy of this compound identified in the literature is its ability to lower blood pressure. The following tables summarize the key quantitative findings from a pivotal study in this area.

Table 1: In Vivo Hypotensive Effect of this compound in Mice

Animal ModelCompoundDosageRoute of AdministrationKey FindingReference
Male Swiss MiceThis compound16.13 µg/kg and 161.3 µg/kgIntravenous (i.v.), single doseSignificant and immediate decrease in mean arterial pressure (MAP).[1][2][3][4]
Male Swiss MiceFerulic acidNot specifiedIntravenous (i.v.)No effect on mean arterial pressure (MAP).[4][4]

Table 2: Ex Vivo Vasorelaxant Effects of this compound

Tissue PreparationCompoundConcentration RangeEffectReference
Isolated mouse aorta, femoral, and saphenous arteriesThis compound0.1 µM - 30 µMConcentration-dependent vasorelaxation.[1][4][4]
Isolated mouse arteriesFerulic acid10⁻⁷ M - 3x10⁻⁵ MNo vasorelaxation observed.[4][4]

Experimental Protocols

The following section details the methodologies employed in the key in vivo and ex vivo experiments that have elucidated the efficacy of this compound.

In Vivo Blood Pressure Measurement in Anesthetized Mice
  • Animal Model: Male Swiss mice were utilized for the in vivo experiments.[1][3]

  • Anesthesia: The specific anesthetic regimen was not detailed in the provided search results.

  • Catheterization: A catheter was likely inserted into an artery (e.g., carotid or femoral artery) for direct and continuous measurement of arterial blood pressure.

  • Drug Administration: this compound and Ferulic acid were administered as a single bolus injection intravenously (i.v.).[1][2][3]

  • Data Acquisition: Mean arterial pressure (MAP) was recorded continuously before, during, and after the administration of the test compounds to assess their immediate effects on blood pressure.[1][2][3]

Ex Vivo Vasorelaxation Studies in Isolated Mouse Arteries
  • Tissue Preparation: Saphenous and femoral arteries, as well as aortae, were isolated from mice.[4] These arterial rings were then mounted in tissue myographs.

  • Experimental Buffer: The myographs contained a physiological salt solution, likely Krebs-Henseleit solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain physiological pH and oxygenation.

  • Pre-constriction: The arterial rings were pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to induce a stable level of vascular tone.

  • Cumulative Concentration-Response Curves: this compound or Ferulic acid was added to the myograph chamber in a cumulative manner, with increasing concentrations.[4] The resulting relaxation of the arterial rings was measured and recorded.

  • Mechanistic Studies: To investigate the underlying mechanism of vasorelaxation, specific inhibitors were used. For instance, 1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase (sGC), and 4-aminopyridine, a voltage-dependent potassium channel inhibitor, were employed to assess their impact on the vasorelaxant effect of this compound.[4]

  • Genetically Modified Animal Models: To further confirm the role of sGC, femoral arteries from sGCα₁ knockout mice (sGCα₁⁻/⁻) were used.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the vasorelaxant effect of this compound and a general workflow for its in vivo evaluation.

G cluster_blood_vessel Vascular Smooth Muscle Cell FAS Ferulic acid 4-O-sulfate sGC_inactive sGC (inactive) FAS->sGC_inactive Activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG PKG cGMP->PKG Activates K_channel K+ Channels PKG->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Leads to

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

G start Start: In Vivo Efficacy Study animal_prep Animal Model Preparation (e.g., Male Swiss Mice) start->animal_prep anesthesia Anesthesia & Surgical Preparation (e.g., Catheterization) animal_prep->anesthesia baseline Baseline Physiological Measurement (e.g., Mean Arterial Pressure) anesthesia->baseline drug_admin Intravenous Administration of This compound baseline->drug_admin data_collection Continuous Data Recording drug_admin->data_collection analysis Data Analysis and Comparison to Control (e.g., Vehicle or Ferulic Acid) data_collection->analysis end End: Determination of Hypotensive Effect analysis->end

Caption: General experimental workflow for in vivo blood pressure studies.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a biologically active metabolite of Ferulic acid with direct effects on the cardiovascular system.[4] Unlike its parent compound, FA-sul induces vasorelaxation and lowers blood pressure in vivo. The mechanism of action for the vasorelaxant effect appears to involve the activation of the soluble guanylate cyclase (sGC) pathway, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent activation of potassium channels.[4]

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Pharmacokinetics: A detailed pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is needed.

  • Oral Bioavailability and Efficacy: The current in vivo data relies on intravenous administration. Studies investigating the oral bioavailability of this compound or the efficacy of oral administration of its parent compound, Ferulic acid, in achieving therapeutic plasma concentrations of the sulfated metabolite are crucial.

  • Chronic Dosing Studies: The long-term effects of this compound administration on blood pressure and cardiovascular health in relevant animal models of hypertension and other cardiovascular diseases should be investigated.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to establish a safe therapeutic window for this compound.

  • Broader Therapeutic Applications: Given its mechanism of action, the potential of this compound in other conditions characterized by endothelial dysfunction or impaired nitric oxide signaling could be explored. Additionally, its potential to resist oxidative stress under conditions of iron overload has been noted.[2]

References

The Endothelial-Protective Effects of Ferulic Acid 4-O-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a phenolic compound abundant in various plant sources, undergoes significant metabolism in the body, with ferulic acid 4-O-sulfate (FA-sul) being a major circulating metabolite. Emerging evidence indicates that FA-sul possesses direct and potent effects on endothelial function, distinguishing it from its parent compound. This technical guide provides an in-depth analysis of the current understanding of FA-sul's impact on the vasculature, with a focus on its vasodilatory, anti-inflammatory, and antioxidant properties. We present a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for assessing its activity, and a visual representation of the proposed signaling pathways. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this key ferulic acid metabolite in cardiovascular health.

Introduction

Endothelial dysfunction is a key initiating event in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis. It is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and increased oxidative stress. Dietary polyphenols have garnered significant attention for their potential to mitigate endothelial dysfunction. Ferulic acid (FA), a hydroxycinnamic acid found in foods such as whole grains and coffee, is known for its antioxidant and anti-inflammatory properties. However, following ingestion, FA is extensively metabolized, with this compound (FA-sul) being one of its most abundant metabolites in plasma.[1] Understanding the biological activities of this major metabolite is crucial for elucidating the mechanisms behind the cardiovascular benefits associated with FA-rich diets.

This guide focuses specifically on the effects of FA-sul on endothelial function, summarizing the key findings that demonstrate its superior vasorelaxant activity compared to the parent FA molecule and exploring its potential mechanisms of action.

Quantitative Data on the Effects of this compound

The primary bioactivity of FA-sul identified to date is its potent vasorelaxant effect, which has been demonstrated in both ex vivo and in vivo models. The following tables summarize the key quantitative findings.

ParameterSaphenous ArteryFemoral ArteryAortaReference
Concentration Range 10⁻⁷ - 3x10⁻⁵ M10⁻⁷ - 3x10⁻⁵ M10⁻⁷ - 3x10⁻⁵ M[2]
Maximal Relaxation (Emax) 64.2 ± 4.0%89.8 ± 4.5%70.7 ± 3.5%[2]
Vehicle Control (Tension Decrease) 32.8 ± 7.4%14.5 ± 13.5%-15.9 ± 10.5%[2]
Effect of Ferulic Acid (Parent) No significant responseNo significant responseNo significant response[2]

Table 1: Ex Vivo Vasorelaxant Effects of this compound on Mouse Arteries. This table presents the maximal relaxation (Emax) induced by FA-sul in different mouse arteries pre-contracted with phenylephrine (B352888). Data are presented as mean ± SEM.[2]

TreatmentDosage (i.v.)Effect on Mean Arterial Pressure (MAP)Reference
This compound 16.13 and 161.3 µg/kgSignificant and immediate decrease[3][4][5]
Ferulic Acid (Parent) Not specified in detail, but no effect observedNo effect[2]

Table 2: In Vivo Effects of this compound on Blood Pressure in Anesthetized Mice. This table summarizes the in vivo effects of intravenously administered FA-sul on mean arterial pressure.

Signaling Pathways of this compound in Vasorelaxation

The vasorelaxant effect of FA-sul is primarily mediated through an endothelium-independent pathway, acting directly on vascular smooth muscle cells (VSMCs). The key signaling cascade involves the activation of soluble guanylate cyclase (sGC) and the subsequent opening of voltage-dependent potassium (Kv) channels.

Proposed Signaling Cascade

The following diagram illustrates the proposed mechanism of action of FA-sul in inducing vasorelaxation.

FA_sul_pathway cluster_0 Vascular Smooth Muscle Cell FA_sul This compound sGC Soluble Guanylate Cyclase (sGC) FA_sul->sGC Activates VSMC Vascular Smooth Muscle Cell Membrane cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Kv_channel Voltage-Dependent K+ Channel (Kv) PKG->Kv_channel Opens K_efflux K+ Efflux Kv_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_concentration ↓ Intracellular Ca2+ Ca_influx->Ca_concentration Decreases Vasorelaxation Vasorelaxation Ca_concentration->Vasorelaxation

Figure 1: Proposed signaling pathway for this compound-induced vasorelaxation in vascular smooth muscle cells.

This pathway is supported by evidence demonstrating that the vasorelaxant effect of FA-sul is blunted by inhibitors of sGC (ODQ) and voltage-dependent potassium channels (4-aminopyridine).[2] Furthermore, the effect is independent of the endothelium, suggesting a direct action on VSMCs.[2]

Other Potential Endothelial Effects

While the vasorelaxant properties of FA-sul are the most well-characterized, the broader effects of this metabolite on endothelial function, such as its anti-inflammatory and antioxidant activities, are less understood and are an active area of research. Much of the current knowledge is derived from studies on the parent compound, ferulic acid.

Anti-inflammatory and Antioxidant Potential

Studies on ferulic acid have shown that it can modulate nitric oxide (NO) balance in human umbilical vein endothelial cells (HUVECs) and reduce superoxide (B77818) levels.[6] Specifically, isoferulic acid 3-O-sulfate, a structurally similar metabolite, has been shown to increase the activation of Akt1, a key regulator of endothelial nitric oxide synthase (eNOS).[6] While direct evidence for FA-sul is pending, it is plausible that it shares some of these protective properties.

Effects on Endothelial Cell Viability

The effect of FA-sul on endothelial cell viability has not been extensively studied. However, research on the parent compound, ferulic acid, indicates that it does not exert significant cytotoxicity on HUVECs at concentrations up to 20 µM.[7] It is important to note that at higher concentrations (above 30 µM), ferulic acid has been shown to have a cytotoxic effect.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Ex Vivo Vasorelaxation Studies using Wire Myography

This protocol is adapted from the methodology described by Van Rymenant et al. (2017).[2]

Objective: To assess the vasorelaxant effect of this compound on isolated mouse arteries.

Materials:

  • Male Swiss mice

  • Krebs-Ringer-Bicarbonate (KRB) solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)

  • Phenylephrine (Phe)

  • This compound (FA-sul)

  • 1H-[1][6][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) (sGC inhibitor)

  • 4-Aminopyridine (B3432731) (4-AP) (Kv channel inhibitor)

  • Wire myograph system

Procedure:

  • Artery Dissection: Euthanize mice and dissect the saphenous, femoral, and thoracic aorta in ice-cold KRB solution.

  • Mounting: Cut the arteries into 2 mm rings and mount them in a wire myograph containing KRB solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check: Allow the arteries to equilibrate for 30 minutes. Then, contract the arteries with a high potassium solution (KRB with equimolar substitution of NaCl for KCl) to check for viability.

  • Pre-contraction: After washing and a further 30-minute equilibration, pre-contract the arterial rings with phenylephrine to approximately 80% of the maximal contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add FA-sul cumulatively to the bath in the concentration range of 10⁻⁷ to 3x10⁻⁵ M.

  • Inhibitor Studies: To investigate the mechanism of action, pre-incubate the arterial rings with ODQ (10 µM) or 4-aminopyridine (1 mM) for 20 minutes before pre-contraction with phenylephrine and subsequent addition of FA-sul.

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Myography_Workflow A Artery Dissection B Mounting in Wire Myograph A->B C Equilibration & Viability Check B->C D Pre-contraction with Phenylephrine C->D G Pre-incubation with Inhibitors (ODQ or 4-AP) C->G E Cumulative Addition of FA-sul D->E F Data Recording & Analysis E->F G->D InVivo_BP_Workflow A Anesthetize Mouse & Catheterize Vessels B Record Baseline Mean Arterial Pressure (MAP) A->B C Intravenous Injection of FA-sul B->C D Continuous MAP Monitoring C->D E Data Analysis (Change in MAP) D->E

References

Ferulic Acid 4-O-Sulfate: An Examination of Its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound abundant in fruits, vegetables, and grains, is well-regarded for its potent antioxidant and anti-inflammatory properties, which contribute to its significant neuroprotective effects. Following ingestion, ferulic acid undergoes extensive metabolism in the liver and intestinal mucosa, leading to the formation of various metabolites. Among these, Ferulic acid 4-O-sulfate (FAS) is a major circulating metabolite. This technical guide aims to explore the current scientific understanding of the neuroprotective effects of this compound, drawing a necessary and critical comparison with its parent compound, ferulic acid. While the neuroprotective mechanisms of ferulic acid are well-documented, research directly investigating the neuroprotective capacity of FAS is limited. This guide will present the available data on FAS, highlight the extensive research on FA as a comparative framework, and identify key areas for future investigation into the therapeutic potential of this primary metabolite.

Section 1: this compound (FAS) - Current State of Knowledge

This compound is a primary metabolite of ferulic acid, formed through phase II metabolism. Despite its prevalence in circulation after ferulic acid consumption, studies specifically investigating its neuroprotective effects are sparse. The existing literature primarily focuses on its antioxidant capacity in comparison to its parent compound.

Antioxidant Activity of FAS

A crucial aspect of neuroprotection is the ability to counteract oxidative stress. However, research indicates that the sulfation of ferulic acid at the 4-hydroxy position significantly diminishes its antioxidant activity. This is attributed to the blockage of the hydroxyl group, which is critical for free radical scavenging.

Table 1: Comparative Antioxidant Activity of Ferulic Acid and its Metabolites

CompoundAntioxidant AssayResultReference
Ferulic acidFRAP & ABTSStrong antioxidant activity[1][2]
This compound FRAP & ABTSVery low antioxidant activity[1][2]
This compound Folin–Ciocalteu, CUPRAC, DPPH•Very weak antioxidant properties[3]

*FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); CUPRAC: Cupric Ion Reducing Antioxidant Capacity; DPPH•: 2,2-diphenyl-1-picrylhydrazyl.

Other Biological Activities of FAS

While its antioxidant capacity appears to be limited, FAS may possess other biological activities. A notable study revealed that FAS, but not ferulic acid, induces vasorelaxation and lowers blood pressure in mice, suggesting a distinct pharmacological profile from its parent compound[4]. This finding indicates that FAS could have specific molecular targets and mechanisms of action that are independent of direct antioxidant effects. Additionally, there is evidence of the tentative identification of sulfated metabolites of ferulic acid after metabolism by human brain microvascular endothelial cells, suggesting that FAS could be present in the central nervous system[5].

Section 2: Neuroprotective Effects of Ferulic Acid (FA) - A Comparative Framework

In contrast to the limited data on FAS, the neuroprotective effects of ferulic acid are extensively documented. FA exerts its effects through multiple mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. Understanding these mechanisms provides a crucial context for evaluating the potential, albeit different, neuroprotective role of its metabolites like FAS.

In Vitro Neuroprotective Effects of Ferulic Acid

Ferulic acid has demonstrated significant protective effects in various in vitro models of neuronal injury.

Table 2: Summary of In Vitro Neuroprotective Effects of Ferulic Acid

Cell LineInsultFA ConcentrationKey FindingsReference
PC-12Hypoxia1-100 µmol/LIncreased cell viability[6]
PC-12Excitatory amino acids (EAA)1-100 µmol/LIncreased cell viability[6]
PC-12Free radicals1-100 µmol/LIncreased cell viability[6]
PC-12HypoxiaNot specifiedReduced cytotoxicity, ROS production, and apoptosis[7]
HT22Glutamate1 and 2.5 mMAttenuated glutamate-induced decrease in γ-enolase expression[8]
Cortical NeuronsGlutamateNot specifiedInhibited glutamate-induced apoptosis[8]
Zebrafish Dopaminergic NeuronsMPTP100 µMIncreased the number of dopaminergic neurons[9]
In Vivo Neuroprotective Effects of Ferulic Acid

Animal studies have further substantiated the neuroprotective potential of ferulic acid in various models of neurological disorders.

Table 3: Summary of In Vivo Neuroprotective Effects of Ferulic Acid

Animal ModelInsultFA DosageKey FindingsReference
RatsCerebral Ischemia/ReperfusionNot specifiedAttenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress[10]
RatsRotenone-induced Parkinson's Disease50 mg/kgRescued dopamine (B1211576) neurons, restored antioxidant enzymes, and inhibited lipid peroxidation[11][12]
RatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kg, i.v.Attenuated MCAO injury-induced decrease in γ-enolase[8]

Section 3: Signaling Pathways Modulated by Ferulic Acid

The neuroprotective effects of ferulic acid are mediated through its interaction with several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Pathways

Ferulic acid has been shown to suppress neuroinflammation by modulating pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

G Ferulic Acid's Anti-Inflammatory Signaling Pathway FA Ferulic Acid TLR4 TLR4 FA->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines activates transcription Inflammation Neuroinflammation ProInflammatory_Cytokines->Inflammation

Caption: Ferulic Acid inhibits the TLR4/MyD88/NF-κB pathway.

Cell Survival and Antioxidant Pathways

Ferulic acid promotes neuronal survival by activating pro-survival signaling pathways like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and modulating the Mitogen-activated protein kinase (MAPK) pathway.

G Ferulic Acid's Pro-Survival Signaling Pathway cluster_stress Cellular Stress Glutamate Glutamate MAPK MAPK (p38, JNK, ERK) Glutamate->MAPK Hypoxia Hypoxia Hypoxia->MAPK FA Ferulic Acid PI3K PI3K FA->PI3K activates FA->MAPK modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival promotes Apoptosis Apoptosis MAPK->Apoptosis promotes

Caption: Ferulic Acid promotes cell survival via PI3K/Akt and MAPK pathways.

Section 4: Experimental Protocols for Assessing Neuroprotection by Ferulic Acid

The following are detailed methodologies for key experiments cited in the context of ferulic acid's neuroprotective effects. These protocols can serve as a template for future investigations into the potential neuroprotective actions of its metabolites.

In Vitro Model of Hypoxia in PC-12 Cells

Objective: To assess the protective effect of a compound against hypoxia-induced cell death.

Protocol:

  • Cell Culture: Pheochromocytoma (PC-12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of ferulic acid (e.g., 1-100 µmol/L) for a specified duration (e.g., 1 hour).

  • Induction of Hypoxia: The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 1-6 hours).

  • Assessment of Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Apoptosis Assay: Apoptosis can be assessed by TUNEL staining or by measuring caspase-3 activity.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury

Objective: To evaluate the neuroprotective effect of a compound in a rat model of stroke.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are used. Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using an intraluminal filament for a specific duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: Ferulic acid (e.g., 100 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Animals are sacrificed, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • Histological Analysis: Brain sections are stained with Hematoxylin and Eosin (H&E) or Nissl stain to assess neuronal damage in specific brain regions like the hippocampus.

  • Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and inflammation (e.g., TNF-α, IL-1β).

G Experimental Workflow for In Vivo Neuroprotection Study Animal_Model Animal Model (e.g., Rats) MCAO Middle Cerebral Artery Occlusion (Ischemia) Animal_Model->MCAO Reperfusion Reperfusion MCAO->Reperfusion Drug_Admin Drug Administration (FA or Vehicle) Reperfusion->Drug_Admin Neuro_Assessment Neurological Assessment Drug_Admin->Neuro_Assessment Sacrifice Sacrifice and Brain Collection Neuro_Assessment->Sacrifice Infarct_Volume Infarct Volume Measurement (TTC Staining) Sacrifice->Infarct_Volume Histo_Analysis Histological Analysis (H&E, Nissl) Sacrifice->Histo_Analysis Biochem_Assays Biochemical Assays (Oxidative Stress, Inflammation) Sacrifice->Biochem_Assays

Caption: Workflow for in vivo assessment of neuroprotective agents.

Section 5: Conclusion and Future Directions

The available evidence strongly supports the neuroprotective effects of ferulic acid, mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties, and its modulation of key signaling pathways. In stark contrast, direct evidence for the neuroprotective effects of its major metabolite, this compound, is currently lacking. The significant reduction in antioxidant activity upon sulfation suggests that if FAS does possess neuroprotective properties, they are likely mediated through mechanisms distinct from those of its parent compound.

The observation that FAS exhibits biological activity in the vascular system, an effect not seen with ferulic acid, opens an intriguing avenue for research. It is plausible that FAS may interact with specific receptors or signaling molecules within the central nervous system that are not targeted by ferulic acid.

Therefore, this guide highlights a critical knowledge gap in the field of neuropharmacology. Future research should prioritize the investigation of the neuroprotective potential of this compound. Key research questions include:

  • Does FAS cross the blood-brain barrier?

  • Does FAS exhibit neuroprotective effects in in vitro and in vivo models of neurological diseases, independent of direct antioxidant activity?

  • What are the specific molecular targets and signaling pathways modulated by FAS in neuronal cells?

Answering these questions will be crucial in determining whether this major metabolite of ferulic acid holds untapped therapeutic potential for the treatment of neurodegenerative diseases.

References

Ferulic Acid 4-O-Sulfate: A Key Metabolite in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic disorders, including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. The exploration of bioactive compounds for the management of metabolic syndrome is a burgeoning area of research. Ferulic acid, a phenolic compound abundant in various plant sources, has garnered significant attention for its therapeutic potential. However, upon ingestion, ferulic acid is extensively metabolized in the gut and liver, with ferulic acid 4-O-sulfate emerging as a major circulating metabolite.[1] This technical guide focuses on the current state of research surrounding this compound and its role in metabolic syndrome, with a particular emphasis on its established effects on vascular function and a prospective view on other related metabolic parameters.

While research directly investigating this compound's role in many facets of metabolic syndrome is still in its nascent stages, its pronounced vasodilatory effects suggest a significant contribution to the cardiovascular benefits associated with ferulic acid consumption.[1] This document will provide a comprehensive overview of the known mechanisms of action, supported by quantitative data and detailed experimental protocols. Furthermore, it will explore the potential therapeutic avenues of this metabolite in other areas of metabolic syndrome by drawing parallels with the well-documented effects of its parent compound, ferulic acid.

Cardiovascular Effects of this compound: Vasodilation and Blood Pressure Reduction

The most well-documented therapeutic effect of this compound in the context of metabolic syndrome is its ability to induce vasorelaxation and lower blood pressure.[1]

Quantitative Data
ParameterArtery TypeThis compound ConcentrationResultReference
Vasorelaxation (Emax)Saphenous Artery10⁻⁷ - 3x10⁻⁵ M64.2 ± 4.0%
Vasorelaxation (Emax)Femoral Artery10⁻⁷ - 3x10⁻⁵ M89.8 ± 4.5%
Vasorelaxation (Emax)Aorta10⁻⁷ - 3x10⁻⁵ M70.7 ± 3.5%
Mean Arterial Pressure (MAP)In vivo (mice)16.13 and 161.3 µg/kg (i.v.)Significant decrease[2]

Table 1: Quantitative effects of this compound on vasorelaxation and blood pressure.

Signaling Pathway for Vasodilation

This compound-mediated vasorelaxation is primarily dependent on the soluble guanylate cyclase (sGC) pathway.[1]

FAS_Vasodilation cluster_smooth_muscle Vascular Smooth Muscle Cell FAS This compound sGC Soluble Guanylate Cyclase (sGC) FAS->sGC Activates K_channels Voltage-dependent K+ channels FAS->K_channels Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels L-type Ca2+ channels PKG->Ca_channels Inhibits Ca_influx Ca2+ influx Myosin_LC Myosin Light Chain Myosin_LCP Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LCP Phosphorylation Vasorelaxation Vasorelaxation Myosin_LCP->Vasorelaxation Leads to contraction (inhibited) Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Ca_channels Inhibits

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental Protocols

Ex Vivo Vasorelaxation Studies [1]

  • Tissue Preparation: Male C57BL/6J mice are euthanized, and the thoracic aorta, femoral, and saphenous arteries are dissected and placed in Krebs-Ringer bicarbonate buffer. Arteries are cleaned of adhering tissue and cut into 2 mm rings.

  • Myograph Mounting: Arterial rings are mounted in a wire myograph system containing Krebs-Ringer buffer, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: Rings are equilibrated for 30 minutes under a baseline tension. Endothelium integrity is tested with acetylcholine (B1216132) after pre-contraction with phenylephrine.

  • Drug Application: After washing, rings are pre-contracted with phenylephrine. Once a stable contraction is reached, cumulative concentrations of this compound (10⁻⁷ to 3x10⁻⁵ M) are added to assess vasorelaxant effects.

  • Data Analysis: Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

In Vivo Blood Pressure Measurement [2]

  • Animal Model: Anesthetized mice are used.

  • Catheterization: A catheter is inserted into the carotid artery for continuous measurement of mean arterial pressure (MAP).

  • Drug Administration: this compound (16.13 and 161.3 µg/kg) is administered via intravenous injection.

  • Data Recording: MAP is recorded continuously before and after the injection to determine the effect of the compound on blood pressure.

Potential Role in Insulin Resistance and Glucose Metabolism

While direct evidence for this compound is lacking, its parent compound, ferulic acid, has demonstrated significant effects on improving insulin sensitivity and glucose metabolism.[3][4] It is plausible that the sulfated metabolite contributes to these effects.

Proposed Mechanisms of Action (based on Ferulic Acid)

Ferulic acid is proposed to improve insulin resistance through the activation of the PI3K/Akt and AMPK signaling pathways in skeletal muscle cells.[5]

FA_Insulin_Signaling cluster_muscle_cell Skeletal Muscle Cell FA Ferulic Acid Insulin_Receptor Insulin Receptor FA->Insulin_Receptor Sensitizes AMPK AMPK FA->AMPK Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates (Tyr) PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits (inhibition is blocked) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis AMPK->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed signaling pathway for ferulic acid in improving insulin sensitivity.

Experimental Protocols (for Ferulic Acid)

In Vitro Glucose Uptake Assay in L6 Myotubes [5]

  • Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.

  • Induction of Insulin Resistance: Myotubes are treated with palmitic acid (0.75 mM) to induce insulin resistance.

  • Treatment: Cells are then treated with various concentrations of ferulic acid (2-20 µM).

  • Glucose Uptake Measurement: Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-NBDG.

  • Western Blot Analysis: Protein expression and phosphorylation of key signaling molecules (e.g., IRS-1, Akt, AMPK) are analyzed by Western blotting.

Potential Role in Dyslipidemia

Ferulic acid has been shown to ameliorate dyslipidemia in animal models of metabolic syndrome.[4] The contribution of this compound to these effects is an area for future investigation.

Proposed Mechanisms of Action (based on Ferulic Acid)

Ferulic acid is thought to regulate lipid metabolism by modulating key enzymes and transcription factors involved in lipid synthesis and oxidation, such as HMG-CoA reductase and SREBP-1c.[4][6]

FA_Lipid_Metabolism cluster_hepatocyte Hepatocyte FA Ferulic Acid HMGCR HMG-CoA Reductase FA->HMGCR Inhibits SREBP1c SREBP-1c FA->SREBP1c Downregulates AMPK AMPK FA->AMPK Activates Cholesterol_Synthesis Cholesterol Synthesis FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Activates ACC Acetyl-CoA Carboxylase (ACC) SREBP1c->ACC Activates Fatty_Acid_Synthesis Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis ACC->Fatty_Acid_Synthesis AMPK->ACC Inhibits CPT1 CPT-1 AMPK->CPT1 Activates Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: Proposed signaling pathway for ferulic acid in regulating lipid metabolism.

Experimental Protocols (for Ferulic Acid)

High-Fat Diet-Induced Hyperlipidemia in Rats [7]

  • Animal Model: Male Sprague-Dawley rats are fed a high-fructose and high-fat diet for 20 weeks to induce metabolic syndrome.

  • Treatment: A subgroup of rats receives ferulic acid (0.05% or 0.1% in the diet) during the study period.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.

  • Histological Analysis: Liver tissue is collected for histological examination to assess hepatic steatosis.

  • Gene Expression Analysis: Hepatic gene expression of key lipid metabolism regulators (e.g., SREBP-1c, FAS, ACC) is analyzed by qRT-PCR.

Potential Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome. Ferulic acid has demonstrated anti-inflammatory properties, and it is hypothesized that this compound may also contribute to these effects.[4][8]

Proposed Mechanisms of Action (based on Ferulic Acid)

Ferulic acid is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9]

FA_Inflammation cluster_cell Adipocyte/Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, MCP-1) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation FA Ferulic Acid FA->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of ferulic acid.

Experimental Protocols (for Ferulic Acid)

TNF-α-Treated 3T3-L1 Adipocytes [9]

  • Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Inflammation Induction: Adipocytes are treated with TNF-α to induce an inflammatory response.

  • Treatment: Cells are co-treated with ferulic acid (1-50 µM).

  • Cytokine Measurement: The secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) into the culture medium is measured by ELISA.

  • Western Blot Analysis: The phosphorylation status of key proteins in the NF-κB pathway (e.g., IKK, IκBα, NF-κB p65) is assessed by Western blotting.

Future Directions and Conclusion

This compound is a key metabolite of ferulic acid that demonstrates potent vasodilatory and blood pressure-lowering effects, positioning it as a promising therapeutic agent for the cardiovascular complications of metabolic syndrome. While its direct roles in insulin resistance, dyslipidemia, and inflammation are yet to be fully elucidated, the extensive research on its parent compound, ferulic acid, provides a strong rationale for further investigation into the pleiotropic effects of this sulfated metabolite.

Future research should focus on:

  • Elucidating the direct effects of this compound on glucose and lipid metabolism in relevant in vitro and in vivo models of metabolic syndrome.

  • Investigating the anti-inflammatory properties of this compound and its impact on inflammatory signaling pathways.

  • Conducting pharmacokinetic and pharmacodynamic studies to better understand the bioavailability and tissue distribution of this compound.

  • Exploring the potential synergistic effects of this compound with other metabolites of ferulic acid.

References

Methodological & Application

Synthesis and Purification of Ferulic Acid 4-O-Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound found in plant cell walls, and its metabolites are of significant interest in the fields of nutrition, pharmacology, and drug development due to their antioxidant and anti-inflammatory properties. Ferulic acid 4-O-sulfate is a major metabolite of ferulic acid in humans and has been the subject of research to understand its biological activities. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, offering a practical guide for researchers in need of this compound for their studies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₇S--INVALID-LINK--
Molecular Weight274.25 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
CAS Number86321-29-1--INVALID-LINK--
Table 2: Key Experimental Parameters for the Synthesis of this compound
ParameterDescription
Starting Material Ferulic Acid
Reagent Sulfur Trioxide Pyridine (B92270) Complex
Solvent Anhydrous Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time Several hours
Purification Method Column Chromatography

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the sulfation of phenolic compounds.

Materials:

  • Ferulic Acid (99%)

  • Sulfur Trioxide Pyridine Complex (SO₃·py)

  • Anhydrous Pyridine

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 1M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)

Procedure:

  • Dissolution of Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferulic acid (1 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfating Agent: Slowly add sulfur trioxide pyridine complex (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 using 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (B130326) (3:1, v/v). Repeat the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by column chromatography.

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexane).

  • Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

  • Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A study by Rogozińska et al. (2023) provides LC-MS/MS analysis that can be used for comparison, showing the characterization of the synthesized compound.[1][2]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Ferulic_Acid Ferulic Acid Dissolution Dissolve in Anhydrous Pyridine Ferulic_Acid->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Sulfation Add SO₃•pyridine complex Cooling->Sulfation Reaction Stir at RT Sulfation->Reaction Quenching Quench with Ice Water Reaction->Quenching Acidification Acidify with 1M HCl Quenching->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Crude_Product Crude Ferulic Acid 4-O-Sulfate Extraction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Ferulic Acid 4-O-Sulfate Column_Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs FA Ferulic Acid Synthesis Chemical Synthesis (Sulfation) FA->Synthesis SO3_Py Sulfur Trioxide Pyridine Complex SO3_Py->Synthesis Solvents Solvents & Reagents Solvents->Synthesis Purification Chromatographic Purification Solvents->Purification Synthesis->Purification Byproducts Reaction Byproducts Synthesis->Byproducts FAS This compound Purification->FAS

Caption: Logical relationship of synthesis and purification.

References

Application Note: Quantitative Analysis of Ferulic Acid 4-O-Sulfate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Ferulic acid 4-O-sulfate in human plasma. This compound is a principal phase II metabolite of ferulic acid, a widespread phenolic compound found in various plant-based foods. Emerging research indicates that this metabolite, rather than its parent compound, may be responsible for some of the biological activities associated with ferulic acid intake, such as vasorelaxation and blood pressure reduction. The described method is crucial for pharmacokinetic studies, biomarker discovery, and understanding the physiological effects of dietary polyphenols.

Introduction

Ferulic acid, a hydroxycinnamic acid, is abundant in foods like whole grains, coffee, fruits, and vegetables. Following ingestion, it undergoes extensive metabolism in the gut and liver, leading to the formation of various conjugates. The most prominent of these in circulation is this compound. Recent studies have highlighted the biological significance of this metabolite, demonstrating its ability to induce vasorelaxation and lower blood pressure in animal models, a property not observed with the parent ferulic acid.[1][2] This suggests that this compound is a key bioactive molecule responsible for the cardiovascular benefits linked to ferulic acid-rich diets. Accurate and precise quantification of this metabolite in biological matrices is therefore essential for researchers in nutrition, pharmacology, and drug development. This document provides a detailed protocol for the analysis of this compound in human plasma by LC-MS/MS.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound or a structurally similar sulfated compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Allow plasma samples to thaw on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with an appropriate amount of internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]

  • Vortex briefly and centrifuge at 17,000 x g for 10 minutes to pellet any remaining particulates.[2]

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

Liquid Chromatography

System:

  • A UPLC or HPLC system capable of binary gradient elution.

Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.26 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
10.040
11.0100
13.0100
13.15
15.05
Mass Spectrometry

System:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound273.0193.01003015
Internal Standard (IS)Analyte SpecificAnalyte Specific100Analyte SpecificAnalyte Specific

Note: Cone voltage and collision energy should be optimized for the specific instrument used. The product ion at m/z 193.0 corresponds to the loss of the sulfate (B86663) group (SO₃, 80 Da) from the precursor ion.

Quantitative Data

The following table summarizes the quantitative performance of the described method, based on data adapted from a study quantifying phenolic sulfates in human plasma.[2]

ParameterThis compound
Linearity Range (µM)0.05 - 8
Correlation Coefficient (r²)1.000
Lower Limit of Quantification (LLOQ) (µM)0.05
Retention Time (min)~10.7

Concentrations observed in human plasma after ingestion of a mixed berry fruit purée reached a maximum of approximately 0.15 µM within 1-2 hours.[1]

Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (ACN) is->ppt centrifuge1 Centrifugation (17,000 x g) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporation (N2) supernatant->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to LC Vial centrifuge2->vial lc UPLC/HPLC Separation (C18 Column) vial->lc ms Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition & Quantification ms->data G cluster_cell Vascular Smooth Muscle Cell FAS This compound sGC Soluble Guanylate Cyclase (sGC) FAS->sGC Activates K_channel Voltage-gated K+ channels FAS->K_channel Directly activates? cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->K_channel Opens K_efflux K+ efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ channels Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ influx ↓ Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

References

Application Notes and Protocols for UPLC-QTOF Analysis of Ferulic Acid 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is recognized for its potent antioxidant properties. Following ingestion, it undergoes extensive metabolism, leading to the formation of various metabolites, including sulfated conjugates. Ferulic acid 4-O-sulfate is a significant metabolite that may contribute to the overall biological activity of ferulic acid. Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic studies, understanding its physiological roles, and for the development of new therapeutic agents.

This document provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-QTOF) mass spectrometry. This methodology offers high resolution, sensitivity, and mass accuracy, making it ideal for the identification and quantification of metabolites in complex biological matrices.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound in spiked human plasma samples. This data is intended to be representative of the performance of the described UPLC-QTOF method.

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)RSD (%) (n=3)
QC_Low54.8597.04.2
QC_Mid5051.2102.42.5
QC_High500490.598.11.8
LLOQ10.9292.06.5

Caption: Table 1. Quantitative performance of the UPLC-QTOF method for this compound in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), LC-MS grade, chilled at -20°C

  • Internal Standard (IS) solution (e.g., deuterated this compound, 100 ng/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 400 µL of ice-cold acetonitrile to the tube to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.

UPLC-QTOF Analysis

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

  • Waters Xevo G2-XS QTOF Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    9.0 10 90
    9.1 95 5

    | 12.0 | 95 | 5 |

QTOF-MS Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Sampling Cone: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously)

  • Mass Range: 50 - 1000 m/z

  • Collision Energy: Low energy (LE): 6 eV; High energy (HE) ramp: 15-40 eV

  • Lock Mass: Leucine enkephalin ([M-H]- = 554.2615 m/z) infused at a low flow rate for real-time mass correction.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-QTOF Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is precipitate Add 400 µL cold ACN Vortex add_is->precipitate centrifuge Centrifuge (14,000 x g, 10 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 5 µL into UPLC reconstitute->inject separation C18 Column Separation inject->separation detection QTOF-MS Detection (ESI-) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for UPLC-QTOF analysis.

G FA Ferulic Acid Metabolism Phase II Metabolism (Sulfotransferase) FA->Metabolism FAS This compound Metabolism->FAS

Caption: Metabolic pathway of Ferulic Acid to its sulfate.

Application Notes and Protocols for Ferul-X™ (Ferulic Acid 4-O-Sulfate) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferul-X™ (Ferulic acid 4-O-sulfate) is the primary plasma metabolite of ferulic acid, a ubiquitous phenolic compound found in various plant-based foods.[1] While its parent compound, ferulic acid, is known for its potent antioxidant properties, Ferul-X™ exhibits a distinct biological activity profile.[2] Notably, the sulfation at the 4-hydroxyl group significantly diminishes its antioxidant capacity.[2][3] Instead, Ferul-X™ demonstrates significant vasodilatory and potential cytoprotective effects, making it a compound of high interest for cardiovascular and metabolic research.[1][4][5]

These application notes provide detailed protocols for in vitro assays to investigate the biological activities of Ferul-X™, focusing on its vasorelaxant properties and its protective role against oxidative stress in a cellular model of iron overload.

Physicochemical and Handling Information

PropertyValueReference
Chemical Name (E)-3-(4-(sulfooxy)-3-methoxyphenyl)acrylic acidN/A
CAS Number 86321-29-1[6]
Molecular Formula C₁₀H₁₀O₇S[6]
Molecular Weight 274.25 g/mol [6]
Solubility Soluble in DMSO (up to 10 mg/mL or 36.46 mM)[6]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[5][6]

Stock Solution Preparation: For a 10 mM stock solution, dissolve 2.74 mg of Ferul-X™ in 1 mL of DMSO. Sonication or gentle warming (up to 60°C) may be required for complete dissolution.[6]

Application 1: Vasorelaxant Effects on Isolated Arteries

Ferul-X™ has been shown to induce potent, concentration-dependent vasorelaxation in isolated mouse arteries, an effect not observed with its parent compound, ferulic acid.[1] This activity is mediated through the activation of the soluble guanylate cyclase (sGC) pathway and the opening of voltage-dependent potassium (Kv) channels.[1]

Quantitative Data Summary: Ex Vivo Vasorelaxation

The following table summarizes the maximal relaxation (Emax) induced by Ferul-X™ in arteries pre-constricted with phenylephrine (B352888).

Artery TypeConcentration Range (µM)Maximal Relaxation (Emax)
Mouse Saphenous Artery0.1 - 3064.2 ± 4.0%
Mouse Femoral Artery0.1 - 3089.8 ± 4.5%
Mouse Aorta0.1 - 3070.7 ± 3.5%

Experimental Workflow: Ex Vivo Vasorelaxation Assay

G cluster_0 Tissue Preparation cluster_1 Assay Execution cluster_2 Data Analysis p1 Isolate mouse arteries (aorta, femoral, saphenous) p2 Mount artery rings in tissue myograph p1->p2 a1 Equilibrate in Krebs-Ringer Bicarbonate (KRB) buffer p2->a1 a2 Induce stable contraction with Phenylephrine (Phe) a1->a2 a3 Cumulative addition of Ferul-X™ (0.1-30 µM) a2->a3 a4 Record isometric tension for 10 min intervals a3->a4 d1 Express relaxation relative to Phe-induced contraction a4->d1 d2 Generate concentration- response curves d1->d2 d3 Calculate Emax d2->d3

Workflow for ex vivo vasorelaxation assay.
Detailed Protocol: Ex Vivo Vasorelaxation Assay

This protocol is adapted from the methodology described by Van Rymenant E, et al. (2017).[1]

1. Materials and Reagents:

  • Ferul-X™ (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Krebs-Ringer Bicarbonate (KRB) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂

  • Phenylephrine (Phe)

  • Optional: ODQ (sGC inhibitor), 4-aminopyridine (B3432731) (Kv channel inhibitor)

2. Equipment:

  • Wire myograph system

  • Dissection microscope

  • Carbogen gas tank (95% O₂ / 5% CO₂)

3. Procedure:

  • Tissue Preparation:

    • Humanely euthanize male Swiss mice and isolate the thoracic aorta, femoral, and saphenous arteries.

    • Under a dissection microscope, carefully clean the arteries of adhering fat and connective tissue.

    • Cut the arteries into 2 mm rings.

    • Mount the arterial rings on the pins of the wire myograph chambers, filled with KRB buffer and maintained at 37°C, continuously gassed with carbogen.

  • Equilibration and Contraction:

    • Allow the mounted tissues to equilibrate for at least 30 minutes.

    • Induce a stable contraction by adding phenylephrine to the organ bath. The duration of incubation with Phe may vary by artery type (e.g., 30 minutes for femoral/saphenous, 60 minutes for aorta).

  • Concentration-Response Curve Generation:

    • Prepare serial dilutions of the Ferul-X™ stock solution.

    • Once a stable contraction is achieved with Phe, begin the cumulative addition of Ferul-X™ to the organ bath, starting from the lowest concentration (e.g., 1x10⁻⁷ M) and increasing to the highest (e.g., 3x10⁻⁵ M).

    • Allow each concentration to act for a 10-minute interval before adding the next.

    • Record the isometric tension continuously. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.

  • Data Analysis:

    • Express the relaxation at each Ferul-X™ concentration as a percentage reversal of the Phe-induced pre-contraction.

    • Plot the percentage relaxation against the log concentration of Ferul-X™ to generate a concentration-response curve.

    • From the curve, determine the maximal relaxation (Emax).

Signaling Pathway of Ferul-X™ Induced Vasorelaxation

G FA_sul Ferul-X™ sGC Soluble Guanylate Cyclase (sGC) FA_sul->sGC activates cGMP cGMP GTP GTP GTP->cGMP converted by sGC cGK cGMP-dependent protein kinase (cGK) cGMP->cGK activates Kv Voltage-dependent K+ channels (Kv) cGK->Kv activates K_efflux K+ Efflux Kv->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol VOCC Voltage-operated Ca2+ channels (VOCC) Hyperpol->VOCC inhibits Ca_influx Ca2+ Influx ↓ VOCC->Ca_influx Relax Vasorelaxation Ca_influx->Relax

Proposed signaling pathway for Ferul-X™ vasorelaxation.

Application 2: Cytoprotective Effects Against Iron-Induced Oxidative Stress

Ferul-X™ has been shown to protect hepatocytes (HepG2 cells) from oxidative damage under conditions of iron overload.[2][4] The mechanism involves the transcriptional activation of the Nrf2 pathway, a key regulator of antioxidant gene expression.[2][3]

Experimental Workflow: HepG2 Iron Overload Assay

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis c1 Seed HepG2 cells and allow to adhere c2 Pre-treat with Ferul-X™ (various concentrations) c1->c2 c3 Induce oxidative stress with Iron-Complex (e.g., 8HQ-FAC) c2->c3 e1 Measure ROS production (e.g., DCFH-DA assay) c3->e1 After incubation e2 Assess lipid peroxidation (e.g., TBARS assay) c3->e2 After incubation e3 Quantify antioxidant depletion (e.g., GSH/GSSG assay) c3->e3 After incubation e4 Analyze Nrf2 pathway activation (e.g., Western blot, qPCR) c3->e4 After incubation

Workflow for hepatoprotective assay in HepG2 cells.
Detailed Protocol: HepG2 Iron Overload Assay

This protocol is based on the study by Al-Bishri et al. (2023).[2][3]

1. Materials and Reagents:

  • Ferul-X™

  • HepG2 cells (ATCC HB-8065)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Ferric ammonium (B1175870) citrate (B86180) (FAC)

  • 8-hydroxyquinoline (8HQ)

  • Reagents for endpoint assays (e.g., DCFH-DA for ROS, Thiobarbituric acid for lipid peroxidation, kits for GSH/GSSG ratio, antibodies for Nrf2 and downstream targets)

2. Procedure:

  • Cell Culture:

    • Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in appropriate plates (e.g., 96-well for viability/ROS, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Ferul-X™ for a specified period (e.g., 24 hours).

    • Prepare the iron-induced oxidative stress complex (e.g., 50 µM FAC and 20 µM 8HQ, referred to as 8HQ-FAC).[2]

    • After pre-treatment, remove the Ferul-X™ containing medium and expose the cells to the 8HQ-FAC complex for a defined duration (e.g., 3-6 hours).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using an MTT or similar assay to determine non-toxic concentrations of Ferul-X™.

    • ROS Production: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Lipid Peroxidation: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • Nrf2 Pathway Activation: Analyze the expression and nuclear translocation of Nrf2 and the expression of its target antioxidant genes (e.g., HO-1, NQO1) using Western blotting and qPCR.

Application 3: In Vitro Antioxidant Capacity Assays

While Ferul-X™ is a weak antioxidant, quantifying its residual activity compared to its parent compound is essential for a complete biological profile. Sulfation of the 4'-hydroxyl group significantly reduces antioxidant activity.

Quantitative Data Summary: Antioxidant Activity
AssayFerulic AcidThis compound (Ferul-X™)
FRAP Strong ActivityVery Low Activity
ABTS Strong ActivityVery Low Activity
DPPH Strong ActivityVery Weak Activity
CUPRAC Strong ActivityVery Weak Activity
Detailed Protocols: Antioxidant Capacity Assays

Standard protocols for FRAP (Ferric Reducing Antioxidant Power), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays should be followed.

1. DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of Ferul-X™ or a standard antioxidant (e.g., Trolox).

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

2. ABTS Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Incubate the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to a specific absorbance at 734 nm.

  • Add various concentrations of Ferul-X™ or a standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and compare it to a Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

Ferul-X™ (this compound) presents a unique pharmacological profile distinct from its parent compound. Its primary in vitro activities are potent vasorelaxation and cytoprotection in specific oxidative stress models, rather than direct antioxidant effects. The provided protocols offer a standardized framework for researchers to investigate these activities, contributing to a better understanding of the biological roles of dietary polyphenol metabolites.

References

Application Notes and Protocols: In Vivo Administration of Ferulic Acid 4-O-Sulfate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ferulic acid 4-O-sulfate (FA-sul) in mice, with a focus on its vasodilatory and blood pressure-lowering effects. The provided protocols are based on established research and are intended to guide the design and execution of similar studies.

Introduction

Ferulic acid (FA) is a phenolic compound found in various plant sources and is known for its antioxidant properties. Following consumption, FA is metabolized in the gut and liver, with this compound (FA-sul) being a major circulating metabolite.[1] Emerging research indicates that FA-sul is not merely an inactive metabolite but possesses significant biological activity, particularly in the cardiovascular system.[1][2] Studies have shown that FA-sul, unlike its parent compound, can induce vasorelaxation and lower blood pressure in mice, suggesting its potential as a therapeutic agent for cardiovascular diseases.[1][2][3][4][5]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mice
Animal ModelAdministration RouteDosage (µg/kg)Observed EffectReference
Male Swiss miceIntravenous (i.v.), single dose16.13Significant immediate decrease in Mean Arterial Pressure (MAP)[3][5]
Male Swiss miceIntravenous (i.v.), single dose161.3Significant immediate decrease in Mean Arterial Pressure (MAP)[3][5]
Table 2: Ex Vivo Vasorelaxant Effects of this compound
TissueConcentration Range (M)Observed EffectReference
Mouse aorta10⁻⁷ - 3 x 10⁻⁵Concentration-dependent vasorelaxation[1]
Mouse femoral artery10⁻⁷ - 3 x 10⁻⁵Concentration-dependent vasorelaxation[1]
Mouse saphenous artery10⁻⁷ - 3 x 10⁻⁵Concentration-dependent vasorelaxation[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Blood Pressure in Anesthetized Mice

Objective: To evaluate the acute effect of intravenously administered this compound on arterial blood pressure in mice.

Animal Model: Male Swiss mice (8-13 weeks old).

Materials:

  • This compound (purity >98%)[3]

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane)

  • Catheterization equipment (e.g., carotid artery catheter)

  • Pressure transducer and data acquisition system

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions for at least one week with ad libitum access to food and water.

    • Anesthetize the mouse using a suitable anesthetic agent. The choice of anesthetic should be consistent throughout the study to minimize variability.

    • Surgically expose the carotid artery for catheterization to enable direct and continuous measurement of arterial blood pressure.

    • Expose a suitable vein (e.g., jugular or femoral vein) for the intravenous administration of the test compound.

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to achieve the desired final concentrations for injection (e.g., to deliver 16.13 µg/kg and 161.3 µg/kg in a small volume, typically 50-100 µL).[3][5]

  • Blood Pressure Measurement:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system to record baseline blood pressure and heart rate.

    • Allow the animal's blood pressure to stabilize before administering the compound.

  • Compound Administration:

    • Administer a single intravenous bolus of the this compound solution.[3][5]

    • A vehicle control group receiving only sterile saline should be included.

  • Data Collection and Analysis:

    • Continuously record the mean arterial pressure (MAP) immediately following the injection.[3][5]

    • Monitor and record any changes from the baseline blood pressure.

    • Compare the changes in MAP between the vehicle-treated and FA-sul-treated groups using appropriate statistical analysis.

Protocol 2: Ex Vivo Assessment of Vasorelaxation in Isolated Mouse Arteries

Objective: To determine the direct vasorelaxant effect of this compound on isolated mouse arteries.

Animal Model: Male Swiss mice or sGCα1(-/-) knockout mice (8-13 weeks old).[1]

Materials:

  • This compound

  • Krebs-Ringer-Bicarbonate (KRB) solution

  • Phenylephrine (or other vasoconstrictors)

  • Wire myograph system for isometric tension recording

  • Carbogen (B8564812) gas (95% O₂ and 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the mouse via an approved method (e.g., cervical dislocation).

    • Carefully dissect the thoracic aorta, femoral arteries, and saphenous arteries and place them in cold KRB solution.

    • Clean the arteries of surrounding connective and adipose tissue and cut them into small rings (approximately 2 mm in length).

  • Myograph Mounting:

    • Mount the arterial rings in a wire myograph containing KRB solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissues to equilibrate for at least 30 minutes, replacing the KRB solution every 10-15 minutes.

    • Stretch the arterial rings to their optimal resting tension.

  • Induction of Contraction:

    • Induce a stable contraction in the arterial rings using a vasoconstrictor such as phenylephrine.

  • Concentration-Response Curve:

    • Once a stable contraction plateau is reached, cumulatively add this compound to the myograph chamber in increasing concentrations (e.g., from 10⁻⁷ M to 3 x 10⁻⁵ M).[1]

    • Record the changes in isometric tension after each addition.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct concentration-response curves to determine the potency and efficacy of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia & Catheterization) baseline_bp Record Baseline Blood Pressure animal_prep->baseline_bp solution_prep Dosing Solution Preparation (FA-sul in Saline) iv_injection Intravenous Injection (FA-sul or Vehicle) solution_prep->iv_injection baseline_bp->iv_injection record_bp Continuously Record Post-Injection Blood Pressure iv_injection->record_bp data_analysis Data Analysis (Compare MAP Changes) record_bp->data_analysis

Caption: Workflow for in vivo blood pressure measurement in mice.

signaling_pathway FA_sul This compound (FA-sul) sGC Soluble Guanylate Cyclase (sGC) FA_sul->sGC Activates K_channel Voltage-dependent K+ channels FA_sul->K_channel Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasorelaxation Vasorelaxation (Blood Pressure Decrease) cGMP->Vasorelaxation Leads to K_channel->Vasorelaxation Contributes to

Caption: Proposed signaling pathway for FA-sul-induced vasorelaxation.

References

Application Notes and Protocols for the Characterization of Ferulic Acid 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid 4-O-sulfate is a major phase II metabolite of ferulic acid, a phenolic compound abundant in various plant sources, including whole grains and coffee.[1] Emerging research has highlighted its significant biological activities, such as vasodilation and blood pressure reduction, making its accurate characterization and quantification crucial for drug development and metabolic studies.[2] This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for the separation and quantification of this compound from biological matrices.

Application Note:

This protocol is designed for the quantitative analysis of this compound in plasma or other biological fluids. The method utilizes a reversed-phase C18 column to achieve separation from its parent compound, ferulic acid, and other metabolites.

Experimental Protocol:

a. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 60% A, 40% B

    • 15-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 320 nm.

  • Column Temperature: 30°C.

Quantitative Data:
CompoundRetention Time (min)
This compound~ 8-10
Ferulic acid~ 12-14

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially at low concentrations in complex biological samples.

Application Note:

This protocol outlines the use of LC-MS/MS with electrospray ionization (ESI) in negative ion mode for the targeted analysis of this compound. The method is based on Multiple Reaction Monitoring (MRM) for enhanced specificity.

Experimental Protocol:

a. Sample Preparation:

  • Follow the same sample preparation protocol as for HPLC analysis.

b. LC Conditions:

  • Utilize the same HPLC conditions as described above to ensure chromatographic separation prior to mass spectrometric analysis.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 150°C.

  • Desolvation Gas Temperature: 450°C.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Collision Gas: Argon.

Quantitative Data:
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound273.0193.020
Ferulic acid (for comparison)193.0134.015

Note: The primary fragmentation of this compound corresponds to the loss of the sulfate (B86663) group (SO₃), resulting in the ferulic acid fragment [M-H-SO₃]⁻ at m/z 193.0. Further fragmentation of the ferulic acid ion can also be monitored.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.

Application Note:
Predicted ¹H and ¹³C NMR Data (in D₂O):

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)
H-2'7.35
H-5'7.21
H-6'7.05
H-α7.60 (d, J=15.9 Hz)
H-β6.45 (d, J=15.9 Hz)
OCH₃3.90

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
C-1'132.5
C-2'112.9
C-3'150.1
C-4'141.8
C-5'117.2
C-6'124.7
C=O171.5
C-α147.2
C-β118.9
OCH₃56.5

Source: Predicted data from the Human Metabolome Database (HMDB).[4] Experimental verification is recommended.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and accessible technique for the preliminary characterization and quantification of this compound at higher concentrations.

Application Note:

The UV-Vis spectrum of this compound is expected to be similar to that of ferulic acid due to the presence of the same chromophore, the hydroxycinnamic acid scaffold. The maximum absorbance (λmax) is typically observed around 320-330 nm.

Experimental Protocol:

a. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to generate a standard curve.

b. Measurement:

  • Use a quartz cuvette to measure the absorbance of the blank (solvent) and the standard solutions.

  • Scan the absorbance from 200 to 400 nm to determine the λmax.

  • Measure the absorbance of all standards at the determined λmax.

c. Data Analysis:

  • Plot a standard curve of absorbance versus concentration.

  • Determine the molar extinction coefficient (ε) from the slope of the standard curve using the Beer-Lambert law (A = εcl).

Quantitative Data:
CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compoundMethanol~322Data not available
Ferulic acid50% aq. 2-methoxy ethanol325~19,700

Note: The λmax and molar extinction coefficient for this compound are expected to be in a similar range to those of ferulic acid.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation ionization Electrospray Ionization (Negative Mode) separation->ionization ms_analysis Tandem Mass Spectrometry (MRM) ionization->ms_analysis detection Data Acquisition ms_analysis->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Standard Curve peak_integration->quantification signaling_pathway FA_sul This compound sGC Soluble Guanylate Cyclase (sGC) FA_sul->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Voltage-gated Ca²⁺ Channels PKG->Ca_channels Inhibits Ca_influx Decreased Ca²⁺ Influx Ca_channels->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

References

Application Notes and Protocols: Handling and Storage of Ferulic Acid 4-O-Sulfate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the safe handling, storage, and use of Ferulic acid 4-O-sulfate powder in a research setting. Adherence to these procedures is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

General Information

This compound is a primary metabolite of ferulic acid, a phenolic compound abundant in various plant sources.[1] Unlike its parent compound, this compound has demonstrated significant biological activities, including vasorelaxant and blood pressure-lowering effects.[1][2] These properties make it a compound of interest in cardiovascular and metabolic research.

Chemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₀O₇S[3]
Molecular Weight 274.25 g/mol [1][3]
CAS Number 86321-29-1[1][3]
Appearance Solid powder[2]
Purity Typically >95%[1]

Safety, Handling, and Storage

2.1. Safety Precautions:

While not classified as a hazardous substance, standard laboratory safety practices should be followed.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.[4]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.[3]

2.2. Storage Conditions:

Proper storage is critical to maintain the stability and purity of this compound.

FormStorage TemperatureDurationReference
Powder -20°CUp to 3 years[1][2]
In Solvent -80°CUp to 1 year[1]
  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[4]

  • Protect from direct sunlight and sources of ignition.[4]

2.3. Accidental Release Measures:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled powder and place it in a suitable container for disposal.

  • Clean the affected area with appropriate cleaning agents.

Experimental Protocols

3.1. Preparation of Stock Solutions:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 2.74 mg.

  • Dissolving: Add the powder to the appropriate volume of high-purity DMSO.

  • Solubilization: To aid dissolution, sonication is recommended.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Solubility Data:

SolventConcentrationReference
DMSO 8 mg/mL (29.17 mM)[1]

3.2. In Vitro Vasorelaxation Assay:

This protocol is based on the methodology described in the study by Van Rymenant E, et al. (2017).

Objective: To assess the vasorelaxant effects of this compound on isolated arterial rings.

Experimental Workflow:

G cluster_0 Tissue Preparation cluster_1 Experiment cluster_2 Data Analysis A Isolate mouse arteries (e.g., femoral, saphenous) B Cut into 2 mm rings A->B C Mount rings in organ baths B->C D Equilibrate under tension C->D E Induce contraction (e.g., with phenylephrine) D->E F Cumulative addition of This compound E->F G Record isometric tension F->G H Calculate relaxation response G->H I Generate concentration-response curves H->I

Caption: Workflow for the in vitro vasorelaxation assay.

Detailed Protocol:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., mouse) and isolate the desired arteries (e.g., femoral, saphenous).

    • Carefully clean the arteries of adhering fat and connective tissue and cut them into 2 mm rings.

    • Mount the arterial rings in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Experimental Procedure:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 3 mN.

    • Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine).

    • Once the contraction is stable, cumulatively add this compound in increasing concentrations (e.g., 0.1 µM to 30 µM).[2]

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct concentration-response curves and calculate the maximal relaxation (Emax) and pEC50 values.

Quantitative Data from Literature:

ArteryConcentration RangeMaximal Relaxation (Emax)Reference
Mouse Aorta0.1-30 µMSignificant concentration-dependent relaxation[2]
Mouse Femoral Artery0.1-30 µMSignificant concentration-dependent relaxation[2]
Mouse Saphenous Artery0.1-30 µMSignificant concentration-dependent relaxation[2]

3.3. In Vivo Blood Pressure Measurement:

This protocol is based on the methodology described in the study by Van Rymenant E, et al. (2017).

Objective: To evaluate the effect of this compound on arterial blood pressure in anesthetized animals.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Experiment cluster_2 Data Analysis A Anesthetize the animal (e.g., mouse) B Catheterize the carotid artery for blood pressure measurement A->B C Catheterize the jugular vein for drug administration A->C E Record baseline blood pressure B->E G Continuously monitor and record blood pressure B->G F Administer this compound intravenously C->F D Allow for stabilization D->E E->F F->G H Calculate the change in mean arterial pressure (MAP) I Compare pre- and post-injection MAP H->I

Caption: Workflow for in vivo blood pressure measurement.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., male Swiss mice) with an appropriate anesthetic agent.

    • Surgically expose the carotid artery and jugular vein.

    • Insert a catheter into the carotid artery and connect it to a pressure transducer to measure blood pressure.

    • Insert a catheter into the jugular vein for intravenous administration of the test compound.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery.

    • Record the baseline mean arterial pressure (MAP).

    • Administer a single intravenous injection of this compound at the desired dosage (e.g., 16.13 and 161.3 µg/kg).[1]

    • Continuously monitor and record the MAP.

  • Data Analysis:

    • Calculate the change in MAP from the baseline after the injection of this compound.

    • Statistically analyze the data to determine the significance of the blood pressure-lowering effect.

Quantitative Data from Literature:

Animal ModelDosage (i.v.)Effect on Mean Arterial Pressure (MAP)Reference
Male Swiss mice16.13 µg/kgSignificant decrease immediately after injection[1]
Male Swiss mice161.3 µg/kgSignificant decrease immediately after injection[1]

3.4. Antioxidant Activity Assays:

This compound has been reported to exhibit very low antioxidant activity compared to its parent compound in some assays.[5][6]

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

Detailed protocols for these assays are widely available in the literature and can be adapted for use with this compound.

Signaling Pathway

The vasorelaxant effect of this compound is mediated through the nitric oxide-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, and also involves the activation of voltage-dependent potassium channels.

G FA4S This compound sGC Soluble Guanylate Cyclase (sGC) FA4S->sGC Activates K_channels Voltage-dependent K⁺ Channels FA4S->K_channels Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels L-type Ca²⁺ Channels PKG->Ca_channels Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation Leads to K_efflux ↑ K⁺ Efflux K_channels->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channels Inhibits Hyperpolarization->Vasorelaxation Leads to

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

References

Application Notes and Protocols for Ferulic Acid 4-O-Sulfate in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound found in plants, has garnered significant attention for its antioxidant and various pharmacological properties. In the context of drug metabolism, understanding the fate of such dietary compounds is crucial as their metabolites may possess distinct biological activities. Following ingestion, ferulic acid undergoes extensive phase II metabolism, primarily forming glucuronide and sulfate (B86663) conjugates. Ferulic acid 4-O-sulfate is a major metabolite of ferulic acid, and its study is essential for elucidating the complete metabolic profile and biological effects of ferulic acid consumption.[1] This document provides detailed application notes and protocols for the synthesis, in vitro metabolism, and quantification of this compound to aid researchers in drug metabolism studies.

Applications of this compound in Drug Metabolism Studies

  • Metabolite Identification and Profiling: Use as an authentic standard to confirm the identity of metabolites generated in in vitro and in vivo studies of ferulic acid.

  • Investigating Biological Activity: As a primary metabolite, it is crucial to assess its biological activities, such as its observed vasorelaxant and blood pressure-lowering effects, to understand the overall physiological impact of ferulic acid intake.[2]

  • Studying Enzyme Kinetics: Can be used as a product to study the kinetics of sulfotransferase (SULT) enzymes responsible for its formation from ferulic acid.

  • Drug Interaction Studies: To investigate the potential for ferulic acid and its metabolites to inhibit or induce drug-metabolizing enzymes.

Chemical Synthesis of this compound

The chemical synthesis of this compound is necessary to obtain a reference standard for analytical and biological studies. While not commercially available in all catalogs, it can be synthesized in the laboratory. The following protocol is a general guideline based on established methods for the sulfation of phenolic compounds.

Protocol 1: Chemical Synthesis of this compound

This protocol involves the protection of the carboxylic acid group of ferulic acid, followed by sulfation of the phenolic hydroxyl group, and subsequent deprotection.

Materials:

  • Ferulic acid

  • Thionyl chloride or Oxalyl chloride

  • Methanol (B129727) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Sulfur trioxide pyridine complex

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Protection of the Carboxylic Acid:

    • Suspend ferulic acid (1 equivalent) in anhydrous methanol.

    • Slowly add thionyl chloride (1.2 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure. The resulting methyl ferulate can be used in the next step after purification by column chromatography if necessary.

  • Sulfation of the Phenolic Hydroxyl Group:

    • Dissolve methyl ferulate (1 equivalent) in anhydrous pyridine.

    • Add sulfur trioxide pyridine complex (1.5 equivalents) portion-wise at 0°C.

    • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction by slowly adding cold water.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection of the Carboxylic Acid (Hydrolysis):

    • Dissolve the crude sulfated methyl ester in a mixture of methanol and water.

    • Add sodium bicarbonate (2-3 equivalents) and stir at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the final product, this compound, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the final product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the purified this compound by LC-MS and NMR to confirm its identity and purity.[3]

Diagram 1: Synthetic Workflow for this compound

G FA Ferulic Acid MFA Methyl Ferulate (Protection) FA->MFA  CH3OH, SOCl2 SMFA Sulfated Methyl Ferulate (Sulfation) MFA->SMFA  SO3-Pyridine FAS This compound (Deprotection & Purification) SMFA->FAS  1. NaHCO3  2. Purification

Caption: Synthetic pathway for this compound.

In Vitro Metabolism Studies

Protocol 2: Formation of this compound using Human Liver Microsomes

This protocol is designed to study the formation of this compound from its parent compound, ferulic acid, using human liver microsomes, which contain a variety of drug-metabolizing enzymes, including sulfotransferases.

Materials:

  • Human Liver Microsomes (HLM)

  • Ferulic acid

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) - cofactor for sulfation

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ice-cold)

  • This compound standard

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix of potassium phosphate buffer (100 mM, pH 7.4) and MgCl₂ (5 mM).

    • On ice, add Human Liver Microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation:

    • Pre-warm the microsome mixture at 37°C for 5 minutes.

    • Add ferulic acid (substrate) to the mixture. The final concentration should be determined based on the experimental design (e.g., 1-100 µM).

    • Initiate the reaction by adding PAPS (cofactor) to a final concentration of 50-100 µM.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Include control incubations: without PAPS (to assess non-sulfation metabolism) and without ferulic acid (background).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Diagram 2: Workflow for In Vitro Metabolism in Liver Microsomes

G cluster_0 Incubation at 37°C HLM Human Liver Microsomes Termination Reaction Termination (Ice-cold Acetonitrile) HLM->Termination FA Ferulic Acid FA->Termination PAPS PAPS (Cofactor) PAPS->Termination Processing Protein Precipitation & Centrifugation Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis

Caption: In vitro metabolism of ferulic acid workflow.

Protocol 3: Sulfation of Ferulic Acid using Recombinant Human Sulfotransferases (SULTs)

To identify the specific SULT isoforms responsible for the sulfation of ferulic acid, assays can be performed using recombinant human SULT enzymes (e.g., SULT1A1, SULT1E1).[1][4]

Materials:

  • Recombinant human SULT1A1, SULT1E1, etc.

  • Ferulic acid

  • PAPS

  • Tris-HCl buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ice-cold)

  • This compound standard

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.4), DTT (1 mM), and MgCl₂ (10 mM).

    • Add the specific recombinant SULT enzyme to a final concentration of 5-10 µg/mL.

    • Add ferulic acid to the desired final concentration.

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding PAPS.

    • Incubate at 37°C for 10-30 minutes.

  • Termination and Processing:

    • Terminate the reaction with 2 volumes of ice-cold acetonitrile.

    • Process the samples as described in Protocol 2 (centrifugation and collection of supernatant).

  • Analysis:

    • Analyze the formation of this compound by LC-MS/MS. By comparing the activity of different SULT isoforms, the primary enzyme(s) responsible for ferulic acid sulfation can be identified.

Analytical Method for Quantification

Protocol 4: Quantification of this compound by LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in biological matrices.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Example):

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 273.0
Product Ion (Q3) m/z 193.0 (loss of SO₃)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Sample Preparation from Plasma:

  • To 100 µL of plasma, add an internal standard (e.g., isotopically labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis:

  • Construct a calibration curve using known concentrations of the this compound standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 1: Quantitative Data Summary for LC-MS/MS Method Validation (Hypothetical)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise > 10
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) -8% to +10%± 15%
Matrix Effect 95-105%85-115%
Recovery > 90%Consistent and reproducible

Diagram 3: Logical Flow of a Drug Metabolism Study Involving this compound

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Metabolism cluster_2 Analysis & Bioactivity IS Metabolite Prediction CS Chemical Synthesis of Standard IS->CS LCMS LC-MS/MS Quantification CS->LCMS HLM Liver Microsome Assay HLM->LCMS SULT Recombinant SULT Assay SULT->LCMS BA Biological Activity Testing LCMS->BA

Caption: Logical workflow for studying ferulic acid metabolism.

References

Troubleshooting & Optimization

"Ferulic acid 4-O-sulfate" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferulic acid 4-O-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a major metabolite of ferulic acid, a potent natural antioxidant found in many plants. In the body, ferulic acid is converted to this sulfated form after ingestion.[1] Research has shown that this compound possesses biological activities, including vasorelaxant effects, which may contribute to the cardiovascular benefits associated with diets rich in ferulic acid.[1] It is primarily used in research to understand the in vivo effects of ferulic acid and its metabolites.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for up to three years.[2]

Q3: How should I prepare and store solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] Once dissolved, it is crucial to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[4] Under these conditions, the solution is reported to be stable for up to six months.[2][4] For shorter-term storage (up to one month), -20°C is acceptable.[2][4]

Q4: Is this compound stable in aqueous solutions?

A4: While specific quantitative data for this compound is limited, studies on its parent compound, ferulic acid, and other phenolic compounds suggest that stability in aqueous solutions is highly dependent on pH and temperature.[3] Ferulic acid itself is more stable in acidic conditions (pH 3-5) and tends to degrade in neutral or alkaline solutions.[3] It is reasonable to assume that its sulfated metabolite may exhibit similar pH-dependent stability. Therefore, for experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly.

Q5: What are the likely degradation pathways for this compound?

A5: The primary degradation pathway for this compound is likely hydrolysis of the sulfate (B86663) group, especially under acidic or basic conditions, to yield ferulic acid. Both ferulic acid and its sulfated form can also be susceptible to oxidation and photodegradation, particularly when in solution and exposed to light and oxygen.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for this compound in a range of solvents, the following table summarizes the available information and provides general guidance based on the stability of related phenolic compounds.

Solvent/ConditionRecommended Storage TemperatureReported StabilityNotes and Recommendations
Solid (Powder) -20°CUp to 3 years[2]Store in a tightly sealed, light-resistant container.
DMSO Solution -80°CUp to 6 months[2][4]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[2][4]Suitable for short-term storage.
Aqueous Buffers (General) 4°C (short-term)Stability is pH-dependent and generally low.Prepare fresh solutions for each experiment. Avoid prolonged storage.
Aqueous Buffer (Acidic, e.g., pH 3-5) 4°CLikely more stable than in neutral or alkaline buffers.Based on data for ferulic acid.[3] Recommended for short-term use.
Aqueous Buffer (Neutral/Alkaline, e.g., pH > 7) 4°CLikely unstable.Based on data for ferulic acid.[3] Prone to degradation; use immediately.
Ethanol/Methanol -20°CData not available.As with aqueous solutions, prepare fresh and store protected from light.
Exposure to Light N/ALikely sensitive to photodegradation.Protect solutions from light by using amber vials or covering with foil.

Troubleshooting Guide for Stability Experiments

This guide addresses common issues encountered during the assessment of this compound stability.

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram - Degradation of the compound. - Contamination of the solvent or sample. - Interaction with the container.- Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. - If new peaks are present in the aged sample, they are likely degradants. - Ensure high-purity solvents and clean sample vials. - Consider using glass or polypropylene (B1209903) vials to minimize adsorption.
Loss of compound concentration over time - Chemical degradation (hydrolysis, oxidation). - Adsorption to container surfaces. - Evaporation of the solvent.- Review storage conditions (temperature, light exposure, pH). - Perform a forced degradation study to identify potential degradation pathways. - Test different types of containers (e.g., glass vs. plastic). - Ensure vials are tightly sealed.
Poor reproducibility of stability data - Inconsistent sample preparation. - Fluctuation in storage conditions. - Issues with the analytical method.- Standardize the protocol for solution preparation and handling. - Use a calibrated and temperature-monitored storage unit. - Validate the analytical method for precision, accuracy, and linearity.
Discoloration of the solution - Oxidation of the phenolic structure.- Prepare solutions in degassed solvents. - Consider adding an antioxidant if compatible with the experimental design. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Detailed Methodology for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

2. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, methanol, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV or DAD detector

  • Photostability chamber

  • Temperature-controlled oven and water bath

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C and 80°C) for several days.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.[4][5][6]

4. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Characterize the degradation products by comparing their retention times and UV spectra with those of the parent compound. Mass spectrometry can be used for structural elucidation of major degradants.

Visualizations

Ferulic_Acid_Metabolism Ferulic Acid Ferulic Acid Phase II Metabolism Phase II Metabolism Ferulic Acid->Phase II Metabolism Sulfotransferase (SULT) This compound This compound Phase II Metabolism->this compound Excretion Excretion This compound->Excretion Urine/Bile

Caption: Metabolic pathway of Ferulic acid to this compound.

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Vials for Each Condition prep->aliquot acid Acidic pH base Basic pH oxidation Oxidizing Agent heat High Temperature light Light Exposure sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

References

"Ferulic acid 4-O-sulfate" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferulic Acid 4-O-Sulfate (FA-sul). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of FA-sul in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during the storage, handling, and use of this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity of FA-sul in my in vitro/in vivo experiments.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: FA-sul is susceptible to degradation. Ensure it is stored under recommended conditions to maintain its integrity. Unopened vials should be stored at -20°C for up to one month or at -80°C for up to six months. Once reconstituted, aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 2: Enzymatic degradation by sulfatases in biological samples.

    • Solution: Biological samples such as cell lysates, tissue homogenates, or plasma may contain sulfatases, which can hydrolyze the sulfate (B86663) group from FA-sul, converting it to ferulic acid and reducing its specific bioactivity. It is crucial to inhibit sulfatase activity during your experiments.

    • Preventative Measures:

      • Add a broad-spectrum sulfatase inhibitor to your reaction buffers.

      • Maintain optimal pH for your experiment while considering the pH stability of FA-sul.

  • Possible Cause 3: Chemical degradation due to inappropriate solvent or pH.

    • Solution: The stability of the parent compound, ferulic acid, is known to be pH and temperature-dependent.[2] While specific data for FA-sul is limited, it is advisable to use solvents and buffer systems that are close to neutral pH and to avoid high temperatures unless required by the experimental protocol. For stock solutions, DMSO is a common solvent.[1]

Issue 2: Appearance of an unexpected peak corresponding to ferulic acid in my analytical chromatogram (HPLC/LC-MS).

  • Possible Cause: Degradation of FA-sul back to its parent compound, ferulic acid.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that the FA-sul stock solution and samples were stored at the correct temperature and protected from light.

      • Check for Sulfatase Activity: If using biological matrices, the presence of sulfatases is a likely cause. Incorporate a sulfatase inhibitor in your sample preparation and experimental workflow.

      • Assess pH of Solutions: Extreme pH conditions can lead to the hydrolysis of the sulfate ester. Ensure all buffers and solutions are within a stable pH range.

      • Analyze a Fresh Sample: Prepare a fresh solution of FA-sul from a new, unopened vial to rule out degradation of the stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for FA-sul is enzymatic hydrolysis by sulfatases. These enzymes cleave the sulfate ester bond, resulting in the formation of ferulic acid and a sulfate ion. Chemical degradation through hydrolysis can also occur under non-optimal pH and temperature conditions.

Q2: How can I prevent the degradation of FA-sul during my experiments?

A2: To prevent degradation, follow these guidelines:

  • Proper Storage: Store FA-sul at -20°C for short-term and -80°C for long-term storage.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Use of Sulfatase Inhibitors: When working with biological samples that may contain sulfatases, the addition of a sulfatase inhibitor is recommended.

  • Control pH and Temperature: Maintain a near-neutral pH and avoid exposing FA-sul to high temperatures for extended periods. The parent compound, ferulic acid, is known to be unstable at high pH and temperature.[2]

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For reconstituted solutions, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for up to six months.[1] This minimizes degradation from repeated freeze-thaw cycles.

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of FA-sul can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6][7] These methods can separate FA-sul from its primary degradation product, ferulic acid, allowing for the quantification of both compounds. A decrease in the peak area of FA-sul and a corresponding increase in the peak area of ferulic acid over time would indicate degradation.

Quantitative Data

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationReference
Unopened Vial-20°CUp to 1 month[1]
Unopened Vial-80°CUp to 6 months[1]
Reconstituted Solution-80°CUp to 6 months[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for ferulic acid and can be optimized for the analysis of FA-sul and its degradation.[4][5][6][7][8]

  • Objective: To separate and quantify this compound and its potential degradation product, ferulic acid.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Materials:

    • This compound standard

    • Ferulic acid standard

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid or formic acid

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Method:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid or formic acid). A common starting gradient could be 95:5 (acidified water:acetonitrile) to 50:50 over 20 minutes.

    • Standard Solution Preparation: Prepare stock solutions of FA-sul and ferulic acid in a suitable solvent (e.g., DMSO or methanol) and dilute to known concentrations with the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient of acidified water and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 320 nm (optimal for ferulic acid, may need optimization for FA-sul)

      • Injection Volume: 10-20 µL

    • Analysis: Inject the standard solutions to determine the retention times of FA-sul and ferulic acid. Inject the experimental samples to quantify the amount of each compound.

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.

Visualizations

degradation_pathway FAS This compound FA Ferulic acid FAS->FA Sulfate Sulfate ion FAS->Sulfate Sulfatase Sulfatase (Enzymatic Hydrolysis) Sulfatase->FAS

Figure 1. Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Experiment cluster_analysis Analysis Sample Biological Sample (e.g., cell lysate, plasma) AddInhibitor Add Sulfatase Inhibitor Sample->AddInhibitor SpikeFAS Spike with This compound AddInhibitor->SpikeFAS Incubate Incubate under experimental conditions SpikeFAS->Incubate Extract Extract Analytes Incubate->Extract HPLC HPLC/LC-MS Analysis Extract->HPLC Quantify Quantify FA-sul and Ferulic acid HPLC->Quantify

Figure 2. Workflow for studying FA-sul stability in biological samples.

References

Technical Support Center: Ferulic Acid 4-O-Sulfate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference of Ferulic acid 4-O-sulfate (FA-sul) in biological assays. As a phenolic compound, FA-sul may exhibit properties that can lead to erroneous results in various experimental setups. This guide offers troubleshooting advice and frequently asked questions to help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my experiments?

A1: this compound is a major metabolite of ferulic acid, a common phenolic acid found in plants. Phenolic compounds are known to interfere with biological assays through several mechanisms, including their antioxidant properties, ability to interact with proteins, and inherent fluorescence. These characteristics can lead to false-positive or false-negative results that are not due to the specific biological activity being investigated.

Q2: Which types of biological assays are most susceptible to interference by phenolic compounds like this compound?

A2: Assays that are particularly prone to interference by phenolic compounds include:

  • Colorimetric Assays: Especially those based on redox reactions (e.g., MTT, XTT, DCFH-DA) where the antioxidant nature of the compound can directly reduce the assay reagents.[1]

  • Fluorescence-Based Assays: The intrinsic fluorescence of phenolic compounds can lead to high background signals or quenching of the reporter signal.[2][3]

  • Enzyme Assays: Phenolic compounds can inhibit enzymes non-specifically through protein precipitation or aggregation.[2]

  • Protein Quantification Assays: Compounds with phenolic structures can interfere with dye-binding or redox-based protein quantification methods (e.g., Bradford, Lowry).[1]

  • Luciferase-Based Assays: Direct inhibition of the luciferase enzyme by polyphenolic compounds has been reported.[2]

Q3: How can I determine if this compound is interfering with my assay?

A3: The most effective way to check for interference is to run a series of control experiments. A key control is a cell-free or protein-free assay, where you run the assay with this compound in the assay buffer without your biological target (e.g., cells or a specific protein). If you observe a signal change in this control, it strongly suggests direct interference with the assay components.[1]

Troubleshooting Guides

Issue 1: Unexpected Results in a Cell-Based Viability Assay (e.g., MTT, XTT)
  • Symptom: You observe an unexpected increase or decrease in cell viability that does not align with your hypothesis.

  • Potential Cause: this compound, due to its antioxidant properties, may be directly reducing the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal for cell viability.[1]

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Perform the viability assay with various concentrations of this compound in the cell culture medium without cells. A color change indicates direct reduction of the assay reagent.

    • Use an Alternative Assay: Switch to a non-redox-based viability assay, such as a CyQUANT® assay that measures cellular DNA content or a CellTiter-Glo® Luminescent Cell Viability Assay that measures ATP levels.

    • Correct for Background: If a small amount of interference is observed, you may be able to subtract the background signal from the cell-free control from your experimental results. However, this is less reliable than using an orthogonal assay.

Issue 2: High Background or Quenching in a Fluorescence-Based Assay
  • Symptom: You are experiencing unusually high background fluorescence or a decrease in the expected signal in your fluorescence-based assay.

  • Potential Cause: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay, or it may be quenching the fluorescence of your probe.[2][3]

  • Troubleshooting Steps:

    • Measure Intrinsic Fluorescence: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths.

    • Perform a Quenching Control: In a cell-free system, mix your fluorescent probe with this compound to see if the signal is diminished.

    • Change Fluorophore: If interference is confirmed, consider using a fluorescent probe with a different excitation and emission spectrum that does not overlap with that of this compound.

    • Utilize a Different Assay Technology: If possible, switch to a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.

Issue 3: Inconsistent or Non-Reproducible Enzyme Inhibition
  • Symptom: You are observing variable or non-reproducible inhibition of your target enzyme by this compound.

  • Potential Cause: Phenolic compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[2] They can also precipitate proteins.

  • Troubleshooting Steps:

    • Include a Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer to disrupt potential aggregates.[4] A significant decrease in inhibition in the presence of the detergent suggests aggregation-based activity.

    • Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dependence.

    • Use a Counter-Screen: Test this compound against an unrelated enzyme to check for non-specific inhibition.

Data Presentation

Table 1: Summary of Potential Interferences by this compound in Biological Assays

Assay TypePotential Interference MechanismPossible Outcome
Cell Viability (MTT, XTT) Redox activity (direct reduction of tetrazolium salts)False positive (increased viability)
Fluorescence-Based Assays Intrinsic fluorescence or quenchingHigh background or false negative
Enzyme Assays Protein aggregation or precipitationNon-specific inhibition
Protein Quantification (Bradford) Non-specific dye bindingInaccurate protein concentration
Antioxidant Capacity Assays (DPPH, ABTS) Inherent antioxidant activityExpected positive result (assay works as intended for this property)
Luciferase Assays Direct enzyme inhibitionFalse negative

Experimental Protocols

Protocol 1: Cell-Free Interference Assay for Tetrazolium-Based Viability Assays
  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to match the final concentrations used in your cell-based experiment.

    • Prepare the tetrazolium salt solution (e.g., MTT, XTT) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 100 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (medium with the same concentration of DMSO).

    • Add the tetrazolium salt solution to each well as per the manufacturer's protocol.

    • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.

    • If using MTT, add the solubilization solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Compare the absorbance values of the wells containing this compound to the vehicle control. A significant increase in absorbance indicates direct reduction of the tetrazolium salt.

Protocol 2: Assessing Compound Aggregation using a Non-ionic Detergent
  • Prepare Reagents:

    • Prepare your standard enzyme assay buffer.

    • Prepare a second batch of the assay buffer containing 0.01% (v/v) Triton X-100.

    • Prepare serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.

  • Assay Procedure:

    • Perform your enzyme inhibition assay in parallel using both sets of this compound dilutions.

    • Ensure all other assay components and conditions are identical.

  • Data Analysis:

    • Generate dose-response curves for this compound in the presence and absence of Triton X-100.

    • Calculate the IC50 values for both conditions. A significant rightward shift (increase) in the IC50 value in the presence of the detergent is indicative of aggregation-based inhibition.[4]

Visualizations

Troubleshooting_Workflow start Unexpected Assay Result with this compound check_interference Is direct assay interference suspected? start->check_interference cell_free_control Run Cell-Free/ Protein-Free Control check_interference->cell_free_control Yes investigate_biology Investigate Biological Effect check_interference->investigate_biology No interference_detected Interference Detected? cell_free_control->interference_detected orthogonal_assay Use Orthogonal Assay (different detection principle) interference_detected->orthogonal_assay Yes no_interference No Interference Detected interference_detected->no_interference No correct_background Attempt Background Correction (Use with caution) orthogonal_assay->correct_background Alternative end Valid Result orthogonal_assay->end no_interference->investigate_biology investigate_biology->end correct_background->end

Caption: A workflow for troubleshooting unexpected results and identifying assay interference.

Aggregation_Check_Workflow start Inconsistent Enzyme Inhibition hypothesis Hypothesis: Inhibition is due to compound aggregation start->hypothesis experiment Perform Assay with and without 0.01% Triton X-100 hypothesis->experiment compare_ic50 Compare IC50 values experiment->compare_ic50 ic50_shift Significant IC50 Shift (increase with detergent)? compare_ic50->ic50_shift aggregation_likely Aggregation is likely the cause of inhibition. Report as non-specific inhibitor. ic50_shift->aggregation_likely Yes no_aggregation Aggregation is unlikely. Inhibition is likely specific. ic50_shift->no_aggregation No end Conclusion aggregation_likely->end no_aggregation->end

Caption: A workflow for investigating aggregation-based enzyme inhibition.

References

Challenges in the long-term storage of "Ferulic acid 4-O-sulfate" solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferulic acid 4-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and long-term storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for at least two to three years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] Solubility in DMSO is reported to be around 8-10 mg/mL.[2] For aqueous-based experiments, it is advisable to prepare a concentrated stock in DMSO and then dilute it with the aqueous buffer of choice.

Q3: How should I store solutions of this compound?

A3: Stock solutions of this compound in DMSO should be stored at -80°C for optimal stability.[3][4] Under these conditions, the solution is expected to be stable for up to 6 months.[3][4] For shorter periods (up to 1 month), storage at -20°C is also acceptable.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the primary degradation pathways for this compound in solution?

A4: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the sulfate (B86663) ester: This would result in the formation of ferulic acid and inorganic sulfate. This process can be accelerated by acidic or basic conditions.

  • Oxidation of the phenolic ring: The phenolic hydroxyl group and the unsaturated side chain are susceptible to oxidation, which can be initiated by exposure to light, oxygen, and certain metal ions. This can lead to the formation of various oxidation products, potentially including quinones and dimers.[5][6]

Q5: I've noticed a color change in my this compound solution. What could be the cause?

A5: A color change, typically to a yellowish or brownish hue, is often an indication of degradation, particularly oxidation of the phenolic structure.[7] This can be exacerbated by exposure to light, elevated temperatures, or inappropriate pH.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in aqueous solution Low aqueous solubility of this compound, especially at acidic pH.Ensure the final concentration in your aqueous buffer is within the solubility limit. Consider using a co-solvent or adjusting the pH (note that pH can affect stability). Prepare fresh dilutions from a DMSO stock solution for each experiment.
Loss of biological activity Degradation of the compound due to improper storage or handling.Verify the storage conditions and age of your stock solution. Prepare a fresh stock solution from solid compound. Perform a quality control check, such as HPLC analysis, to assess the purity of the solution.
Inconsistent experimental results Instability of the compound in the experimental buffer or conditions.Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure) over the duration of the experiment. Consider performing control experiments to monitor its stability.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Use a stability-indicating HPLC method to separate the parent compound from potential degradation products. LC-MS can be used to identify the mass of the unknown peaks, aiding in their identification.

Experimental Protocols

Stability-Indicating HPLC Method for this compound (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific equipment and conditions.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to adjust pH to around 3). The exact gradient will need to be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 320 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the this compound solution in the mobile phase to a suitable concentration within the linear range of the assay.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.[9][10]

Stress Condition Protocol Potential Degradation Pathway
Acid Hydrolysis Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.Hydrolysis of the sulfate ester to form ferulic acid.
Base Hydrolysis Incubate a solution of this compound in 0.1 M NaOH at room temperature for 2-8 hours.Hydrolysis of the sulfate ester. Potential for other base-catalyzed reactions.
Oxidation Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.Oxidation of the phenolic ring and side chain.
Photostability Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.Photodegradation, including isomerization and oxidation.
Thermal Degradation Heat a solid sample and a solution of this compound at a high temperature (e.g., 70°C) for several days.Thermal decomposition.

Samples should be analyzed by a stability-indicating HPLC method at various time points to monitor the degradation of the parent compound and the formation of degradation products.

Data Presentation

Recommended Storage Conditions Summary
Form Storage Temperature Duration Container
Solid-20°C≥ 2 years[1]Tightly sealed, light-protected
Solution (in DMSO)-80°CUp to 6 months[3][4]Aliquoted, single-use, light-protected
Solution (in DMSO)-20°CUp to 1 month[3][4]Aliquoted, single-use, light-protected
Illustrative Forced Degradation Data (Hypothetical)

The following table is a hypothetical representation of results from a forced degradation study to illustrate the expected outcomes. Actual degradation rates will need to be determined experimentally.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product(s)
0.1 M HCl, 60°C2475Ferulic acid
0.1 M NaOH, RT860Ferulic acid, other products
3% H₂O₂, RT2450Oxidized derivatives
UV Light Exposure1285Isomers, oxidized derivatives

Visualizations

Signaling Pathway of Vasorelaxation Induced by this compound

This compound has been shown to induce vasorelaxation by activating the soluble guanylate cyclase (sGC) pathway, a mechanism not observed with its parent compound, ferulic acid.[11]

FAS_sGC_Pathway cluster_extracellular Extracellular Space cluster_cellular Vascular Smooth Muscle Cell FAS This compound sGC_inactive sGC (inactive) FAS->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photo Photostability prep->photo thermal Thermal Stress prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Analysis (Degradation Kinetics) hplc->data report Generate Stability Report data->report

References

Technical Support Center: Ferulic Acid 4-O-Sulfate and Food Matrix Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the influence of food matrices on the absorption of ferulic acid and the subsequent bioavailability of its primary metabolite, ferulic acid 4-O-sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between the absorption of ferulic acid from food and the systemic levels of this compound?

The systemic concentration of this compound is directly dependent on the initial absorption of its parent compound, ferulic acid, from the gastrointestinal tract. Once absorbed, ferulic acid undergoes extensive first-pass metabolism in the intestine and liver, where it is converted into various conjugated forms, with this compound being a predominant metabolite found in plasma.[1] Therefore, any factor that influences the bioavailability of ferulic acid will consequently impact the circulating levels of its sulfated metabolite.

Q2: How does the food matrix affect the bioavailability of ferulic acid?

The food matrix plays a critical role in the bioavailability of ferulic acid, often more so than its metabolism in the intestine and liver.[2] In many plant-based foods, particularly cereals, ferulic acid is covalently bound to polysaccharides like arabinoxylans and lignin (B12514952) within the plant cell wall.[2][3][4] This bound form is not readily absorbed. The release of ferulic acid from this matrix, a necessary step for absorption, is often limited. In contrast, when consumed in a free form or in a less complex matrix, the absorption of ferulic acid is significantly higher.

Q3: Is there a significant quantitative difference in ferulic acid absorption from different types of diets?

Yes, experimental data from animal studies demonstrates a substantial difference in ferulic acid absorption depending on the dietary source. Studies in rats have shown that the bioavailability of ferulic acid is markedly lower from cereal-based diets compared to semi-purified diets enriched with free ferulic acid.

Quantitative Data Summary

The following table summarizes the comparative bioavailability of ferulic acid from different dietary matrices based on studies in rats.

Dietary MatrixFerulic Acid Intake (µmol/day)Plasma Ferulic Acid Concentration (µmol/L)Urinary Excretion (% of ingested dose)Reference
FA-enriched semipurified diet50~1.0~50%[2][5]
Cereal-based diets56 - 81~0.2 - 0.390-95% lower than semipurified diets[2][5]

Experimental Protocols

In Situ Intestinal Perfusion Model in Rats

This model is utilized to study the intestinal absorption and metabolism of ferulic acid.

  • Subjects: Male Wistar rats are typically used.

  • Procedure:

    • Rats are anesthetized, and the small intestine is cannulated.

    • A solution containing a known concentration of ferulic acid is perfused through the intestinal segment.

    • Samples of the perfusate, blood from the portal vein, and bile are collected over time.

    • The concentration of ferulic acid and its metabolites in the collected samples is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC).

Bioavailability Studies in Rats Fed Different Diets

These studies assess the overall absorption and excretion of ferulic acid from different food matrices.

  • Subjects: Male Wistar rats.

  • Study Design:

    • Rats are divided into groups and fed different diets for a specified period, such as a control diet, a diet enriched with free ferulic acid, or a diet containing a food matrix rich in bound ferulic acid (e.g., whole wheat flour).

    • Urine and feces are collected over 24-hour periods.

    • Blood samples are taken at specified time points.

    • The content of ferulic acid and its metabolites in urine, feces, and plasma is quantified to determine the extent of absorption and excretion.

Visualizations

Experimental Workflow for Bioavailability Studies

G cluster_0 Animal Acclimatization cluster_1 Dietary Intervention cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation acclimatization Acclimatization of Rats to Metabolic Cages diet1 Group 1: Control Diet acclimatization->diet1 diet2 Group 2: Free Ferulic Acid Diet acclimatization->diet2 diet3 Group 3: Cereal Matrix Diet acclimatization->diet3 collection 24h Urine & Feces Collection diet1->collection diet2->collection diet3->collection extraction Extraction of Analytes collection->extraction blood Blood Sampling blood->extraction hplc HPLC Analysis extraction->hplc interpretation Quantification of Ferulic Acid & Metabolites hplc->interpretation

Caption: Workflow of a typical animal study to assess ferulic acid bioavailability.

Impact of Food Matrix on Ferulic Acid Absorption and Metabolism

G cluster_0 Dietary Intake cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation food_free Food with Free Ferulic Acid absorption Intestinal Absorption food_free->absorption High Bioavailability food_bound Food with Bound Ferulic Acid (e.g., Cereals) release Release from Matrix (Limited) food_bound->release release->absorption Low Bioavailability metabolism First-Pass Metabolism (Liver/Intestine) absorption->metabolism fa_sulfate This compound in Plasma metabolism->fa_sulfate

Caption: Influence of food matrix on the pathway to circulating this compound.

Troubleshooting and Further Considerations

Issue: Low or variable levels of this compound in plasma samples after administration of a ferulic acid-rich food.

  • Potential Cause 1: The form of ferulic acid in the food matrix.

    • Troubleshooting: Analyze the food matrix to determine the ratio of free to bound ferulic acid. A high proportion of bound ferulic acid will likely result in lower absorption and consequently lower levels of its metabolites.

  • Potential Cause 2: Influence of gut microbiota.

    • Troubleshooting: The composition of the gut microbiota can influence the release of ferulic acid from the food matrix.[4] Consider co-administering with probiotics or prebiotics that may enhance the activity of microbial esterases capable of cleaving the bonds between ferulic acid and dietary fiber.

  • Potential Cause 3: Co-ingestion of other dietary components.

    • Troubleshooting: Other components in the food matrix, such as proteins and fats, may influence the transit time and absorption kinetics. It is advisable to study the effects of the isolated compound in a simplified matrix first, before moving to more complex food systems.

Future Research Directions:

While the impact of the food matrix on the parent compound, ferulic acid, is well-documented, further studies are needed to directly assess how different food matrices influence the pharmacokinetic profile of this compound and other key metabolites. This would provide a more complete understanding of the bioactivity of ferulic acid consumed as part of a regular diet.

References

Technical Support Center: ADME Properties of Ferulic Acid 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ferul-ic acid 4-O-sulfate.

Frequently Asked Questions (FAQs)

Q1: What is Ferulic acid 4-O-sulfate and why is its ADME profile important?

This compound is a major metabolite of ferulic acid, a phenolic compound found in many plants.[1][2][3] After oral ingestion, ferulic acid undergoes extensive metabolism in the liver and intestines, where it is conjugated with sulfate (B86663) to form this compound.[2][4] Understanding its ADME properties is crucial because this metabolite is one of the primary forms of ferulic acid circulating in the plasma and may be responsible for some of the biological activities attributed to ferulic acid consumption, such as vasorelaxing and blood pressure-lowering effects.[3]

Q2: How is the absorption of this compound expected to compare to its parent compound, ferulic acid?

Direct experimental data on the intestinal permeability of this compound is limited. However, due to the addition of a sulfate group, this compound is significantly more hydrophilic than ferulic acid. This increased polarity generally leads to lower passive diffusion across the intestinal epithelium. Ferulic acid itself has been shown to be transported across Caco-2 cell monolayers, a model for intestinal absorption, via monocarboxylic acid transporters (MCTs).[5] It is plausible that the sulfate conjugate has a reduced affinity for these transporters. Therefore, the intestinal absorption of orally administered this compound is predicted to be lower than that of ferulic acid.

Q3: What is known about the plasma protein binding of this compound?

Q4: Is this compound metabolically stable?

This compound is a product of phase II metabolism.[2][4] As a conjugated metabolite, it is generally considered to be more metabolically stable than the parent compound, ferulic acid. Further metabolism would likely involve deconjugation back to ferulic acid or other phase I or II reactions, though this is less common for sulfate conjugates compared to glucuronides. In vitro metabolic stability assays using liver S9 fractions, which contain both phase I and phase II enzymes, can provide a comprehensive assessment of its metabolic fate.[8][9][10]

Q5: How is this compound excreted from the body?

Following oral administration of ferulic acid, its metabolites, including sulfate and glucuronide conjugates, are primarily excreted in the urine.[11][12][13][14] Studies in rats have shown that after intravenous administration of ferulic acid, a significant portion is excreted in both bile and urine.[11] It is expected that this compound, being a water-soluble metabolite, is efficiently eliminated from the body via renal and/or biliary routes.

Troubleshooting Guides

Caco-2 Permeability Assay for this compound

Issue 1: Low Apparent Permeability (Papp) and Poor Mass Balance

  • Possible Cause: Due to its hydrophilic nature, this compound is expected to have low passive permeability. Poor recovery could be due to adsorption to the plate material or cellular components.

  • Troubleshooting Steps:

    • Validate Analytical Method: Ensure your LC-MS/MS method is sensitive and specific for this compound, with minimal matrix effects.

    • Use of Transport Inhibitors: Investigate the involvement of efflux transporters (e.g., MRPs) which are known to transport sulfate conjugates.

    • Mass Balance Calculation: Quantify the amount of compound in the apical and basolateral compartments, as well as the cell lysate, to ensure good mass balance.

    • Consider Protein Binding: If the assay medium contains serum, the binding of the compound to proteins can affect its free concentration and transport.

Issue 2: High Variability in Papp values

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity or variability in transporter expression.

  • Troubleshooting Steps:

    • Monitor Monolayer Integrity: Regularly measure transepithelial electrical resistance (TEER) values to ensure they are within the acceptable range for your laboratory.

    • Use a Paracellular Marker: Include a low permeability marker (e.g., Lucifer yellow) in your experiments to confirm monolayer tightness.

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities to minimize variability in transporter expression.

Plasma Protein Binding Assay

Issue: Non-specific Binding

  • Possible Cause: The compound may be binding to the dialysis membrane or other components of the assay system.

  • Troubleshooting Steps:

    • Equilibrate the System: Pre-saturate the dialysis membrane with the compound to minimize non-specific binding.

    • Control Experiments: Run control experiments without plasma to assess the extent of non-specific binding to the apparatus.

    • Alternative Methods: Consider using alternative methods like ultrafiltration or high-performance affinity chromatography.

Metabolic Stability Assay

Issue: Apparent High Stability

  • Possible Cause: this compound is a phase II metabolite and may not be a substrate for further extensive metabolism.

  • Troubleshooting Steps:

    • Use a Comprehensive In Vitro System: Employ liver S9 fractions or hepatocytes which contain a broader range of metabolic enzymes, including sulfatases that could potentially cleave the sulfate group.

    • Include Positive Controls: Use known substrates for phase I and phase II enzymes to confirm the metabolic competency of your in vitro system.

    • Sensitive Analytical Method: Ensure your analytical method can detect low levels of potential metabolites.

Data Presentation

Table 1: Physicochemical and Predicted ADME Properties of Ferulic Acid and this compound

PropertyFerulic AcidThis compound (Predicted)Reference
Molecular Weight194.18 g/mol 274.24 g/mol -
logP~1.5< 0Estimated
Water SolubilityLowHigh[15]
Caco-2 Permeability (Papp, cm/s)1.18 ± 0.05 x 10⁻⁶< 1 x 10⁻⁶[16]
Plasma Protein Binding (Human)Moderate (Ka ~2.23 x 10⁴ M⁻¹)To be determined[6]
Primary Metabolic PathwaySulfation, GlucuronidationDeconjugation (minor)[2][4]
Primary Excretion RouteUrine (as conjugates)Urine, Bile[11][12]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: TEER is measured before and after the experiment. Lucifer yellow permeability is also assessed to confirm monolayer integrity.

  • Transport Study: The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.

  • Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
  • Apparatus: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Procedure: Plasma is placed in one chamber and a protein-free buffer is placed in the other. This compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100.

Protocol 3: Metabolic Stability in Liver S9 Fraction
  • Incubation Mixture: The incubation mixture contains liver S9 fraction, this compound, and necessary cofactors (e.g., NADPH, UDPGA, PAPS).

  • Incubation: The reaction is initiated by adding the cofactors and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time to determine the in vitro half-life (t1/2).

Mandatory Visualization

ADME_Pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_distribution Distribution cluster_excretion Excretion Oral Intake Oral Intake Ferulic Acid Ferulic Acid Oral Intake->Ferulic Acid Release Intestinal Lumen Intestinal Lumen Ferulic Acid->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption (MCTs) Portal Vein Portal Vein Enterocytes->Portal Vein Ferulic Acid_Met Ferulic Acid Portal Vein->Ferulic Acid_Met To Liver Phase II Enzymes Phase II Enzymes Ferulic Acid_Met->Phase II Enzymes Sulfation/Glucuronidation This compound This compound Phase II Enzymes->this compound Glucuronides Glucuronides Phase II Enzymes->Glucuronides Systemic Circulation Systemic Circulation This compound->Systemic Circulation Glucuronides->Systemic Circulation Plasma Proteins Plasma Proteins Systemic Circulation->Plasma Proteins Binding Tissues Tissues Systemic Circulation->Tissues Perfusion Kidney Kidney Systemic Circulation->Kidney Renal Clearance Bile Bile Systemic Circulation->Bile Biliary Excretion Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Overview of the ADME pathway of Ferulic Acid and the formation of its major metabolite, this compound.

Caco2_Troubleshooting Start Low Papp in Caco-2 Assay Q1 Is Mass Balance > 80%? Start->Q1 A1_Yes Low Permeability is Likely Intrinsic Q1->A1_Yes Yes A1_No Investigate Compound Loss Q1->A1_No No Q2 Is Efflux Ratio > 2? A1_Yes->Q2 Q3 Adsorption to Plate? A1_No->Q3 A2_Yes Active Efflux is a Possibility (e.g., MRPs) Q2->A2_Yes Yes A2_No Low Passive Diffusion Q2->A2_No No A3_Yes Use Low-Binding Plates Q3->A3_Yes Yes A3_No Cellular Metabolism? Q3->A3_No No

Caption: Troubleshooting workflow for low apparent permeability (Papp) in Caco-2 assays of polar metabolites.

References

Minimizing variability in "Ferulic acid 4-O-sulfate" experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferulic acid 4-O-sulfate (FAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving FAS.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FAS) and what are its primary biological effects?

A1: this compound (FAS) is the major in vivo metabolite of ferulic acid, a phenolic compound found in many plants.[1] Unlike its parent compound, FAS has been shown to be a potent vasodilator, meaning it relaxes blood vessels, leading to a decrease in blood pressure.[1] This effect is primarily mediated through the activation of the soluble guanylate cyclase (sGC) signaling pathway and the involvement of voltage-dependent potassium channels.[1]

Q2: How should I store and handle FAS to ensure its stability?

A2: Proper storage and handling are crucial to maintain the integrity of your FAS sample and ensure experimental reproducibility. Key recommendations are summarized in the table below. A critical point is to avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation.[2] It is highly recommended to aliquot the stock solution into single-use volumes.

Q3: How do I dissolve FAS? I'm having trouble getting it into solution.

A3: FAS has limited solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve FAS in DMSO at a concentration of up to 10 mg/mL.[3] It is recommended to use ultrasonic agitation and gentle warming (up to 60°C) to facilitate dissolution.[3] Always use high-purity, anhydrous DMSO, as water content can affect solubility.

Q4: What are the optimal concentrations of FAS for in vitro and in vivo experiments?

A4: The optimal concentration will depend on your specific experimental setup. However, published studies provide a starting point:

  • In Vitro: For vasorelaxation assays on isolated mouse arteries, concentrations ranging from 0.1 µM to 30 µM have been shown to be effective.[2]

  • In Vivo: For lowering blood pressure in mice, intravenous (i.v.) injections of 16.13 µg/kg and 161.3 µg/kg have been used successfully.[2]

Q5: Can I use standard plastic labware for my FAS experiments?

A5: Phenolic compounds can sometimes adsorb to plastic surfaces, which could lead to a decrease in the effective concentration of FAS in your experiments. While there is no specific data on FAS adsorption, it is a possibility. To minimize this risk, consider using low-adsorption plasticware or glass vials for the preparation and storage of FAS solutions, especially for sensitive assays.

Troubleshooting Guides

Inconsistent Results in Vasorelaxation Assays
Problem Possible Cause Troubleshooting Steps
No or weak vasorelaxation response 1. FAS degradation: Improper storage or handling of FAS stock solution.• Prepare fresh stock solutions from powder. • Ensure aliquots are stored at -80°C and protected from light. • Avoid repeated freeze-thaw cycles.
2. Inactive sGC pathway: The target signaling pathway in the tissue preparation is compromised.• Confirm tissue viability with a known sGC activator like sodium nitroprusside. • Ensure proper handling of aortic rings to maintain endothelial and smooth muscle function.
3. Incorrect FAS concentration: Errors in dilution or calculation.• Double-check all calculations for dilutions. • Calibrate pipettes regularly.
High variability between replicates 1. Inconsistent tissue preparation: Differences in the size or handling of aortic rings.• Use a consistent method for preparing aortic rings of uniform size. • Handle tissues gently to avoid damage.
2. Air bubbles in the organ bath: Bubbles can interfere with tension measurements.• Ensure proper degassing of buffers and careful filling of the organ bath.
3. Temperature fluctuations: Inconsistent temperature of the organ bath can affect enzyme kinetics.• Use a properly calibrated and stable water bath to maintain a constant temperature.
Variability in In Vivo Blood Pressure Measurements
Problem Possible Cause Troubleshooting Steps
Inconsistent blood pressure readings 1. Animal stress: Stress can significantly elevate blood pressure.• Acclimatize animals to the measurement procedure and environment. • Handle animals gently and minimize noise and disturbances.
2. Incorrect cuff size or placement: Improper cuff fit can lead to inaccurate readings.[4]• Use the correct cuff size for the animal's tail or limb. • Ensure the cuff is placed correctly and securely.
3. Movement artifacts: Animal movement during measurement will cause erroneous readings.• Ensure the animal is calm and still during the measurement period.
No significant change in blood pressure after FAS administration 1. Incorrect administration: Improper injection technique leading to subcutaneous instead of intravenous delivery.• Ensure proper training in intravenous injection techniques for mice. • Visually confirm successful injection.
2. Rapid metabolism/clearance: The dose may be too low for the specific animal model.• Consider a dose-response study to determine the optimal effective dose.

Data Presentation

Table 1: Storage and Stability of this compound
Form Storage Temperature Stability Reference
Powder-20°C≥ 2 yearsMedChemExpress
Stock Solution in DMSO-80°CUp to 6 months[2]
Stock Solution in DMSO-20°CUp to 1 month[2]
Table 2: Solubility of this compound
Solvent Concentration Notes Reference
DMSO10 mg/mL (36.46 mM)Requires sonication and warming to 60°C[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or heating block set to 60°C

Procedure:

  • Weigh the desired amount of FAS powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • Place the tube in an ultrasonic water bath for 15-20 minutes.

  • Transfer the tube to a 60°C water bath or heating block for 10-15 minutes, vortexing occasionally, until the FAS is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into single-use volumes in sterile, low-adsorption tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Ex Vivo Aortic Ring Vasorelaxation Assay

Materials:

  • Isolated mouse thoracic aorta

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) (PE)

  • This compound (FAS) stock solution

  • Organ bath system with force transducer

  • Dissection tools

Procedure:

  • Isolate the thoracic aorta from a mouse and place it in ice-cold Krebs-Henseleit buffer.

  • Carefully clean the aorta of adhering connective and fatty tissues.

  • Cut the aorta into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to induce a stable contraction.

  • Once a stable plateau is reached, cumulatively add increasing concentrations of FAS (e.g., 0.1 µM to 30 µM) to the organ bath.

  • Record the changes in isometric tension after each addition of FAS.

  • Calculate the vasorelaxation as a percentage of the initial PE-induced contraction.

Mandatory Visualizations

FAS_Signaling_Pathway FAS This compound (FAS) sGC Soluble Guanylate Cyclase (sGC) FAS->sGC Activates K_channel Voltage-gated K+ channels FAS->K_channel Opens cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel L-type Ca2+ channels Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx Ca_influx->Vasorelaxation

Caption: Signaling pathway of FAS-induced vasorelaxation.

Experimental_Workflow_Vasorelaxation cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Aorta_Isolation Isolate mouse thoracic aorta Cleaning Clean connective tissue Aorta_Isolation->Cleaning Slicing Slice into 2-3 mm rings Cleaning->Slicing Mounting Mount rings in organ bath Slicing->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Contraction Pre-contract with Phenylephrine Equilibration->Contraction FAS_Addition Cumulative addition of FAS Contraction->FAS_Addition Recording Record tension changes FAS_Addition->Recording Calculation Calculate % relaxation Recording->Calculation

Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.

Troubleshooting_Logic cluster_reagent Reagent Issues cluster_protocol Protocol Issues cluster_equipment Equipment Issues Start Inconsistent Experimental Results Check_Reagent Check FAS Integrity (Storage, Handling, Age) Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Equipment Verify Equipment Calibration & Function Start->Check_Equipment Degradation Degradation? Check_Reagent->Degradation Concentration Incorrect Concentration? Check_Reagent->Concentration Timing Inconsistent Timing? Check_Protocol->Timing Handling Improper Handling? Check_Protocol->Handling Calibration Out of Calibration? Check_Equipment->Calibration Malfunction Malfunctioning? Check_Equipment->Malfunction Prepare_Fresh Prepare Fresh Stock Degradation->Prepare_Fresh Yes Recalculate Recalculate Dilutions Concentration->Recalculate Yes Standardize_Time Standardize Incubation Times Timing->Standardize_Time Yes Refine_Technique Refine Tissue/Animal Handling Handling->Refine_Technique Yes Recalibrate Recalibrate Equipment Calibration->Recalibrate Yes Service Service/Repair Equipment Malfunction->Service Yes

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Impact of pH on "Ferulic acid 4-O-sulfate" stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ferulic acid 4-O-sulfate (FA-4-S).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: I am observing a decrease in the activity of my this compound solution. Could pH be a factor?

A2: Yes, a change in pH could be a significant factor. If your solution has become alkaline, degradation of this compound may have occurred, leading to a loss of activity. It is also important to consider that the activity of its target, soluble guanylate cyclase (sGC), is likely pH-dependent and will have an optimal physiological pH range for its activity.[3]

Q3: What are the primary degradation products of this compound under harsh pH conditions?

A3: Under strong acidic or alkaline conditions, the most probable degradation pathway is the hydrolysis of the sulfate (B86663) ester bond, which would yield ferulic acid and inorganic sulfate. Under more extreme conditions, the ferulic acid itself can further degrade, potentially through decarboxylation.[1]

Q4: How does the activity of this compound compare to its parent compound, ferulic acid?

A4: this compound, a major metabolite of ferulic acid, has been shown to have potent vasorelaxant activity by stimulating soluble guanylate cyclase (sGC).[4] In contrast, ferulic acid itself does not exhibit this vasorelaxant effect.[3] However, the antioxidant activity of this compound is significantly lower than that of ferulic acid because the sulfation of the 4-hydroxyl group blocks its free radical scavenging ability.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause: Degradation of the compound due to improper solution pH.

  • Troubleshooting Steps:

    • Verify pH of Stock and Working Solutions: Use a calibrated pH meter to check the pH of your prepared solutions.

    • Buffer Solutions: Ensure that your experimental buffer is within a pH range of 4 to 7 for optimal stability.

    • Fresh Preparations: Prepare fresh solutions of this compound for each experiment to minimize degradation over time.

    • Storage: Store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.

Issue 2: Low or no observed bioactivity of this compound.
  • Possible Cause 1: Compound degradation.

    • Solution: Follow the troubleshooting steps outlined in Issue 1.

  • Possible Cause 2: Sub-optimal pH for the biological assay.

    • Solution: Ensure the pH of your assay medium is compatible with the target signaling pathway. The soluble guanylate cyclase (sGC) pathway is expected to function optimally at physiological pH (around 7.4).

  • Possible Cause 3: Incorrect measurement of activity.

    • Solution: Confirm that your assay is sensitive enough to detect the expected activity of this compound. For vasorelaxation studies, ensure that the tissue preparations are viable and responsive to control compounds.

Data Summary

Table 1: Predicted pH Stability of this compound

pH RangePredicted StabilityPotential Degradation Pathway
1 - 3Moderate to HighPotential for slow hydrolysis of the sulfate ester.
4 - 6HighOptimal stability is expected in this range.
7 - 8ModerateSlow degradation may occur, especially with prolonged storage.
9 - 12LowRapid degradation via hydrolysis of the sulfate ester is likely.

Disclaimer: This data is predictive and based on the chemical properties of related compounds. Empirical testing is required for definitive stability assessment.

Table 2: pH Considerations for this compound Activity

pH RangeImpact on FA-4-SImpact on sGC TargetOverall Recommendation
< 6.5High StabilitySub-optimal activityNot recommended for activity assays.
6.5 - 7.5Moderate StabilityOptimal activityRecommended for biological activity studies.
> 7.5Low StabilitySub-optimal activityNot recommended due to compound instability and potential impact on enzyme function.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) and protect from light.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of methanol (B129727) and water (pH adjusted to 3.0) and UV detection at 320 nm is a suitable starting point.[2][7]

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the degradation rate.

Protocol 2: Assessment of pH-Dependent Vasorelaxant Activity
  • Tissue Preparation: Isolate arterial rings (e.g., mouse aorta) and mount them in an organ bath system.

  • Buffer Systems: Prepare Krebs-Henseleit buffer solutions adjusted to different pH values (e.g., 6.8, 7.4, 7.8).

  • Equilibration: Equilibrate the arterial rings in the organ baths with the different pH buffers.

  • Contraction: Induce contraction of the arterial rings with a vasoconstrictor (e.g., phenylephrine).

  • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ baths and record the relaxation response.

  • Data Analysis: Construct concentration-response curves for each pH condition and calculate the EC50 values to determine the effect of pH on the vasorelaxant potency.

Visualizations

G cluster_workflow Experimental Workflow for pH Stability Assessment prep_buffers Prepare Buffers (pH 2-10) prep_samples Prepare FA-4-S Samples in Buffers prep_buffers->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Calculate Degradation Rate hplc->data

Caption: Workflow for assessing the pH stability of this compound.

G cluster_pathway Signaling Pathway of this compound in Vasorelaxation fas This compound sgc Soluble Guanylate Cyclase (sGC) fas->sgc stimulates cgmp cGMP sgc->cgmp catalyzes conversion gtp GTP gtp->sgc substrate pkg Protein Kinase G (PKG) cgmp->pkg activates relaxation Vasorelaxation pkg->relaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

References

Validation & Comparative

Ferulic Acid vs. Its Metabolite, Ferulic Acid 4-O-Sulfate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of a compound versus its metabolites is crucial for predicting in vivo efficacy. This guide provides an objective comparison of the biological activities of ferulic acid and its primary metabolite, ferulic acid 4-O-sulfate, supported by experimental data and detailed protocols.

Ferulic acid, a phenolic compound abundant in plants, is well-regarded for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, following ingestion, ferulic acid is extensively metabolized in the liver, with this compound being a major circulating metabolite.[2] Emerging evidence suggests that this sulfated metabolite may possess distinct biological activities compared to its parent compound, a critical consideration for therapeutic development.

Comparative Analysis of Biological Activities

This section details the comparative biological activities of ferulic acid and this compound, with quantitative data summarized in tables for ease of reference.

Antioxidant Activity

Direct comparative studies have demonstrated a significant disparity in the antioxidant capacities of ferulic acid and its 4-O-sulfate metabolite. Sulfation of the 4-hydroxyl group on the phenyl ring of ferulic acid appears to dramatically reduce its ability to scavenge free radicals.

CompoundAntioxidant AssayResultReference
Ferulic Acid DPPH Radical ScavengingHigh ActivityNot explicitly quantified in the provided results
This compound DPPH Radical ScavengingVery Weak ActivityNot explicitly quantified in the provided results
Ferulic Acid ABTS Radical ScavengingHigh ActivityNot explicitly quantified in the provided results
This compound ABTS Radical ScavengingVery Low ActivityNot explicitly quantified in the provided results
Cardiovascular Effects: Vasorelaxation

A pivotal study has highlighted a significant functional difference between ferulic acid and its sulfated metabolite in the cardiovascular system. This compound, but not ferulic acid itself, has been shown to induce vasorelaxation and lower blood pressure in mice.[2] This effect is mediated through the soluble guanylate cyclase (sGC) pathway.

CompoundBiological EffectMechanismIn Vivo EffectReference
Ferulic Acid No significant vasorelaxation-No effect on blood pressure[2]
This compound Concentration-dependent vasorelaxationsGC pathway activationDecreased mean arterial pressure[2]
Anti-inflammatory Activity

The anti-inflammatory properties of ferulic acid are well-documented, primarily attributed to its ability to modulate key inflammatory signaling pathways such as NF-κB.[1] While direct comparative studies with its sulfated metabolite are limited, there is evidence to suggest that this compound may also possess anti-inflammatory potential, albeit through potentially different mechanisms. One study indicated that this compound exhibits antitumorigenic activity in THP-1 cells by inhibiting Toll-like receptor 2 (TLR2) activation, a key receptor in the inflammatory response.

CompoundAnti-inflammatory MechanismsKey Signaling PathwaysReference
Ferulic Acid Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), modulation of inflammatory enzymes (iNOS, COX-2)NF-κB, MAPK, JAK/STAT[1]
This compound Inhibition of TLR2 activationTLR2Not explicitly detailed in the provided results
Anticancer Activity

Ferulic acid has demonstrated a wide range of anticancer properties, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[3] These effects are mediated through the modulation of various signaling pathways, such as PI3K/Akt.[4][5] Information on the direct anticancer activity of this compound is less comprehensive. However, its noted inhibitory effect on TLR2 activation could imply a role in mitigating cancer-related inflammation, a known driver of tumor progression.

CompoundAnticancer MechanismsKey Signaling PathwaysReference
Ferulic Acid Induction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesisPI3K/Akt, p53, MAPK[3][4][5]
This compound Potential inhibition of cancer-related inflammation via TLR2TLR2Not explicitly detailed in the provided results

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds (ferulic acid and this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add 50 µL of the test compound or standard to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

  • Protocol:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

    • Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

    • A cell viability assay (e.g., MTT assay) should be performed concurrently to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to aid in the understanding of the mechanisms of action and experimental designs.

experimental_workflow_antioxidant cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement Compound_Prep Prepare Test Compounds (Ferulic Acid & FA-4-O-Sulfate) Mix Mix Compounds with Radical Solution Compound_Prep->Mix Radical_Prep Prepare Radical Solution (DPPH or ABTS) Radical_Prep->Mix Incubate Incubate in the Dark Mix->Incubate Spectro Measure Absorbance (Spectrophotometer) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate

Experimental workflow for antioxidant assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK inhibits

Ferulic acid's inhibition of the NF-κB signaling pathway.

vasorelaxation_pathway FA_Sulfate This compound sGC Soluble Guanylate Cyclase (sGC) FA_Sulfate->sGC activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP converts to PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation

Vasorelaxation pathway of this compound.

Conclusion

The available evidence strongly indicates that the biological activities of ferulic acid and its primary metabolite, this compound, are distinct. While ferulic acid is a potent antioxidant, this activity is significantly diminished upon sulfation. Conversely, this compound exhibits a unique vasorelaxant effect not observed with the parent compound, suggesting a potential role in cardiovascular health. The comparative anti-inflammatory and anticancer activities require further investigation through direct, head-to-head studies. For drug development professionals, these findings underscore the importance of considering metabolic transformation when evaluating the therapeutic potential of natural compounds. The differential activities of ferulic acid and its sulfated metabolite highlight the complexity of predicting in vivo effects based solely on the properties of the parent compound. Future research should focus on elucidating the specific mechanisms of action of this compound to fully understand its physiological relevance and therapeutic promise.

References

Ferulic Acid Versus Its Sulfate Metabolite: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Capacities of Ferulic Acid and its Primary Sulfate (B86663) Metabolite, Supported by Experimental Data.

Ferulic acid, a phenolic compound abundant in the plant kingdom, is recognized for its potent antioxidant properties.[1] Following ingestion, it undergoes significant metabolism, with ferulic acid-4'-O-sulfate being a principal metabolite circulating in human plasma.[2] Understanding the comparative antioxidant activity of the parent compound versus its metabolites is crucial for evaluating its overall contribution to in vivo antioxidant defenses. This guide provides a detailed comparison of the antioxidant performance of ferulic acid and its sulfate metabolite, supported by quantitative data from in vitro assays.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacity of ferulic acid and ferulic acid-4'-O-sulfate has been evaluated using established in vitro assays, including the Ferric Reducing Antioxidant Power (FRAP) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The data unequivocally demonstrates a significant reduction in antioxidant activity upon sulfation of ferulic acid.

CompoundFRAP Assay (nmol Fe(II)/nmol compound)ABTS Assay (nmol Trolox/nmol compound)
Ferulic Acid2.22 ± 0.082.14 ± 0.02
Ferulic Acid-4'-O-Sulfate0.12 ± 0.010.02 ± 0.00
Data summarized from Piazzon et al., 2012.[3]

The results clearly indicate that ferulic acid-4'-O-sulfate exhibits markedly lower antioxidant activity compared to its parent compound, ferulic acid.[3] In the FRAP assay, the antioxidant activity of the sulfate metabolite was only about 5.5% of that of ferulic acid.[2] This substantial decrease is attributed to the sulfation occurring at the 4'-hydroxyl group of the phenolic structure, which is a key functional group responsible for the antioxidant properties of polyphenols.[2]

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for the critical evaluation and replication of these findings.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: 150 µL of the FRAP reagent is mixed with 20 µL of the test sample or standard in a test tube.

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (FeSO₄) standard curve. Results are expressed as mM Fe(II) equivalents.[4][5]

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance.

Protocol:

  • ABTS•⁺ Radical Cation Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 20 µL of the test sample or standard is mixed with 3 mL of the diluted ABTS•⁺ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Quantification: The percentage of inhibition of absorbance is calculated and compared to a Trolox (a water-soluble vitamin E analog) standard curve. Results are expressed as Trolox equivalents.[2][6]

Visualizing the Mechanism and Workflow

Antioxidant Response Element (ARE) Signaling Pathway

Ferulic acid is known to exert its antioxidant effects in part through the activation of the Nrf2-ARE signaling pathway. This pathway upregulates the expression of several antioxidant and cytoprotective enzymes. The sulfation of ferulic acid is expected to diminish this activity due to reduced cellular uptake and interaction with signaling proteins.

G cluster_0 Cytoplasm cluster_1 Nucleus FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 dissociates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AOE Antioxidant Enzymes (e.g., HO-1) ARE->AOE activates transcription of cell_protection Cellular Protection (Antioxidant Effect) AOE->cell_protection leads to

Caption: Nrf2-ARE signaling pathway activated by ferulic acid.

Experimental Workflow for Comparative Antioxidant Analysis

The following diagram illustrates the general workflow for comparing the antioxidant activity of ferulic acid and its sulfate metabolite.

G start Start sample_prep Prepare Stock Solutions (Ferulic Acid & Ferulic Acid-4'-O-Sulfate) start->sample_prep assay_selection Select Antioxidant Assays (FRAP & ABTS) sample_prep->assay_selection frap_assay Perform FRAP Assay assay_selection->frap_assay abts_assay Perform ABTS Assay assay_selection->abts_assay data_acq_frap Measure Absorbance at 593 nm frap_assay->data_acq_frap data_acq_abts Measure Absorbance at 734 nm abts_assay->data_acq_abts calc_frap Calculate FRAP Value (Fe(II) Equivalents) data_acq_frap->calc_frap calc_abts Calculate Antioxidant Capacity (Trolox Equivalents) data_acq_abts->calc_abts comparison Compare Results calc_frap->comparison calc_abts->comparison conclusion Conclusion: Ferulic Acid shows higher antioxidant activity comparison->conclusion end End conclusion->end

Caption: Workflow for comparing antioxidant activities.

References

A Comparative Analysis of the Bioactivities of Ferulic Acid Metabolites: Ferulic Acid 4-O-Sulfate versus Ferulic Acid 4-O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two major metabolites of ferulic acid: ferulic acid 4-O-sulfate and ferulic acid 4-O-glucuronide. Ferulic acid, a ubiquitous phenolic compound found in various plant-based foods, undergoes extensive metabolism in the body, primarily forming sulfate (B86663) and glucuronide conjugates. Understanding the bioactivities of these metabolites is crucial for elucidating the health benefits associated with ferulic acid consumption and for the development of novel therapeutic agents. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and vasorelaxant properties.

Comparative Overview of Biological Activities

While both this compound and ferulic acid 4-O-glucuronide are major metabolites, their biological activities diverge significantly from the parent compound and from each other. Here, we summarize the key findings from in vitro and ex vivo studies.

Antioxidant Activity

A direct comparison of the antioxidant potential of this compound and ferulic acid 4-O-glucuronide has revealed that both metabolites exhibit markedly reduced antioxidant activity compared to the parent ferulic acid.[1][2][3][4] This is attributed to the conjugation at the 4-hydroxyl group of the phenolic ring, which is critical for free radical scavenging. However, it is noteworthy that the acyl glucuronide of ferulic acid, where glucuronic acid is attached to the carboxylic acid group, retains strong antioxidant action.[1][2][3][4]

Table 1: Comparison of Antioxidant Activity

CompoundFerric Reducing Antioxidant Power (FRAP) Activity (% of Ferulic Acid)ABTS Radical Scavenging Activity (% of Ferulic Acid)Reference
Ferulic Acid100%100%[1][2]
This compound Very LowVery Low[1][2]
Ferulic Acid 4-O-Glucuronide Very LowVery Low[1][2]
Ferulic Acid Acyl GlucuronideStrongNot Reported[1][2]
Vasorelaxant and Blood Pressure-Lowering Effects

A significant finding is the potent vasorelaxant activity of this compound, an effect not observed with the parent ferulic acid.[5] In ex vivo studies using isolated mouse arteries, this compound induced concentration-dependent vasorelaxation.[5] Furthermore, intravenous administration of the sulfate metabolite in anesthetized mice resulted in a decrease in mean arterial pressure.[5] The vasorelaxant effect of ferulic acid 4-O-glucuronide has not been extensively studied in a comparative context.

Table 2: Vasorelaxant Activity

CompoundVasorelaxant Effect (ex vivo)Effect on Mean Arterial Pressure (in vivo)Reference
Ferulic AcidNo significant effectNo effect[5]
This compound Concentration-dependent relaxationDecrease[5]
Ferulic Acid 4-O-Glucuronide Not extensively reportedNot reported
Anti-inflammatory Activity

Studies on the anti-inflammatory properties of these metabolites suggest that they can retain or even exceed the activity of the parent compound in certain contexts. In a study using a lipopolysaccharide (LPS)-induced inflammation model in Caco-2 intestinal cells, both ferulic acid and its glucuronide and sulfate metabolites were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8]

Table 3: Anti-inflammatory Activity in LPS-stimulated Caco-2 Cells

Compound (at 1 µM)Inhibition of iNOS Expression (relative to LPS control)Reduction in cGMP Release (relative to LPS control)Reference
Ferulic AcidSignificant InhibitionSignificant Reduction[6][7][8]
Ferulic Acid 4-O-Glucuronide Significant InhibitionSignificant Reduction[6][7][8][9]
Isoferulic Acid Sulfate*Significant InhibitionSignificant Reduction[6][7][8][9]

*Note: Data for this compound was not explicitly presented in a directly comparable format in the primary study, hence data for a related sulfate metabolite is shown.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : A fresh FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure : An aliquot of the test compound is mixed with the FRAP reagent.

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation period. The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox.

This assay evaluates the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Radical Generation : The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Assay Procedure : The ABTS•+ solution is diluted with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm. An aliquot of the test compound is then added to the diluted ABTS•+ solution.

  • Measurement : The decrease in absorbance at 734 nm is recorded after a defined incubation time. The percentage of inhibition of the ABTS radical is calculated, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Vasorelaxation Assay

This ex vivo method assesses the ability of a compound to relax pre-constricted arterial rings.

  • Tissue Preparation : Arteries (e.g., mouse aorta, femoral, or saphenous arteries) are isolated, cleaned of surrounding tissue, and cut into rings.

  • Mounting : The arterial rings are mounted in a wire myograph system containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Pre-contraction : The arterial rings are pre-constricted with an agonist such as phenylephrine (B352888) to induce a stable contraction.

  • Compound Addition : The test compound is added cumulatively in increasing concentrations.

  • Measurement : The isometric tension of the arterial rings is continuously recorded. Vasorelaxation is expressed as the percentage decrease in the pre-contraction tension.

Anti-inflammatory Assays in Cell Culture
  • Cell Culture : Human Caco-2 intestinal epithelial cells are cultured to form a differentiated monolayer.

  • Treatment : The cells are pre-treated with the test compounds for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Analysis of iNOS Expression : After the treatment period, the cells are harvested, and the expression of iNOS protein is determined by Western blotting using an iNOS-specific antibody. The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin).

  • Sample Collection : Following the treatment of Caco-2 cells with the test compounds and LPS as described above, the cell culture supernatant or cell lysates are collected.

  • ELISA Assay : The concentration of cyclic guanosine monophosphate (cGMP) in the collected samples is quantified using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The cGMP concentration is calculated based on a standard curve generated with known concentrations of cGMP.

Signaling Pathways and Mechanisms of Action

Vasorelaxant Signaling Pathway of this compound

The vasorelaxant effect of this compound is mediated through a pathway involving soluble guanylate cyclase (sGC) and voltage-dependent potassium channels.[5]

Vasorelaxation_Pathway FA_S This compound sGC Soluble Guanylate Cyclase (sGC) FA_S->sGC Activates Kv_channel Voltage-dependent K+ channels FA_S->Kv_channel Opens cGMP cGMP sGC->cGMP Converts GTP GTP Hyperpolarization Hyperpolarization cGMP->Hyperpolarization Induces Kv_channel->Hyperpolarization Leads to Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Causes

Caption: Vasorelaxant signaling pathway of this compound.

Anti-inflammatory Signaling Pathway of Ferulic Acid Metabolites

Ferulic acid and its metabolites exert anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK NFkB_activation NF-κB Activation TLR4->NFkB_activation MAPK->NFkB_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression NO_production NO Production iNOS_expression->NO_production FA_metabolites Ferulic Acid Metabolites (Sulfate & Glucuronide) FA_metabolites->MAPK Inhibit FA_metabolites->NFkB_activation Inhibit

Caption: Anti-inflammatory signaling of Ferulic Acid Metabolites.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative evaluation of this compound and ferulic acid 4-O-glucuronide.

Experimental_Workflow start Start: Synthesize/Procure Ferulic Acid Metabolites antioxidant Antioxidant Assays (FRAP, ABTS) start->antioxidant vasorelaxation Vasorelaxation Assay (ex vivo arterial rings) start->vasorelaxation anti_inflammatory Anti-inflammatory Assays (LPS-stimulated cells) start->anti_inflammatory data_analysis Data Analysis & Comparison antioxidant->data_analysis vasorelaxation->data_analysis anti_inflammatory->data_analysis conclusion Conclusion on Comparative Activity data_analysis->conclusion

References

Validating Ferulic Acid 4-O-Sulfate as a Dietary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ferulic acid 4-O-sulfate as a dietary biomarker against alternative biomarkers, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven resource for researchers evaluating the utility of this metabolite in nutritional and clinical studies.

Introduction to Ferulic Acid and its Metabolite

Ferulic acid is a phenolic compound abundantly found in various plant-based foods, notably whole grains, coffee, fruits, and vegetables. Following ingestion, ferulic acid undergoes extensive metabolism, with this compound emerging as a major circulating metabolite in human plasma and urine.[1][2] This biotransformation makes this compound a promising candidate as a biomarker of dietary intake of ferulic acid-rich foods.

Performance Comparison: this compound vs. Alternative Biomarkers

The utility of a dietary biomarker is determined by its sensitivity, specificity, and dose-response relationship with the intake of the target food or compound. This section compares this compound with established biomarkers for whole-grain intake, alkylresorcinols, and other potential biomarkers for coffee consumption.

Biomarker Performance for Whole-Grain Intake

Alkylresorcinols are phenolic lipids found in the bran of wheat and rye and are considered reliable biomarkers for whole-grain wheat and rye intake.[3][4][5] The following table compares the performance of this compound and alkylresorcinols as biomarkers for whole-grain consumption.

Biomarker Performance MetricThis compoundAlkylresorcinols and their MetabolitesSupporting Evidence
Sensitivity Appears sensitive to whole-grain intake, as ferulic acid is abundant in whole grains. However, specific sensitivity data as a standalone marker is limited.High. Plasma alkylresorcinol concentrations and their urinary metabolites are responsive to increased whole-grain wheat and rye intake.[4]
Specificity Moderate. Ferulic acid is also present in other foods like coffee, fruits, and vegetables, which can be a confounding factor.High for whole-grain wheat and rye. Alkylresorcinols are primarily found in these sources.[3][5]
Dose-Response A dose-dependent increase in plasma and urinary ferulic acid metabolites has been observed with increased intake of ferulic acid sources. Specific quantitative data for the 4-O-sulfate metabolite from whole-grain interventions is needed for a direct comparison.A clear dose-response relationship has been established. Urinary total alkylresorcinol metabolites were significantly higher after consumption of 6 servings compared to 3 servings of whole-grain wheat (56 vs. 32 μmol/day, P < 0.001).[4][4][6]
Reproducibility Data on the medium- to long-term reproducibility of this compound as a biomarker for whole-grain intake is not readily available.Plasma alkylresorcinol concentrations are stable over long periods, making them a good biomarker for long-term intake.[3][3]
Biomarker Performance for Coffee Consumption

Coffee is a major source of dietary ferulic acid. The performance of this compound as a biomarker for coffee intake is compared with other potential markers.

Biomarker Performance MetricThis compoundOther Coffee Biomarkers (e.g., Trigonelline, Cyclo(isoleucyl-prolyl))Supporting Evidence
Sensitivity High. Dihydrothis compound and ferulic acid sulfate (B86663) are among the metabolites with the highest plasma concentrations after coffee intake. A predictive model including ferulic acid sulfate showed an AUC of > 94% for classifying high vs. low coffee consumers.[6]High. Trigonelline and cyclo(isoleucyl-prolyl) are strongly correlated with coffee intake.[6][7][8]
Specificity Moderate. As with whole grains, the presence of ferulic acid in other dietary sources can affect specificity.High. Trigonelline and certain diketopiperazines like cyclo(isoleucyl-prolyl) are highly specific to coffee.[7][8]
Dose-Response All chlorogenic acid metabolites, including ferulic acid sulfates, increase in a dose-dependent manner in plasma and urine after coffee consumption.Trigonelline shows a high correlation with coffee intake across different populations.[6][7]
Quantitative Data Plasma concentration of this compound peaks around 1 hour after coffee consumption. Cumulative urinary excretion increases significantly over 24 hours.Trigonelline shows the highest correlation with coffee intake in some European populations (r up to 0.51).[7][9]

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis in human plasma and urine using UPLC-MS/MS.

Quantification of this compound in Human Plasma

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled this compound).

  • Add 50 µL of 1% (v/v) formic acid and vortex for 1 minute.

  • Precipitate proteins by adding 400 µL of methanol (B129727) and sonicating for 5 minutes.

  • Centrifuge the mixture at 15,000 × g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution:

    • 0–1.5 min: 5–30% B

    • 1.5–3.0 min: 30–90% B

    • 3.0–3.5 min: 90–5% B

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

Quantification of this compound in Human Urine

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 14,000 g for 10 minutes to remove particulate matter.

  • To 200 µL of supernatant, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 g for 10 minutes.

  • Dry the supernatant under vacuum and reconstitute in 200 µL of 2% acetonitrile/water.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY H-class LC system or equivalent.

  • Column: Waters HSS C18 column (100 mm × 3.0 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0–1 min: 2% B

    • 1–3 min: 2–55% B

    • 3–8 min: 55–100% B

    • 8–13 min: 100% B

    • 13–13.1 min: 100–2% B

    • 13.1–18 min: 2% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., LTQ-Orbitrap) with ESI source.

  • Ionization Mode: Positive and/or Negative.

  • Data Acquisition: Full scan mode (m/z 100-1000) followed by targeted MS/MS of the ion corresponding to this compound.

Visualizations

Signaling Pathway of this compound in Vasodilation

G cluster_0 Vascular Smooth Muscle Cell FAS This compound sGC Soluble Guanylate Cyclase (sGC) FAS->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Kv Voltage-dependent K+ channels (Kv) cGMP->Kv Activates K_efflux K+ efflux Kv->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channels Voltage-gated Ca2+ channels Hyperpolarization->Ca_channels Inhibits Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to Ca_influx Ca2+ influx Ca_channels->Ca_influx Ca_influx->Vasodilation Reduced influx leads to

Caption: Vasodilation signaling pathway of this compound.

Experimental Workflow for Biomarker Quantification

G cluster_workflow Biomarker Quantification Workflow BS Biological Sample (Plasma or Urine) SP Sample Preparation (Protein Precipitation, Extraction) BS->SP LCMS UPLC-MS/MS Analysis SP->LCMS DP Data Processing (Peak Integration, Quantification) LCMS->DP SA Statistical Analysis (Comparison, Correlation) DP->SA BV Biomarker Validation SA->BV

Caption: General experimental workflow for dietary biomarker quantification.

Conclusion

This compound is a promising dietary biomarker, particularly for coffee consumption, where it demonstrates high sensitivity. Its utility for assessing whole-grain intake is plausible but requires further validation to address its moderate specificity due to the widespread presence of ferulic acid in the diet. In this context, alkylresorcinols remain a more specific biomarker for whole-grain wheat and rye.

For studies focusing on polyphenol-rich diets or specifically coffee intake, this compound, especially as part of a panel of metabolites, can provide a robust and reliable measure of consumption. The provided experimental protocols offer a foundation for the accurate and reproducible quantification of this biomarker in human studies. Future research should focus on head-to-head comparative studies with other biomarkers and further elucidation of its dose-response relationship with various dietary sources.

References

Ferulic Acid 4-O-Sulfate: A Comparative Analysis of its Levels in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported levels of ferulic acid 4-O-sulfate, a major metabolite of the dietary antioxidant ferulic acid, in various biological matrices. Understanding the distribution and excretion of this metabolite is crucial for evaluating the bioavailability and potential physiological effects of ferulic acid and its derivatives. This document summarizes key quantitative data, details common experimental protocols for its measurement, and visualizes the metabolic pathway and analytical workflow.

Quantitative Levels of this compound

This compound has been identified as a primary circulating metabolite of ferulic acid in both human and animal studies. Its concentration can vary significantly depending on the biological matrix, the ingested dose of the parent compound, and the time of measurement.

Human Plasma

Following the consumption of a polyphenol-rich mixed berry fruit purée, this compound was quantified in human plasma over a six-hour period. The median concentrations peaked at 2 hours post-ingestion, indicating rapid absorption and metabolism of its precursors.

Time PointMedian Concentration (nM)[1][2]Interquartile Range (nM)[1][2]
Baseline (0 h)1.80.8 - 2.5
0.5 h10.36.5 - 15.2
1 h18.511.5 - 28.9
2 h21.514.8 - 33.2
4 h15.610.2 - 25.4
6 h9.86.1 - 16.7
Rodent Plasma and Urine

Studies in rats have consistently shown that sulfated conjugates are major metabolites of ferulic acid. After oral administration of ferulic acid, sulfoconjugates, including this compound, were found to be the main derivatives in plasma and were significantly excreted in urine.

Biological MatrixSpeciesPercentage of Total Ferulic Acid Metabolites
PlasmaRat~50% as sulfoconjugates
UrineRat32.7 ± 7.3% as sulfoconjugates
Fecal Levels

Experimental Protocols

The quantification of this compound in biological matrices predominantly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Quantification in Human Plasma

A common methodology for the analysis of this compound in human plasma involves the following steps:

  • Sample Preparation:

    • Plasma samples are typically treated with an anticoagulant (e.g., EDTA).

    • Protein precipitation is performed by adding an organic solvent such as methanol (B129727) or acetonitrile (B52724).

    • The sample is centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

    • The supernatant from the protein precipitation step is subjected to SPE or LLE for further purification and concentration of the analyte.

    • For SPE, a reversed-phase cartridge is often used.

    • For LLE, a solvent like ethyl acetate (B1210297) is commonly employed.

  • LC-MS/MS Analysis:

    • The purified extract is reconstituted in a suitable solvent and injected into the LC-MS/MS system.

    • Chromatography: A reversed-phase C18 column is typically used for separation with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The specific multiple reaction monitoring (MRM) transition for this compound is monitored for quantification. An internal standard, such as a stable isotope-labeled version of the analyte, is used to ensure accuracy.

Quantification in Urine

The protocol for urine analysis is similar to that for plasma, with some modifications in the sample preparation stage:

  • Sample Preparation:

    • Urine samples are centrifuged to remove any particulate matter.

    • Enzymatic hydrolysis with β-glucuronidase/sulfatase may be performed to measure the total amount of ferulic acid after deconjugation, although for quantifying the specific sulfate (B86663) conjugate, this step is omitted.

  • Solid-Phase Extraction (SPE):

    • SPE is commonly used to clean up the urine sample and concentrate the analyte.

  • LC-MS/MS Analysis:

    • The analytical conditions for LC-MS/MS are generally the same as those used for plasma analysis, with optimization of the gradient and MRM transitions as needed.

Visualizations

Metabolic Pathway of Ferulic Acid

The following diagram illustrates the primary metabolic conversion of ferulic acid to its sulfated form in the body.

Ferulic_Acid Ferulic Acid Phase_II_Metabolism Phase II Metabolism (Sulfation) Ferulic_Acid->Phase_II_Metabolism Sulfotransferase (SULT) Ferulic_Acid_4_O_Sulfate This compound Phase_II_Metabolism->Ferulic_Acid_4_O_Sulfate

Caption: Metabolic conversion of ferulic acid to this compound.

Experimental Workflow for Quantification

This diagram outlines a typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (for Plasma) Biological_Sample->Protein_Precipitation Extraction Extraction (SPE or LLE) Protein_Precipitation->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: General workflow for this compound quantification.

References

A Comparative Guide to the Pharmacokinetics of Ferulic Acid and its Primary Metabolite, Ferulic Acid 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of ferulic acid (FA) and its major plasma metabolite, ferulic acid 4-O-sulfate (FA-4-S). Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for evaluating their therapeutic potential and designing effective drug delivery systems. While ferulic acid is readily absorbed orally, it undergoes extensive first-pass metabolism, with this compound being a predominant and biologically active conjugate found in circulation.[1][2] This guide synthesizes available experimental data to offer a clear comparison of their pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

Pharmacokinetic ParameterFerulic Acid (Oral Administration in Rats)This compound (as a metabolite after oral FA in rats)
Maximum Plasma Concentration (Cmax) 8.17 µg/mL[1]Data not available
Time to Maximum Plasma Concentration (Tmax) 0.03 hours[1]~0.5 hours[3]
Area Under the Curve (AUC) 2594.45 h·ng/mL[1]Data not available
Bioavailability Low[1]Considered a major circulating metabolite[2]

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the findings.

Oral Administration of Ferulic Acid in Rats[1]
  • Subjects: Male Sprague-Dawley rats.

  • Dosage and Administration: Ferulic acid was administered orally (P.O.) at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at 0, 2, 4, 7, 10, 15, 20, 30, 45, 60, 90, 120, 150, 180, and 210 minutes post-administration.

  • Analytical Method: Plasma concentrations of ferulic acid were determined using a validated high-performance liquid chromatography (HPLC) method.

Intravenous Administration of this compound in Mice[2][4]
  • Subjects: Male C57BL/6J mice.

  • Dosage and Administration: this compound was administered via intravenous (IV) injection.

  • Pharmacodynamic Assessment: The effect on mean arterial pressure was measured to assess biological activity.

  • Note: While this study focused on pharmacodynamics, its protocol is crucial for understanding the in vivo effects of the metabolite once it is in circulation.

Metabolic Pathway and Pharmacokinetic Comparison

The following diagram illustrates the metabolic conversion of ferulic acid to this compound and highlights the different routes of administration for which pharmacokinetic and pharmacodynamic data are available.

Metabolism and Administration Routes FA_Oral Ferulic Acid (Oral Administration) Metabolism First-Pass Metabolism (Liver and Intestine) FA_Oral->Metabolism Absorption FA_Systemic Ferulic Acid (Systemic Circulation) PD_Effect Pharmacodynamic Effect (e.g., Vasorelaxation) FA_Systemic->PD_Effect Limited Effect Metabolism->FA_Systemic Unchanged Drug FA4S_Metabolite This compound (as a Metabolite in Circulation) Metabolism->FA4S_Metabolite Sulfation FA4S_Metabolite->PD_Effect FA4S_IV This compound (Intravenous Administration) FA4S_IV->PD_Effect Direct Administration Comparative Signaling Pathways cluster_FA Ferulic Acid Targets cluster_FA4S This compound Target FA Ferulic Acid NFkB NF-κB Pathway FA->NFkB Inhibition TGFb TGF-β/Smad Pathway FA->TGFb Inhibition AMPK AMPK Signaling FA->AMPK Activation FA4S This compound sGC Soluble Guanylate Cyclase (sGC) FA4S->sGC Activation Vasorelaxation Vasorelaxation sGC->Vasorelaxation

References

Ferulic Acid 4-O-Sulfate: A Comparative Guide to its Role as a Polyphenol Intake Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary polyphenol intake is crucial for understanding their role in human health and disease. While food frequency questionnaires have traditionally been used, they are prone to recall bias. Therefore, the identification and validation of objective biomarkers are of paramount importance. Among the myriad of potential candidates, ferulic acid 4-O-sulfate, a major metabolite of dietary phenolic acids, has emerged as a promising biomarker. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers of polyphenol intake, supported by experimental data and detailed methodologies.

Performance Comparison of Polyphenol Intake Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and its correlation with dietary intake. The following table summarizes the performance of this compound in comparison to other key polyphenol biomarkers.

Biomarker(s)Class of Polyphenol IndicatedBiofluidPerformance Metric (AUC)Key Findings & Limitations
This compound Phenolic Acids (from whole grains, coffee, fruits, vegetables)Urine, Plasma0.71 - 0.94[1][2]A sensitive marker for the intake of a broad range of plant-based foods. Its performance is significantly enhanced when used in a panel with other metabolites.[1][2]
Daidzein Glucuronide, Pyrogallol Sulfate, Ferulic Acid Sulfate , 4-Methoxyphenol Sulfate, Enterolactone Sulfate, Resorcinol SulfateBroad Polyphenol IntakeUrine0.97 (Combined)[1][2]A combination of six key metabolites, including ferulic acid sulfate, demonstrates outstanding predictive performance for overall polyphenol intake.[1][2]
Genistein + DaidzeinIsoflavones (from soy products)UrineNot explicitly stated in retrieved resultsWell-established biomarkers for soy intake.
Structurally Related (-)-Epicatechin Metabolites (SREM)(-)-Epicatechin (from cocoa, tea, apples)Urine, PlasmaExtensively validatedConsidered one of the most extensively validated biomarker panels for flavan-3-ol (B1228485) intake.
Phase II Metabolites of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (PgVLM)Flavan-3-ols (from tea, fruits)UrineExtensively validatedAlong with SREM, this is a highly validated biomarker panel for flavan-3-ol consumption.

Experimental Protocols

Accurate quantification of these biomarkers is essential for their validation and application. The following are detailed methodologies for the analysis of this compound and other key polyphenol metabolites in human urine.

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of sulfated phenolic compounds.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C to remove particulate matter.

  • To 200 µL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Add 450 µL of ice-cold dimethylformamide (DMF) and 40 µL of formic acid to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 1 hour.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6495 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Quantification of Urinary Isoflavones (Daidzein and Genistein) by LC-MS/MS

This protocol includes an enzymatic hydrolysis step to measure total isoflavone (B191592) concentrations (aglycones + conjugates).

1. Sample Preparation:

  • To 200 µL of urine, add 200 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).

  • Add 10 µL of an internal standard solution (e.g., ¹³C-labeled daidzein).

  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia (≥100,000 units/mL glucuronidase, ≥7,500 units/mL sulfatase).

  • Incubate at 37°C for 2 hours.

  • Stop the reaction and precipitate proteins by adding 500 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase A.

2. LC-MS/MS Analysis:

  • LC System and Column: As described in Protocol 1.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-80% B

    • 5-6 min: 80-95% B

    • 6-7 min: 95% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System and Ionization Mode: As described in Protocol 1.

  • MRM Transitions: Monitor for the specific transitions for daidzein, genistein, and the internal standard.

Protocol 3: Quantification of Urinary Flavan-3-ol Metabolites by UHPLC-HRMS

This protocol is suitable for the analysis of a broader range of flavan-3-ol metabolites.

1. Sample Preparation:

  • Acidify 500 µL of urine with 5 µL of 1 M HCl.

  • Add 10 µL of an internal standard mix.

  • Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.

  • Wash the cartridge with water and elute with methanol.

  • Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.

2. UHPLC-HRMS Analysis:

  • UHPLC System: Waters Acquity UPLC system or equivalent.

  • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate a wide range of metabolites.

  • Flow Rate: 0.4 mL/min.

  • HRMS System: Thermo Scientific Q Exactive Orbitrap mass spectrometer or equivalent.

  • Ionization Mode: Negative ESI.

  • Data Acquisition: Full scan mode followed by data-dependent MS/MS fragmentation.

Visualizations

Signaling Pathway

The vasodilatory effect of this compound is mediated through the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3] this compound is thought to enhance the activity of sGC, leading to increased cGMP production and subsequent smooth muscle relaxation.

G FA4S Ferulic Acid 4-O-Sulfate sGC_inactive sGC (inactive) FA4S->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to NO Nitric Oxide (NO) NO->sGC_inactive Activates

Caption: Vasodilatory signaling pathway of this compound.

Experimental Workflow

The discovery and validation of dietary biomarkers like this compound typically follow a multi-step workflow, from initial dietary intervention studies to targeted quantification in large cohorts.

G cluster_0 Discovery Phase cluster_1 Validation Phase Intervention Dietary Intervention Study (Polyphenol-rich vs. Control) SampleCollection Biological Sample Collection (Urine, Plasma) Intervention->SampleCollection Untargeted Untargeted Metabolomics (LC-HRMS) SampleCollection->Untargeted Candidate Candidate Biomarker Identification Untargeted->Candidate TargetedDev Targeted Assay Development (LC-MS/MS) Candidate->TargetedDev MethodVal Method Validation (Sensitivity, Specificity, etc.) TargetedDev->MethodVal Cohort Analysis in Large Observational Cohorts MethodVal->Cohort Correlation Correlation with Dietary Intake and Health Outcomes Cohort->Correlation

Caption: Experimental workflow for dietary biomarker discovery and validation.

Conclusion

This compound stands out as a robust and sensitive biomarker of polyphenol intake, particularly for foods rich in phenolic acids. While its performance is commendable as a standalone marker, its true potential is realized when integrated into a panel of metabolites, offering a comprehensive and highly predictive assessment of overall dietary polyphenol consumption. The provided experimental protocols offer a solid foundation for researchers aiming to quantify this compound and other key polyphenol biomarkers. The elucidation of its role in the sGC signaling pathway further underscores its biological relevance beyond being a mere indicator of intake. Future research should focus on further validating its dose-response relationship with specific polyphenol-rich foods and its application in large-scale epidemiological studies to solidify its role in nutritional science and preventive medicine.

References

Evaluating Ferulic Acid 4-O-Sulfate as a Specific Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in various plant-based foods, has garnered significant attention for its potential health benefits, particularly in the realm of cardiovascular health. Upon ingestion, ferulic acid is extensively metabolized, with Ferulic acid 4-O-sulfate (FA-sul) emerging as one of its major circulating metabolites in human plasma. This guide provides a comprehensive evaluation of the specificity of FA-sul as a biomarker, comparing its performance against other relevant biomarkers and presenting supporting experimental data and protocols.

This compound as a Biomarker for Dietary Polyphenol Intake

Recent metabolomic studies have highlighted the potential of FA-sul as a biomarker for dietary polyphenol intake. A key study investigating the urinary metabolome following a polyphenol-rich dietary intervention identified a combination of six polyphenol-derived metabolites, including ferulic acid sulfate, that demonstrated high predictive performance for assessing polyphenol consumption.[1]

Table 1: Performance of a Polyphenol Metabolite Panel as a Biomarker for Dietary Intake [1]

Biomarker Panel ComponentIndividual AUCCombined AUC
Daidzein glucuronide0.71 - 0.940.97
Pyrogallol sulfate0.71 - 0.940.97
Ferulic acid sulfate 0.71 - 0.94 0.97
4-Methoxyphenol sulfate0.71 - 0.940.97
Enterolactone (ENL) sulfate0.71 - 0.940.97
Resorcinol sulfate0.71 - 0.940.97

While the panel as a whole shows excellent predictive power, the individual Area Under the Curve (AUC) for FA-sul as a standalone biomarker for overall polyphenol intake is not explicitly detailed. However, its inclusion in this high-performing panel underscores its significance as a reliable indicator of the consumption of ferulic acid-rich foods.

Specificity of this compound in Cardiovascular Health

Beyond its role as a dietary biomarker, FA-sul has demonstrated biological activity relevant to cardiovascular health, specifically in promoting vasorelaxation. This suggests its potential as a biomarker for the cardiovascular benefits associated with dietary ferulic acid intake.

Comparison with Parent Compound: Ferulic Acid

Experimental evidence strongly indicates that FA-sul is a more potent vasodilator than its parent compound, ferulic acid.[2]

Table 2: Vasorelaxant Effects of Ferulic Acid vs. This compound

CompoundConcentration RangeVasorelaxation in Mouse Arteries
Ferulic Acid10⁻⁷ - 3x10⁻⁵ MNo significant response
This compound 10⁻⁷ - 3x10⁻⁵ M Significant, concentration-dependent relaxation

This superior activity of the sulfated metabolite highlights its potential as a more direct and relevant biomarker for the physiological effects of ferulic acid consumption on the vascular system.

Experimental Protocols

Quantification of this compound in Human Plasma by UPLC-MS/MS

A validated method for the simultaneous determination of hydroxycinnamates, including the parent ferulic acid, in human plasma has been developed, which can be adapted for the specific quantification of FA-sul.[2]

1. Sample Preparation:

  • To 1 mL of plasma, add 40 µL of sodium acetate (B1210297) buffer (250 mM, pH 5.0) containing ascorbic acid (20 mg/mL) and Na₂EDTA (1 mg/mL).
  • Perform protein precipitation with an appropriate organic solvent (e.g., methanol).
  • For the quantification of total FA-sul (including conjugated forms), enzymatic hydrolysis using sulfatase is required.
  • Proceed with liquid-liquid extraction.

2. UPLC-MS/MS Analysis:

  • Chromatographic separation: Utilize a reverse-phase C18 column.
  • Mobile phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Detection: Employ tandem mass spectrometry with negative electrospray ionization (ESI-).
  • Quantification: Monitor specific precursor and product ion transitions for FA-sul.

Ex Vivo Vasorelaxation Assay in Isolated Mouse Aorta

This protocol is based on the methodology described by Van Rymenant et al. (2017).

1. Aorta Preparation:

  • Euthanize a mouse and carefully dissect the thoracic aorta.
  • Clean the aorta of surrounding connective and adipose tissue in Krebs-Ringer bicarbonate buffer.
  • Cut the aorta into rings of approximately 2 mm in width.

2. Mounting and Equilibration:

  • Mount the aortic rings in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
  • Allow the rings to equilibrate under a resting tension of 0.5 g for at least 30 minutes.

3. Vasorelaxation Measurement:

  • Pre-contract the aortic rings with phenylephrine (B352888) (e.g., 1 µM) to induce a stable contraction.
  • Once a plateau is reached, cumulatively add increasing concentrations of FA-sul (e.g., from 10⁻⁷ M to 3x10⁻⁵ M).
  • Record the changes in isometric tension.
  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Protein Precipitation p1->p2 p3 Enzymatic Hydrolysis (Sulfatase) p2->p3 p4 Liquid-Liquid Extraction p3->p4 a1 UPLC Separation p4->a1 Extracted Sample a2 MS/MS Detection a1->a2 a3 Quantification a2->a3

Caption: Workflow for UPLC-MS/MS quantification of FA-sul.

signaling_pathway FA_sul This compound sGC Soluble Guanylate Cyclase (sGC) FA_sul->sGC enhances activity cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC Kv_channel Voltage-gated K+ channels cGMP->Kv_channel activates Hyperpolarization Hyperpolarization Kv_channel->Hyperpolarization leads to Ca2_influx Ca2+ Influx Inhibition Hyperpolarization->Ca2_influx Vasorelaxation Vasorelaxation Ca2_influx->Vasorelaxation

Caption: FA-sul induced vasorelaxation signaling pathway.[2]

Conclusion

This compound shows considerable promise as a specific biomarker. Its strong association with dietary polyphenol intake, particularly as part of a predictive metabolite panel, makes it a valuable tool for nutritional and epidemiological research.[1] Furthermore, its demonstrated bioactivity as a potent vasodilator, surpassing that of its parent compound, suggests its potential as a functional biomarker for the cardiovascular benefits of ferulic acid consumption.[2]

Further research is warranted to establish the sensitivity and specificity of FA-sul as a standalone biomarker for predicting cardiovascular disease risk and to compare its performance directly with established clinical biomarkers. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and to further elucidate the role of this important metabolite in human health.

References

A Comparative Guide to Synthetic Ferulic Acid 4-O-Sulfate and Biologically Derived Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetically produced ferulic acid 4-O-sulfate and biologically derived ferulic acid. The objective is to delineate the distinct physicochemical properties and biological activities of these two compounds, supported by experimental data, to aid in research and development applications. While "biologically derived this compound" is not commercially available as a purified product for direct comparison—it is primarily an in vivo metabolite—this guide will compare the synthetic metabolite to its readily available, biologically sourced precursor, ferulic acid.

Sourcing and Purity: A Tale of Two Origins

Biologically Derived Ferulic Acid:

Ferulic acid is abundantly present in the plant kingdom, often esterified to polysaccharides in the cell wall.[1] Its extraction from agro-industrial byproducts like maize bran, rice bran, and wheat straw is a common practice.[2][3] The typical extraction process involves alkaline hydrolysis to cleave the ester bonds, followed by purification steps.[4]

Initial alkaline extraction yields a crude extract.[2] Further purification is necessary and can be achieved through methods such as adsorption chromatography using resins like Amberlite XAD-16, followed by preparative high-performance thin-layer chromatography (HPTLC).[2][3] These multi-step purification strategies can yield ferulic acid with high purity, with reports of up to 95.35% purity achieved through preparative HPTLC.[2]

Synthetic this compound:

This compound is the principal plasma metabolite of ferulic acid following its consumption and subsequent phase II metabolism in the gut and liver.[5] As it is not readily extractable in pure form from natural sources, it is prepared by chemical synthesis for research purposes.[6][7] The synthesis allows for the production of a well-characterized and highly purified compound, essential for in vitro and in vivo studies.[8] Commercially available synthetic this compound is typically of high purity, often exceeding 98%.

Comparative Performance Data

The biological activities of ferulic acid and its sulfated metabolite differ significantly. While ferulic acid is renowned for its antioxidant and anti-inflammatory properties, its sulfation at the 4-O position dramatically alters its bioactivity profile.

ParameterBiologically Derived Ferulic AcidSynthetic this compound
Antioxidant Activity
FRAP AssayStrong antioxidant activityVery low antioxidant activity[9]
ABTS Radical ScavengingStrong radical scavenging activityVery low antioxidant activity[9]
Anti-inflammatory Activity
NF-κB InhibitionPotent inhibitor of the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.[10][11][12]Limited direct anti-inflammatory activity reported, though it has been shown to inhibit the production of some proinflammatory cytokines in human macrophages.[13]
Vasorelaxant Activity
Effect on ArteriesNo significant vasorelaxant effect.[5]Potent concentration-dependent vasorelaxation of arteries.[5]
Mechanism of Action-Mediated through the soluble guanylate cyclase (sGC) pathway.[5]
Blood Pressure Regulation
In vivo EffectNo immediate effect on mean arterial pressure upon intravenous injection.[5]Significantly decreases mean arterial pressure upon intravenous injection.[5]

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Reagents:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in distilled water and adjusting the pH with acetic acid.[14]

  • TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[14]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in distilled water.[14]

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14][15] Warm the reagent to 37°C before use.[15]

Procedure:

  • Add 150 µL of the FRAP reagent to a microplate well.[15]

  • Add 20 µL of the sample (dissolved in a suitable solvent) or standard solution.[15]

  • Incubate the mixture at 37°C for 4 minutes.[15]

  • Measure the absorbance at 593 nm.[14]

  • Quantify the antioxidant capacity by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate (B86663).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the radical scavenging activity of a sample against the ABTS radical cation (ABTS•⁺).

Reagents:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[16]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[16]

  • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16] Dilute the resulting solution with methanol (B129727) or water to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

Procedure:

  • Add 195 µL of the ABTS•⁺ working solution to a microplate well.[18]

  • Add 5-10 µL of the sample or standard solution.[17][18]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[18]

  • Measure the absorbance at 734 nm.[17]

  • The percentage of inhibition of the ABTS•⁺ radical is calculated, and the results are often expressed as IC₅₀ values or Trolox Equivalent Antioxidant Capacity (TEAC).

Key Signaling Pathways

Anti-inflammatory Pathway of Ferulic Acid

Biologically derived ferulic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Ferulic acid has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation and the downstream expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkBa IkBa IKK->IkBa P NFkB NFkB IkBa->NFkB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation FA Ferulic Acid FA->IKK Genes Pro-inflammatory Genes NFkB_nuc->Genes Transcription Cytokines Inflammatory Cytokines Genes->Cytokines

NF-κB Inhibition by Ferulic Acid
Vasorelaxant Pathway of this compound

In contrast to its parent compound, synthetic this compound induces vasorelaxation through a distinct signaling cascade. It activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[5] This leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG).[19] The activation of this pathway ultimately results in the relaxation of the smooth muscle and vasodilation.[5]

G cluster_extracellular Extracellular cluster_intracellular Vascular Smooth Muscle Cell FAS This compound sGC Soluble Guanylate Cyclase FAS->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activation Relaxation Vasorelaxation PKG->Relaxation

Vasorelaxation by this compound

Experimental Workflow: From Source to Bioactivity

The general workflow for comparing these two compounds involves distinct initial steps of extraction and purification for ferulic acid versus chemical synthesis for its sulfated metabolite. Following this, both pure compounds are subjected to a battery of in vitro and in vivo assays to determine their respective biological activities.

G cluster_sourcing Sourcing cluster_processing Processing cluster_compounds Pure Compounds cluster_assays Bioactivity Assays Plant Plant Biomass Extract Extraction & Purification Plant->Extract Chem Chemical Precursors Synth Chemical Synthesis Chem->Synth FA Ferulic Acid Extract->FA FAS This compound Synth->FAS AOX Antioxidant Assays FA->AOX AntiInflam Anti-inflammatory Assays FA->AntiInflam Vaso Vasorelaxation Assays FA->Vaso InVivo In Vivo Models FA->InVivo FAS->AOX FAS->AntiInflam FAS->Vaso FAS->InVivo

Comparative Experimental Workflow

Conclusion

Biologically derived ferulic acid and synthetic this compound exhibit markedly different biological activities. Ferulic acid is a potent antioxidant and anti-inflammatory agent, while its major metabolite, this compound, demonstrates significant vasorelaxant and blood pressure-lowering effects, with a concurrent loss of antioxidant capacity. This functional divergence underscores the critical role of metabolism in modulating the bioactivity of dietary polyphenols. For researchers and drug development professionals, the choice between these two compounds will be dictated by the specific therapeutic target and biological system under investigation. The synthetic availability of the metabolite is crucial for elucidating the in vivo mechanisms of action of its parent compound.

References

Safety Operating Guide

Proper Disposal of Ferul-ic Acid 4-O-Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Ferulic acid 4-O-sulfate, a metabolite of ferulic acid, is generally not classified as a hazardous substance.[1] However, adherence to proper disposal protocols is essential to maintain safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of this compound.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS). For skin contact, rinse thoroughly with water. If inhaled, move to fresh air. For eye contact, flush with copious amounts of water. In case of ingestion, seek medical attention.

Step-by-Step Disposal Protocol

The disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be disposed of. The primary consideration is to comply with local, state, and federal regulations.

1. Regulatory Compliance Check:

Before any disposal action, the most critical step is to consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory body. Disposal regulations for non-hazardous chemicals can vary significantly by location.

2. Disposal of Solid this compound:

For small quantities of solid this compound, typically found in a research laboratory setting, the following procedure is recommended:

  • Waste Segregation: Do not mix this compound with hazardous waste streams.[2] It should be disposed of as non-hazardous solid waste.

  • Packaging:

    • Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-Hazardous)".

    • This container can then be placed in the regular laboratory trash destined for landfill, provided this is permitted by your institution's guidelines.

3. Disposal of this compound Solutions:

For dilute aqueous solutions of this compound, drain disposal may be an option, subject to local regulations.

  • Concentration Limits: Verify with your EHS department if there are concentration limits for the drain disposal of non-hazardous organic compounds.

  • Neutralization: While this compound is not strongly acidic, it is good practice to ensure the pH of the solution is near neutral (pH 6-8) before drain disposal.

  • Dilution: Flush the solution down the drain with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution in the sanitary sewer system.

  • Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent, it must be disposed of as hazardous chemical waste. The entire solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.

Summary of Disposal Procedures

Form of Waste Recommended Disposal Method Key Considerations
Solid this compound Dispose as non-hazardous solid waste.- Check institutional guidelines for disposal in regular trash.- Securely package and label the waste.
Aqueous Solution (Dilute) Drain disposal with copious amounts of water.- Confirm that drain disposal of non-hazardous chemicals is permitted.- Neutralize to a pH of 6-8.- Dilute significantly with water during disposal.
Solution in Hazardous Solvent Dispose as hazardous chemical waste.- Collect in a designated hazardous waste container.- Follow all institutional procedures for hazardous waste disposal.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps to determine the appropriate disposal method for this compound.

G This compound Disposal Workflow start Start: Identify Ferulic Acid 4-O-Sulfate for Disposal check_sds Consult Safety Data Sheet (SDS) Is it classified as hazardous? start->check_sds consult_ehs Consult Institutional EHS/ Local Regulations check_sds->consult_ehs No dispose_hazardous Dispose as Hazardous Chemical Waste check_sds->dispose_hazardous Yes solid_or_solution Is the waste solid or in solution? consult_ehs->solid_or_solution aqueous_solution Is the solvent aqueous and non-hazardous? solid_or_solution->aqueous_solution Solution dispose_solid Dispose as Non-Hazardous Solid Waste solid_or_solution->dispose_solid Solid dispose_drain Dispose Down Drain with Copious Water (if permitted) aqueous_solution->dispose_drain Yes aqueous_solution->dispose_hazardous No end End of Disposal Process dispose_solid->end dispose_drain->end dispose_hazardous->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ferulic Acid 4-O-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides immediate and essential safety, logistical, and disposal information for handling Ferulic acid 4-O-sulfate, promoting a secure research environment.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound indicate it is not a hazardous substance, a comprehensive review of the data for the parent compound, ferulic acid, and general guidelines for phenolic compounds suggests a cautious approach.[1] Ferulic acid is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, the following personal protective equipment is recommended to minimize exposure and ensure personnel safety.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be equipped with side shields.
Chemical GogglesTo be worn when there is a risk of splashing.
Hand Protection GlovesNitrile, neoprene, or vinyl gloves are suitable.[6] Double gloving is recommended for enhanced protection.
Body Protection Lab CoatA standard lab coat is required to protect against incidental contact.
Impervious ClothingConsider an impervious apron when handling larger quantities or when there is a significant risk of splashes.
Respiratory Protection Fume HoodAll work with this compound, particularly when in powdered form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8]
RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of any chemical. The following step-by-step process outlines the key stages for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Storage B Donning PPE A->B Proceed to preparation area C Pre-use Inspection B->C Ensure all PPE is in good condition D Weighing and Aliquoting C->D Move to designated handling area (fume hood) E Experimentation D->E Use appropriate lab equipment F Decontamination E->F After experiment completion G Waste Segregation F->G Separate solid and liquid waste H Waste Disposal G->H Follow institutional guidelines I Doffing PPE H->I After all waste is secured

Caption: Workflow for Safe Handling of this compound

Step-by-Step Guidance:

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

  • Donning PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Pre-use Inspection : Ensure that the chemical fume hood is functioning correctly and that all necessary spill cleanup materials are readily accessible.

  • Weighing and Aliquoting : Conduct all weighing and preparation of solutions inside a chemical fume hood to minimize the risk of inhalation.[7][8]

  • Experimentation : Carry out all experimental procedures within the fume hood. Avoid direct contact with the skin and eyes.

  • Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Waste Segregation : Segregate waste into clearly labeled containers for solid and liquid chemical waste. Do not mix with general laboratory trash.

  • Waste Disposal : Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with your institution's and local regulations.[9][10][11][12] Do not pour down the drain.

  • Doffing PPE : Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after handling is complete.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect any solid this compound, contaminated weigh boats, and absorbent materials used for spills in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of these solutions down the sanitary sewer.[10][11]

  • Contaminated Labware : Disposable labware that has come into contact with the compound should be disposed of as solid hazardous waste. Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as liquid hazardous waste, followed by a thorough washing with soap and water.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal in regular trash after defacing the label.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.